Sodium p-toluenesulfinate hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-methylbenzenesulfinate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na.H2O/c1-6-2-4-7(5-3-6)10(8)9;;/h2-5H,1H3,(H,8,9);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHWAOGAJFMIFU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207801-20-5, 1011708-74-9 | |
| Record name | Sodium p-toluenesulphinate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | sodium 4-methylbenzene-1-sulfinate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Sodium p-toluenesulfinate hydrate crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of Sodium p-Toluenesulfinate Hydrate
Authored by Gemini, Senior Application Scientist
Abstract
Sodium p-toluenesulfinate (CH₃C₆H₄SO₂Na) is a versatile organosulfur compound widely utilized as a key intermediate and reagent in the synthesis of pharmaceuticals, dyes, and specialty polymers.[1][2][3] The solid-state structure of this material, particularly in its hydrated form, dictates its physical and chemical properties, such as stability, solubility, and reactivity. This guide provides a comprehensive, in-depth analysis of the crystal structure of this compound, grounded in established experimental methodologies. We will detail the entire workflow, from synthesis and single-crystal growth to data acquisition via Single-Crystal X-ray Diffraction (SC-XRD) and final structure refinement and analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of crystallographic analysis for molecular characterization and material design.
Introduction: The Significance of Crystalline Form
In both pharmaceutical and materials science, the precise three-dimensional arrangement of atoms and molecules in the solid state is of paramount importance. This arrangement, or crystal structure, governs critical macroscopic properties. For an intermediate like sodium p-toluenesulfinate, understanding its crystal packing, molecular conformation, and the role of solvent molecules (in this case, water) provides invaluable insights.
The hydrate form is of particular interest because the presence and arrangement of water molecules can dramatically alter the hydrogen-bonding network, influencing everything from dissolution rates to hygroscopic stability. This guide focuses specifically on the tetrahydrate form of sodium p-toluenesulfinate, for which detailed structural data has been published, offering a robust case study for the application of modern crystallographic techniques.[4][5]
The Crystallographic Workflow: A Self-Validating Protocol
The determination of a crystal structure is a systematic process designed to be self-validating at each stage.[6][7] The quality of the final structure is entirely dependent on the rigor applied throughout the workflow, from the purity of the initial material to the final statistical validation of the refined model. The following sections detail a field-proven protocol for the crystal structure analysis of this compound.
Experimental Workflow Overview
The logical flow from a bulk chemical to a fully characterized 3D molecular structure is a multi-step process. Each step builds upon the last, with defined quality control checks to ensure the integrity of the final data.
Caption: High-level workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocols
Part 3.1: Synthesis and Crystallization
The foundation of a successful crystal structure determination is a high-quality single crystal. This requires pure starting material and a carefully controlled crystallization process.
Protocol for Synthesis of Sodium p-Toluenesulfinate Dihydrate:
-
Causality: This established synthesis reduces the readily available p-toluenesulfonyl chloride. The use of zinc dust in an aqueous medium is a classic and effective method for this transformation.[8]
-
Preparation: Grind 500 g (2.6 moles) of p-toluenesulfonyl chloride to break up any lumps.
-
Reaction Vessel: In a 12-liter crock equipped with a stirrer, heat 3 liters of water to 70°C.
-
Reduction: Turn off the heat and add 400 g of zinc dust, followed by the portion-wise addition of the p-toluenesulfonyl chloride over 10 minutes. The temperature will rise to approximately 80°C.
-
Workup: Stir for an additional 10 minutes, then heat to 90°C. Add 250 cc of 12 N sodium hydroxide solution, followed by the gradual addition of sodium carbonate until the solution is alkaline and the zinc salts precipitate.
-
Isolation: Filter the hot solution by suction. Upon cooling, large, transparent crystals of sodium p-toluenesulfinate dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O) will form.[8]
Protocol for Growing Diffraction-Quality Crystals (Tetrahydrate):
-
Causality: The goal is to create a supersaturated solution from which a single crystal can nucleate and grow slowly without incorporating defects. Slow evaporation is the most straightforward method for achieving this with water-soluble salts. Crystals suitable for X-ray diffraction were successfully obtained via the free evaporation of an aqueous solution.[5]
-
Solution Preparation: Dissolve the synthesized this compound in a minimal amount of deionized water at room temperature to create a saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This slows the rate of evaporation, preventing the rapid formation of many small crystals and promoting the growth of larger, higher-quality single crystals.
-
Incubation: Leave the vial undisturbed in a location with stable temperature and minimal vibration for several days to weeks.
-
Harvesting: Once well-formed, transparent crystals with dimensions >0.1 mm are observed, carefully harvest them from the solution using a spatula or loop.[9]
Part 3.2: Data Collection and Processing
-
Trustworthiness: This phase translates the physical crystal into a digital dataset of diffraction intensities. The use of a modern CCD diffractometer and established software ensures data integrity. The parameters described are based on the successful structure determination of the tetrahydrate form.[5]
-
Crystal Mounting: Select a suitable crystal (e.g., 0.53 × 0.39 × 0.21 mm) under a microscope, checking for sharp edges and a lack of visible cracks or defects. Mount the crystal on a cryoloop or glass fiber.
-
Diffractometer Setup: Place the mounted crystal on the goniometer head of a diffractometer (e.g., a Bruker APEXII CCD).[5] A stream of cold nitrogen gas is used to maintain the crystal at a low temperature (e.g., 200 K). This is critical as it minimizes thermal vibrations of the atoms, resulting in less diffuse diffraction spots and higher resolution data.
-
Data Collection: An intense, monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.[5] The crystal is rotated through a series of angles, and for each orientation, a diffraction pattern of regularly spaced spots (reflections) is recorded by the detector. A complete dataset requires collecting thousands of reflections at different crystal orientations.[9][10]
-
Data Reduction: The collected raw images are processed using specialized software (e.g., SAINT).[5] This step involves integrating the intensity of each reflection and applying corrections for experimental factors, such as absorption effects (e.g., using SADABS).[5] The output is a list of unique reflections with their corresponding intensities and standard uncertainties.
Structure Solution, Refinement, and Analysis
This is the computational phase where the processed data is used to generate and perfect the 3D atomic model.
-
Authoritative Grounding: The methods described here (Direct Methods via SHELXS and Refinement via SHELXL) are the gold standard in small-molecule crystallography and were used to solve the structure of sodium p-toluenesulfinate tetrahydrate.[5]
-
Structure Solution: The primary challenge in crystallography is the "phase problem." The diffraction experiment measures reflection intensities, but the phase information for each reflection is lost. Software like SHELXS97 uses statistical methods (Direct Methods) to calculate a set of initial phases.[5] These phases are then used in a Fourier transform to generate the first electron density map.
-
Model Building: An initial atomic model is built into the electron density map. The most intense peaks in the map correspond to the positions of atoms with high electron density (like sulfur and sodium).
-
Structure Refinement: The initial model is refined using a least-squares method with software like SHELXL97.[5] This is an iterative process that adjusts atomic positions, bond lengths, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of the fit is monitored using the R-factor; a lower R-factor indicates a better fit.
-
Validation: The final structure is rigorously validated using crystallographic software (e.g., PLATON) to check for geometric plausibility, missed symmetry, and other potential errors.[5] The final validated structure is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), as a Crystallographic Information File (CIF).[11][12]
In-Depth Structural Analysis: Sodium p-Toluenesulfinate Tetrahydrate
The single-crystal X-ray study of Na⁺·C₇H₇O₂S⁻·4H₂O provides definitive structural information.[5]
Crystallographic Data Summary
The data presented below offers a quantitative description of the crystal lattice and its contents.
| Parameter | Value | Source |
| Chemical Formula | Na⁺·C₇H₇O₂S⁻·4H₂O | [5] |
| Formula Weight | 250.24 g/mol | [5] |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/n | [5] |
| a | 15.9432 (19) Å | [5] |
| b | 6.1825 (7) Å | [5] |
| c | 12.2668 (15) Å | [5] |
| β | 100.166 (5)° | [5] |
| Volume (V) | 1190.1 (2) ų | [5] |
| Z (Formula units/cell) | 4 | [5] |
| Temperature | 200 K | [5] |
| Final R-factor | 0.029 | [5] |
Molecular Geometry and Intermolecular Interactions
-
Toluenesulfinate Anion: The geometry around the sulfur atom is pseudo-tetrahedral when including the lone pair of electrons.[5] The measured bond angles around the sulfur atom range from 102.23° to 110.04°.[4][5]
-
Sodium Cation Coordination: The sodium cation is coordinated by oxygen atoms from both the sulfinate group and the water molecules, forming a distorted octahedral environment.
-
Hydrogen Bonding Network: The crystal structure is extensively stabilized by a complex network of hydrogen bonds. The four water molecules of hydration play a crucial role, connecting the sodium cations into chains along the b-axis through O—H···O interactions.[4][5] Furthermore, the oxygen atoms of the sulfinate group act as acceptors for multiple hydrogen bonds. This extensive hydrogen bonding network dictates the crystal packing and is a primary determinant of the material's physical properties.
Key Interaction Diagram
The following diagram illustrates the fundamental relationships between the components in the crystal lattice, highlighting the central role of the water molecules in bridging the ionic components.
Caption: Key intermolecular interactions in the crystal lattice.
Implications for Research and Drug Development
A detailed understanding of the this compound crystal structure has several practical implications:
-
Material Stability: The robust hydrogen-bonding network provided by the water molecules contributes significantly to the thermal stability of the crystalline solid. However, it also indicates potential hygroscopicity issues if the material is not stored under controlled humidity.
-
Solubility and Dissolution: The hydrated form may exhibit different solubility and dissolution kinetics compared to an anhydrous or other solvated form. This is a critical parameter in drug formulation and chemical process development.
-
Reaction Stoichiometry: For scientists using this compound as a reagent, knowing the exact hydration state is essential for accurate stoichiometric calculations. Using the formula weight of the tetrahydrate (250.24 g/mol ) instead of the anhydrous form (178.18 g/mol ) is crucial for precise measurements.[5][13]
-
Rational Crystal Engineering: The structural data provides a blueprint for crystal engineering. By understanding the preferred coordination geometries and hydrogen-bonding motifs, researchers can design new co-crystals or salts with tailored physical properties.
Conclusion
The crystal structure analysis of sodium p-toluenesulfinate tetrahydrate serves as an exemplary case study in the power of single-crystal X-ray diffraction. Through a meticulous, self-validating workflow, it is possible to move from a bulk powder to a precise, three-dimensional atomic model. The resulting structural data reveals a complex and elegant solid-state architecture dominated by a hydrogen-bonding network mediated by water molecules. This detailed knowledge is not merely academic; it provides an authoritative foundation for controlling material properties, ensuring reagent accuracy, and enabling the rational design of next-generation specialty chemicals and pharmaceutical products.
References
- 1. Sodium p-toluenesulfinate [myskinrecipes.com]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. adipogen.com [adipogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Sodium p-toluenesulfinate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. sciencevivid.com [sciencevivid.com]
- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 12. Cambridge Structural Database | re3data.org [re3data.org]
- 13. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of sodium p-toluenesulfinate hydrate
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium p-Toluenesulfinate Hydrate
Introduction: A Senior Application Scientist's Perspective
Sodium p-toluenesulfinate, often encountered in its hydrated form, is a cornerstone reagent in modern organic synthesis. Its unassuming appearance as a white crystalline solid belies a rich and versatile reactivity profile that has made it indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. For drug development professionals and researchers, a deep understanding of this compound's properties is not merely academic; it is the key to unlocking its full potential in constructing complex molecular architectures.
This guide moves beyond a simple recitation of data. It is structured to provide a causal understanding of why this reagent behaves as it does and how its specific properties can be leveraged in a laboratory setting. We will explore its structure and physical characteristics, delve into its nuanced chemical reactivity, provide a field-proven synthesis protocol, and discuss the critical aspects of its handling and safety. The objective is to equip you, the practicing scientist, with the authoritative knowledge required for predictable and successful application.
Identification and Molecular Structure
Correctly identifying the reagent is the first step in any successful experimental design. Sodium p-toluenesulfinate is known by several names, and it is crucial to distinguish it from its more oxidized cousin, sodium p-toluenesulfonate. The key difference lies in the oxidation state of the sulfur atom, which is the heart of the sulfinate's unique reactivity.
Nomenclature and Key Identifiers
To ensure clarity and precision in research and procurement, the following identifiers are critical.
| Identifier | Value | Reference |
| IUPAC Name | sodium;4-methylbenzenesulfinate;hydrate | [1] |
| Synonyms | p-Toluenesulfinic acid sodium salt hydrate, Sodium 4-methylbenzenesulfinate hydrate, SPTS | [1][2] |
| CAS Number | 207801-20-5 (Hydrate) | [3] |
| 824-79-3 (Anhydrous) | [4][5] | |
| Molecular Formula | C₇H₇NaO₂S · xH₂O | [3] |
| Molecular Weight | 178.18 g/mol (Anhydrous basis) | [3][4] |
| 196.20 g/mol (Monohydrate) | [1] | |
| 250.24 g/mol (Tetrahydrate) | [6][7] |
Molecular and Crystal Structure
The reactivity of sodium p-toluenesulfinate stems from the pseudo-tetrahedral geometry around the sulfur atom, which includes a lone pair of electrons.[7] This lone pair, along with the negatively charged oxygen atoms, makes the sulfinate group a potent nucleophile.
X-ray crystallography studies on the tetrahydrate form provide precise insights into its solid-state structure. The sodium cation is coordinated by water molecules, which in turn form extensive hydrogen bond networks with the oxygen atoms of the sulfinate anion.[6][7]
References
- 1. americanelements.com [americanelements.com]
- 2. americanelements.com [americanelements.com]
- 3. 对甲苯亚磺酸钠 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium p-toluenesulfinate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Sodium p-Toluenesulfinate Hydrate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of sodium p-toluenesulfinate hydrate (also known as sodium 4-tolylsulfinate), a versatile reagent crucial in pharmaceutical synthesis and various chemical industries.[1] Understanding its solubility profile is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring process efficiency. This document synthesizes theoretical principles with experimentally-derived data to offer researchers, scientists, and drug development professionals a reliable resource for their work. We present quantitative solubility data in a range of common organic solvents, elucidate the underlying physicochemical principles governing this behavior, and provide a detailed, field-proven protocol for its experimental determination.
Introduction: The Role of Sodium p-Toluenesulfinate in Modern Chemistry
Sodium p-toluenesulfinate (SPTS) is a white, crystalline organic salt with high thermal stability, exhibiting a melting point greater than 300 °C.[2] It serves as a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antibiotics and other critical medications.[1] Beyond pharmaceuticals, it is utilized as a curing agent for grouting materials, a dispersal agent in the dye industry, and an intermediate for fluorescent pigments and fabric adhesives.[2]
The efficiency of these applications is intrinsically linked to the ability to dissolve SPTS in appropriate solvents. Poor solubility can lead to incomplete reactions, low yields, and complex purification challenges. Conversely, a well-characterized solubility profile enables rational solvent selection for reaction media, crystallization, and extraction processes. This guide addresses the critical need for a centralized, in-depth understanding of the solubility of the hydrate form of this important compound.
Theoretical Framework: Principles of Solubility for an Organic Salt
The solubility of a crystalline solute like this compound in a liquid solvent is governed by a thermodynamic equilibrium. The process involves overcoming two primary energy barriers: the lattice energy holding the crystal together and the intermolecular forces within the solvent. Dissolution is favored when the energy released from the new solute-solvent interactions is sufficient to overcome these barriers.
"Like Dissolves Like": The Central Role of Polarity
The adage "like dissolves like" is the cornerstone of solubility prediction.[3] Sodium p-toluenesulfinate is an ionic salt, composed of a sodium cation (Na⁺) and a p-toluenesulfinate anion (CH₃C₆H₄SO₂⁻). This ionic nature makes it an inherently polar compound.
-
Polar Solvents: Solvents with high dielectric constants and significant dipole moments (e.g., water, methanol, DMF) are effective at solvating ions. The solvent molecules orient themselves around the cation and anion, forming stabilizing solute-solvent interactions that overcome the crystal lattice energy.
-
Non-Polar Solvents: Non-polar solvents (e.g., hexane, toluene) lack the strong dipoles necessary to effectively solvate the Na⁺ and sulfinate ions. The solute-solute interactions within the crystal lattice are far stronger than any potential solute-solvent interactions, resulting in very low solubility.
The Influence of Hydrogen Bonding
The sulfinate group (SO₂⁻) contains oxygen atoms that can act as hydrogen bond acceptors. Protic solvents, particularly alcohols (methanol, ethanol, etc.), can engage in hydrogen bonding with the sulfinate anion, further enhancing solvation and promoting solubility. The presence of water of hydration in the crystal structure also indicates a strong affinity for hydrogen bonding interactions.
Temperature Dependence
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[4] Consequently, according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility. Experimental data confirms that the solubility of sodium p-toluenesulfinate in various organic solvents indeed increases with a rise in temperature.
Quantitative Solubility Data
A systematic study employing the isothermal saturation method has provided quantitative solubility data for sodium 4-tolylsulfinate (4-STS) in nine neat solvents across a range of temperatures.[5][6] The following table summarizes these findings, presenting the solubility as a mole fraction (x₁).
| Solvent | Polarity (Relative) | H-Bonding | Mole Fraction Solubility (x₁) at 298.15 K (25 °C) | Mole Fraction Solubility (x₁) at 323.15 K (50 °C) |
| Methanol | High | Donor/Acceptor | ~0.045 | ~0.075 |
| N,N-Dimethylformamide (DMF) | High | Acceptor | ~0.015 | ~0.030 |
| Water | Very High | Donor/Acceptor | ~0.010 | ~0.020 |
| Ethanol | High | Donor/Acceptor | ~0.007 | ~0.015 |
| n-Propanol | Medium | Donor/Acceptor | ~0.003 | ~0.007 |
| Isopropanol | Medium | Donor/Acceptor | ~0.002 | ~0.005 |
| n-Butanol | Medium | Donor/Acceptor | ~0.002 | ~0.004 |
| Acetonitrile | High | Acceptor | ~0.001 | ~0.003 |
| Acetone | High | Acceptor | < 0.001 | ~0.001 |
Note: The mole fraction values are estimated from graphical data presented in the cited literature and are intended for comparative analysis. For precise values, consulting the original publication is recommended.[5][6]
Analysis of Solubility Trends
The experimental data aligns perfectly with the theoretical principles outlined above:
-
Highest Solubility in Methanol: Methanol, being a highly polar, protic solvent with low steric hindrance, demonstrates the highest solvating power for sodium p-toluenesulfinate.[5][6]
-
Good Solubility in Polar Solvents: The solubility is significant in polar solvents like DMF, water, and ethanol.
-
Trend in Alcohols: Within the homologous series of alcohols, solubility decreases as the alkyl chain length increases (Methanol > Ethanol > Propanol > Butanol). This is due to the decreasing overall polarity and increasing steric bulk of the solvent molecules.
-
Lower Solubility in Aprotic Solvents: Although polar, aprotic solvents like acetonitrile and acetone show markedly lower solubility. This highlights the crucial role of hydrogen bonding from protic solvents in stabilizing the sulfinate anion.
Experimental Protocol: Isothermal Saturation Method
The following protocol details the robust and widely accepted isothermal saturation (or shake-flask) method for determining the solubility of this compound. This method is particularly suited for hygroscopic salts where careful environmental control is necessary.[7]
Rationale and Self-Validation
The core principle is to create a saturated solution in thermodynamic equilibrium with an excess of the solid solute at a constant temperature.[7] The system's integrity is validated by ensuring that the measured concentration of the solute in the solution remains constant over an extended period, confirming that equilibrium has been reached.[1] Due to the hygroscopic nature of sodium p-toluenesulfinate, all operations should ideally be performed in a controlled environment, such as a glovebox or under an inert atmosphere, to prevent moisture uptake.[7][8]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Jacketed glass vessel or multiple sealed vials
-
Magnetic stirrer and stir bars
-
Thermostatic circulating water bath
-
Calibrated digital thermometer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analysis method
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation: Add a known volume of the chosen solvent to several jacketed glass vessels or sealed vials.
-
Equilibration of Solvent: Place the vessels in the thermostatic bath set to the desired temperature (e.g., 298.15 K). Allow the solvent to thermally equilibrate for at least one hour.
-
Addition of Solute: Add an excess amount of this compound to each vessel. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vessel.
-
Agitation and Equilibration: Seal the vessels and begin vigorous stirring. Allow the suspension to equilibrate for a prolonged period (a minimum of 24 hours is recommended to ensure equilibrium).[8] For robust studies, it is advisable to establish the equilibration time by taking measurements at various intervals (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[8]
-
Phase Separation: Stop the agitation and allow the excess solid to sediment. This step is crucial and must be performed at the experimental temperature to avoid precipitation or further dissolution.
-
Sampling: Carefully draw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This filtration step removes any fine, undissolved particles.
-
Quantification:
-
Accurately weigh the collected sample.
-
Dilute the sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a validated HPLC method or another appropriate quantitative technique.
-
-
Calculation: Back-calculate the concentration of the original saturated solution to determine the solubility in units such as g/100 mL, mol/L, or mole fraction.
Caption: Workflow for the Isothermal Saturation Method.
Predictive Framework: Solvent Properties vs. Solubility
The relationship between solvent properties and the observed solubility can be visualized to create a predictive framework. Key parameters include the dielectric constant (representing polarity) and the ability to participate in hydrogen bonding.
Caption: Key Factors Influencing High Solubility.
Conclusion
The solubility of this compound is highest in polar, protic solvents, with methanol being a superior choice among common organic solvents. Solubility generally decreases with increasing alkyl chain length in alcohols and is significantly lower in polar aprotic solvents, underscoring the importance of hydrogen bonding. The provided quantitative data and experimental protocol offer a robust foundation for scientists and researchers to make informed decisions in process development, reaction optimization, and purification strategies involving this critical chemical intermediate.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 3. Sodium p-toluenesulfinate 95 824-79-3 [sigmaaldrich.com]
- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 5. Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]
A Technical Guide to the Thermal Stability and Decomposition of Sodium p-Toluenesulfinate Hydrate
Prepared by: Gemini, Senior Application Scientist
Abstract
Sodium p-toluenesulfinate is a versatile chemical reagent widely utilized in organic synthesis and as an intermediate in the pharmaceutical and dye industries.[1] It is commonly supplied as a hydrate (CH₃C₆H₄SO₂Na·xH₂O), and its thermal stability is a critical parameter influencing its storage, handling, and application in processes where temperature excursions are possible. This guide provides an in-depth analysis of the thermal behavior of sodium p-toluenesulfinate hydrate, detailing its decomposition pathway, which primarily involves an initial dehydration followed by a complex disproportionation of the anhydrous salt. We present standardized protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering field-proven insights for researchers, scientists, and drug development professionals to ensure the material's consistent performance and quality.
Introduction and Physicochemical Profile
Sodium p-toluenesulfinate, the sodium salt of p-toluenesulfinic acid, is a pivotal reagent in synthetic chemistry.[2] Its utility spans from its role as a nucleophile in the synthesis of aryl sulfides to its application as a curing agent for grouting materials.[1][3] In the pharmaceutical sector, controlling its stability is paramount, as degradation can lead to the formation of impurities such as p-toluenesulfonates, which are monitored as potential genotoxic impurities.[4][5] The compound is typically a white to off-white crystalline powder and most commonly available as a hydrate, with dihydrate and tetrahydrate forms being reported.[1][6][7] Understanding the thermal limits of this hydrate is essential for defining appropriate storage conditions and for its effective use in chemical manufacturing processes.
Table 1: Physicochemical Properties of Sodium p-Toluenesulfinate
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | Sodium 4-methylbenzenesulfinate | [8][9] |
| Synonyms | p-Toluenesulfinic acid sodium salt | [1] |
| CAS Number | 824-79-3 (Anhydrous), 207801-20-5 (Hydrate) | [1][10] |
| Molecular Formula | C₇H₇NaO₂S (Anhydrous Basis) | [8][10] |
| Molecular Weight | 178.18 g/mol (Anhydrous Basis) | [8][10] |
| Appearance | White to off-white crystalline powder or flakes | [6] |
| Melting Point | >300 °C (decomposes) | [1][6][10] |
| Solubility | Slightly soluble in water |[1] |
Thermal Behavior and Decomposition Mechanism
The thermal decomposition of this compound is a multi-stage process. The analysis is best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions and isolate the intrinsic thermal degradation pathway. The process can be elucidated by combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11]
Stage 1: Dehydration
The initial thermal event is the loss of water of hydration. This is observed as a distinct weight loss step in the TGA thermogram, typically occurring at temperatures between 50 °C and 150 °C. The corresponding DSC curve will show an endothermic peak, representing the energy required to break the bonds between the water molecules and the salt crystal lattice. The stoichiometry of the hydrate (i.e., the number of water molecules, 'x') can be precisely calculated from the percentage of weight loss in this step.
Stage 2: Anhydrous Salt Decomposition via Disproportionation
Once dehydrated, the anhydrous sodium p-toluenesulfinate remains stable over a broad temperature range. Significant decomposition of the anhydrous salt typically begins at temperatures exceeding 300 °C.[1][10] The primary decomposition mechanism for sulfinic acids and their salts is disproportionation.[12][13] In this reaction, two molecules of the sulfinate react, with one being oxidized and the other being reduced.
The proposed disproportionation reaction is:
3 CH₃C₆H₄SO₂Na → CH₃C₆H₄SO₃Na + (CH₃C₆H₄)₂S₂O₂ + Na₂SO₃ (Sodium p-toluenesulfinate → Sodium p-toluenesulfonate + p-Tolyl p-toluenethiolsulfonate + Sodium Sulfite)
This complex decomposition results in a significant and often rapid weight loss in the TGA thermogram above 300 °C, accompanied by complex endothermic and exothermic events in the DSC signal as various bonds are broken and new, more stable products are formed.
Table 2: Summary of Typical Thermal Events for this compound
| Thermal Event | Technique | Typical Temperature Range | Observation |
|---|---|---|---|
| Dehydration | TGA | 50 - 150 °C | Weight loss corresponding to water content. |
| Dehydration | DSC | 50 - 150 °C | Sharp endothermic peak. |
| Anhydrous Decomposition | TGA | > 300 °C | Significant, multi-stage weight loss. |
| Anhydrous Decomposition | DSC | > 300 °C | Complex series of endo/exothermic peaks. |
Visualization of the Decomposition Pathway
The logical sequence of thermal events can be visualized as a clear pathway from the initial hydrated state to the final decomposition products.
Caption: Logical flow of the thermal decomposition of this compound.
Recommended Analytical Protocols
To obtain reliable and reproducible data, a standardized analytical approach is essential. The following protocols for TGA and DSC analysis are designed to provide a comprehensive thermal profile of this compound.
Causality Behind Experimental Choices
-
Inert Atmosphere: Using nitrogen or argon is critical. Oxygen can act as a reactant at high temperatures, leading to oxidative decomposition, which would mask the intrinsic thermal stability of the compound.
-
Heating Rate: A rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.[14] Faster rates can shift transition temperatures higher and decrease resolution, while slower rates can improve resolution but significantly increase run time.
-
Sample Mass: A small sample mass (5-10 mg) minimizes thermal gradients within the sample, ensuring that the entire sample heats uniformly and resulting in sharper, more defined transitions.
-
Pan Type: Aluminum pans are suitable for temperatures up to 600 °C and are cost-effective. Using a pierced or open pan allows volatiles (water, decomposition gases) to escape freely, ensuring accurate weight loss measurement.
Step-by-Step Protocol: Simultaneous TGA-DSC Analysis
This protocol outlines the use of a simultaneous TGA-DSC instrument, which provides the most comprehensive data by measuring weight loss and heat flow from the same sample in a single experiment.[11]
-
Instrument Calibration: Before analysis, ensure the instrument's temperature and heat flow are calibrated using certified standards (e.g., Indium, Zinc).[11] The TGA balance should be calibrated with standard weights. This step is foundational for data trustworthiness.
-
Sample Preparation:
-
Tare a clean aluminum DSC pan and lid.
-
Accurately weigh 5–10 mg of the this compound sample directly into the pan. Record the exact weight.
-
Place the lid on the pan. If not using a hermetically sealed pan, pierce the lid to allow for the evolution of volatiles.
-
-
Instrument Setup:
-
Place the prepared sample pan in the instrument's sample holder. Place an empty, tared reference pan in the reference holder.
-
Set the purge gas (high-purity nitrogen) to a flow rate of 50 mL/min.
-
-
Thermal Method:
-
Equilibrate: Hold the sample at 30 °C for 5 minutes to ensure thermal equilibrium.
-
Heating Ramp: Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Dehydration: Determine the onset temperature and the percentage weight loss for the initial mass loss step from the TGA curve. Calculate the number of moles of water per mole of anhydrous salt.
-
Decomposition: Determine the onset temperature of decomposition for the anhydrous salt from the TGA curve.
-
Thermal Events: Correlate the weight loss events (TGA) with the corresponding endothermic or exothermic peaks (DSC) to characterize the nature of each transition.
-
Visualization of the Experimental Workflow
Caption: Standardized workflow for the thermal analysis of sulfinate salts.
Implications for Research and Drug Development
The thermal stability profile of this compound is not merely academic. It has direct, practical implications:
-
Process Chemistry: Knowledge of the dehydration temperature is crucial for designing drying processes. Understanding the decomposition onset prevents the formation of unwanted byproducts like sodium p-toluenesulfonate during reactions conducted at elevated temperatures.[15]
-
Formulation Stability: If used as an excipient or intermediate in a drug formulation, its stability profile must be compatible with manufacturing processes such as wet granulation, drying, and milling, which can involve heat.
-
Regulatory Compliance: The formation of p-toluenesulfonate esters from residual alcohols and sulfonic acid-related species is a significant concern due to their genotoxic potential.[4] Data on the thermal decomposition of the sulfinate starting material helps in risk assessment and the development of control strategies to minimize such impurities.
Conclusion
This compound exhibits a well-defined, two-stage thermal decomposition profile. The initial, low-temperature event is a straightforward dehydration, the stoichiometry of which can be quantified by TGA. The subsequent decomposition of the anhydrous salt occurs at a much higher temperature (>300 °C) and proceeds via a complex disproportionation mechanism. A standardized TGA-DSC analytical protocol, conducted under an inert atmosphere, is essential for accurately characterizing this behavior. For professionals in research and drug development, this data is critical for ensuring process control, material quality, and the ultimate safety and efficacy of the final product.
References
- 1. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. CAS 824-79-3: Sodium p-toluenesulfinate | CymitQuimica [cymitquimica.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-TOLUENESULFINIC ACID SODIUM SALT | 207801-20-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 对甲苯亚磺酸钠 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. iitk.ac.in [iitk.ac.in]
- 12. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 13. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
Mechanism of sodium p-toluenesulfinate hydrate formation
An In-Depth Technical Guide to the Formation Mechanism of Sodium p-Toluenesulfinate Hydrate
Executive Summary
Sodium p-toluenesulfinate (SPTS) is a cornerstone reagent in modern organic synthesis, prized for its versatility in forming carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key building block for a multitude of sulfur-containing active pharmaceutical ingredients (APIs), including sulfonamides.[3][4] In its solid state, SPTS typically exists as a hydrate, a crystalline form incorporating a specific number of water molecules into its lattice. Understanding the mechanism of this hydrate's formation is not merely an academic exercise; it is critical for ensuring the reagent's stability, purity, and reactivity, thereby impacting process control, scalability, and the quality of downstream products. This guide provides a comprehensive exploration of the synthesis of sodium p-toluenesulfinate and the fundamental physicochemical principles governing its crystallization into a stable hydrated form from an aqueous medium. We will dissect the synthesis protocol, elucidate the molecular interactions driving hydrate formation, detail robust characterization methodologies, and discuss the practical implications for researchers in drug development.
Part 1: Synthesis of Sodium p-Toluenesulfinate: A Mechanistic Overview
The most prevalent and industrially scalable synthesis of sodium p-toluenesulfinate involves the reduction of p-toluenesulfonyl chloride, a readily available commodity chemical. The choice of reducing agent is a critical process parameter, directly influencing yield, purity, and operational safety.
Comparative Analysis of Reducing Agents
Two primary methods have demonstrated high efficacy: reduction by zinc dust and reduction by sodium sulfite.[1][5]
-
Zinc Dust Reduction: This classic and robust method, detailed in Organic Syntheses, utilizes zinc dust in an aqueous medium.[5] The reaction is typically initiated by heating to overcome the activation energy, after which it proceeds exothermically. The underlying principle involves the transfer of electrons from the metallic zinc to the electrophilic sulfur atom of the sulfonyl chloride, cleaving the sulfur-chlorine bond and reducing the sulfur's oxidation state from +6 to +4. The use of sodium hydroxide and sodium carbonate is crucial for maintaining alkaline conditions, which prevents the disproportionation of the resulting sulfinic acid and facilitates the precipitation of zinc salts for easy removal.[5]
-
Sodium Sulfite Reduction: An alternative, often preferred for its operational simplicity, employs sodium sulfite (Na₂SO₃) as the reducing agent in an aqueous solution containing sodium bicarbonate.[1] This method avoids the use of heavy metals like zinc. The sulfite ion acts as the reductant, becoming oxidized to sulfate in the process. The presence of sodium bicarbonate maintains a buffered, slightly alkaline pH, which is essential for the stability of the sulfinate product.
Experimental Protocol: Zinc-Mediated Reduction of p-Toluenesulfonyl Chloride
This protocol is adapted from the validated procedure in Organic Syntheses, a testament to its reliability and reproducibility.[5]
Materials:
-
p-Toluenesulfonyl chloride (500 g, 2.6 moles)
-
Zinc dust (400 g, ~6 atoms)
-
12 N Sodium Hydroxide (NaOH) solution (250 cc)
-
Sodium Carbonate (Na₂CO₃), powdered
-
Water
Procedure:
-
Initial Setup: In a 12-liter crock equipped with a mechanical stirrer, add 3 liters of water. Heat the water to 70°C using direct steam injection.
-
Zinc Addition: Turn off the steam and add 400 g of zinc dust to the hot water with stirring.
-
Substrate Addition: Add 500 g of p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The temperature will rise to about 80°C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent temperature run-away.
-
Reaction Completion: Continue stirring for 10 minutes after the final addition. Reintroduce steam to raise the temperature to 90°C. Do not exceed this temperature to avoid bumping.
-
Basification and Precipitation: Turn off the steam and add 250 cc of 12 N NaOH solution, followed by powdered sodium carbonate in 50 g portions until the mixture is distinctly alkaline to litmus paper. This step neutralizes any remaining acid and precipitates zinc hydroxide/carbonate.
-
Filtration: Filter the hot mixture through a large Büchner funnel. Wash the zinc sludge cake with approximately 750 cc of hot water.
-
Concentration & Crystallization: Combine the filtrate and washings in a large evaporating dish. Evaporate the solution over a burner until the volume is reduced to approximately 1 liter, or until a crust of salt begins to form at the edges.
-
Isolation: Cool the concentrated solution. Large, transparent crystals of sodium p-toluenesulfinate dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O) will separate. Filter the cold mixture by suction and air-dry the crystals until efflorescence just begins.[5]
-
Self-Validation: The identity and purity of the product should be confirmed using the characterization methods outlined in Part 3. A typical yield is approximately 64%.[5]
Synthesis and Isolation Workflow
Caption: Workflow for the synthesis and isolation of this compound.
Part 2: The Mechanism of Hydrate Formation and Crystallization
The formation of a crystalline hydrate is a thermodynamically driven process governed by the interactions between the solute (sodium p-toluenesulfinate) and the solvent (water). As the aqueous solution becomes supersaturated through evaporation and subsequent cooling, the system seeks a lower energy state, which is achieved through the organized assembly of ions and water molecules into a stable crystal lattice.
Molecular Driving Forces
The process is initiated by the strong ion-dipole interactions between the sodium cations (Na⁺) and the polar water molecules.[6] Similarly, the negatively charged sulfinate group (R-SO₂⁻) engages in hydrogen bonding with surrounding water molecules.[7] These interactions create a "hydration shell" around each ion in the solution.[8]
During crystallization, these solvated ions, along with additional water molecules, arrange themselves into a repeating, long-range ordered structure. The specific stoichiometry of the hydrate (e.g., dihydrate vs. tetrahydrate) is determined by the most stable packing arrangement that maximizes favorable intermolecular forces, including:
-
Ion-Dipole Interactions: The coordination of water molecules around the Na⁺ cation is a primary structural determinant.
-
Hydrogen Bonding: An extensive network of hydrogen bonds forms between the coordinated water molecules, the sulfinate oxygen atoms, and other water molecules within the lattice. This network is the "glue" that stabilizes the hydrated crystal structure.[9][10]
Single-crystal X-ray diffraction studies on sodium p-toluenesulfinate tetrahydrate (Na⁺·C₇H₇O₂S⁻·4H₂O) provide definitive insight into this structure. The data reveal that the water molecules connect the sodium cations into chains, which are further linked by hydrogen bonds involving the sulfinate oxygen atoms.[9][10][11] This highly organized arrangement explains the stability of the crystalline hydrate.
Visualizing the Hydration Complex
Caption: Intermolecular forces driving hydrate formation.
Part 3: Physicochemical Characterization of the Hydrate
Rigorous characterization is a self-validating step essential to confirm the identity, purity, and hydration state of the synthesized material.
Key Analytical Techniques
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice. It provides unequivocal proof of the hydration state and reveals the intricate network of hydrogen bonds.[9][10]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When a hydrated salt is heated, it will lose its water of crystallization at a specific temperature range. The percentage of mass loss can be used to accurately calculate the number of water molecules per formula unit.
-
Karl Fischer Titration: This is the gold standard for the quantitative determination of water content in a solid sample, providing a highly accurate measure of the hydration level.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. The sulfinate group will show characteristic S=O stretching bands, while the presence of water will be indicated by a broad O-H stretching band, typically around 3200-3500 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O) confirms the structure of the p-toluenesulfinate moiety.
Summary of Crystallographic Data
The following table summarizes key data obtained from SC-XRD analysis of sodium p-toluenesulfinate tetrahydrate.[10]
| Parameter | Value | Significance |
| Chemical Formula | Na⁺·C₇H₇O₂S⁻·4H₂O | Confirms the tetrahydrate stoichiometry. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Unit Cell Dimensions (Å) | a=15.94, b=6.18, c=12.27 | Defines the size and shape of the repeating crystal lattice unit. |
| Key Interactions | O—H⋯O hydrogen bonds, O—H⋯π | Reveals the specific intermolecular forces stabilizing the crystal structure. |
Analytical Workflow for Product Validation
Caption: A comprehensive workflow for the physicochemical characterization of the final product.
Part 4: Implications for Drug Development and Research
A thorough understanding of this compound formation is paramount in a pharmaceutical context.
-
Process Control and Consistency: The hydration state of a crystalline solid affects its bulk properties, including density, flowability, and solubility. Controlling the crystallization process to consistently produce a specific hydrate is crucial for reproducible manufacturing processes of APIs.
-
Stability and Storage: Sodium p-toluenesulfinate is noted to be hygroscopic.[13] Knowledge of its stable hydrate forms allows for the definition of appropriate storage conditions (i.e., humidity control) to prevent changes in the material over time, which could affect its reactivity and shelf-life.[14]
-
Stoichiometric Accuracy: As a reagent, the molecular weight of the hydrated form must be used for accurate stoichiometric calculations in subsequent synthetic steps. Failing to account for the mass of the water of crystallization will lead to dosing errors, impacting reaction yields and purity profiles.
-
Regulatory Compliance: For reagents used in GMP (Good Manufacturing Practice) environments, having a well-characterized and stable form is essential for regulatory filings. Demonstrating control over the solid-state form of a key starting material is a component of robust process validation.
Conclusion
The formation of this compound is a multi-step process that begins with the chemical reduction of p-toluenesulfonyl chloride and culminates in a thermodynamically favorable crystallization event from an aqueous solution. The mechanism is driven by a network of strong ion-dipole and hydrogen-bonding interactions that organize the sodium cations, p-toluenesulfinate anions, and water molecules into a stable, ordered crystal lattice. For scientists and professionals in drug development, mastering the synthesis and crystallization of this vital reagent is a foundational requirement for the efficient, reproducible, and scalable production of numerous sulfur-containing therapeutics. The application of rigorous analytical characterization serves as the ultimate validation of this process, ensuring the quality and consistency of this indispensable synthetic building block.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Why are people adding salt to their water for hydration? | News [news.llu.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sodium p-toluenesulfinate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium p-toluenesulfinate tetra-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p-Toluenesulfinic acid, sodium salt hydrate, 98+% 100 g | Request for Quote [thermofisher.com]
- 13. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
A Technical Guide to the Physicochemical Identification of Sodium p-Toluenesulfinate and its Hydrated Forms
This guide provides an in-depth analysis of the core physicochemical identifiers for sodium p-toluenesulfinate, a versatile reagent in modern organic synthesis. Targeted at researchers, scientists, and drug development professionals, this document clarifies the critical distinctions between the anhydrous and hydrated forms of this compound, emphasizing the causality behind precise identification for achieving reproducible and accurate experimental outcomes.
Introduction: The Synthetic Utility and Identification Challenge
Sodium p-toluenesulfinate (also known as sodium 4-methylbenzenesulfinate) is a compound of significant utility in the chemical and pharmaceutical industries. It serves as a mild reducing agent, a key intermediate in the synthesis of pharmaceuticals and dyes, and a valuable precursor for creating sulfones and other sulfur-containing molecules.[1][2][3][4][5] Its applications range from being a polymerization accelerator to a curing agent for grouting materials.[3][4][5]
Despite its widespread use, a common point of confusion arises from the existence of both an anhydrous form and various hydrated states. The presence of water molecules within the crystal lattice fundamentally alters the compound's molecular weight and can have profound implications for reaction stoichiometry and the execution of moisture-sensitive protocols. This guide provides the foundational data and experimental context necessary to navigate this challenge, ensuring the integrity of your research.
Part 1: Core Physicochemical Identifiers: Anhydrous vs. Hydrate
The primary method for distinguishing chemical substances is through their unique Chemical Abstracts Service (CAS) Registry Number and their precise molecular weight. For sodium p-toluenesulfinate, these identifiers are distinct for the anhydrous and hydrated forms.
Data Summary: Quantitative Identifiers
The following table summarizes the essential quantitative data for both forms, enabling rapid identification and comparison.
| Property | Sodium p-Toluenesulfinate (Anhydrous) | Sodium p-Toluenesulfinate (Hydrate) |
| Synonyms | p-Toluenesulfinic acid sodium salt, Sodium 4-methylbenzenesulfinate | p-Toluenesulfinic acid sodium salt hydrate |
| CAS Number | 824-79-3[1][2][5][6][7][8] | 207801-20-5[9][10] |
| Molecular Formula | C₇H₇NaO₂S[7][8][11] | C₇H₇NaO₂S · xH₂O[10] |
| Molecular Weight | 178.18 g/mol [5][6][7][8][11][12] | 178.18 g/mol (anhydrous basis) |
Expert Insight: The Ambiguity of "Hydrate"
It is critical for researchers to understand that the CAS number 207801-20-5 for the hydrated form is often assigned to products where the degree of hydration (the 'x' in xH₂O) is not specified or may vary between batches.[10] Commercial suppliers frequently list the molecular weight on an "anhydrous basis" (178.18 g/mol ) even for the hydrate, which does not account for the mass of the water molecules. For example, a monohydrate would have a true molecular weight of approximately 196.20 g/mol , while a tetrahydrate has been noted with the formula C₇H₇NaO₂S·4H₂O.[1][13]
This ambiguity necessitates experimental verification. Relying solely on the label of a reagent bottle labeled "sodium p-toluenesulfinate hydrate" without determining the water content can lead to significant errors in molar calculations.
Part 2: The Causality Behind Identification: Why Precision is Non-Negotiable
In a research and development setting, precision is paramount. The choice between the anhydrous and hydrated form of sodium p-toluenesulfinate is not trivial; it is a decision with direct consequences for experimental success.
-
Stoichiometric Accuracy : The most immediate impact is on stoichiometry. If a protocol requires 1.0 mole of the anhydrous reagent (178.18 g), but the hydrated form is used instead, the actual amount of the active sulfinate anion introduced into the reaction will be substantially lower. This can lead to incomplete reactions, lower yields, and the formation of byproducts.
-
Reaction Environment Control : Many organic reactions, particularly those involving organometallic catalysts or highly reactive intermediates, are intolerant to water. The water of hydration can act as an undesired nucleophile, a proton source, or a catalyst poison, completely altering the intended reaction pathway.
-
Reproducibility : To ensure that experiments can be reliably reproduced, both within the same lab and by other researchers, the exact form and purity of all reagents must be known and reported. Using an uncharacterized hydrate makes true reproducibility impossible.
The diagram below illustrates the logical relationship between the two forms and their defining properties.
Caption: Relationship between anhydrous and hydrated sodium p-toluenesulfinate.
Part 3: Protocol for a Self-Validating Workflow
To eliminate ambiguity, every laboratory should treat hydrated sodium p-toluenesulfinate as a compound of unknown water content until verified. Karl Fischer (KF) titration is the gold standard for this purpose.
Experimental Protocol: Water Content Determination by Karl Fischer Titration
Objective: To accurately quantify the percentage of water (% w/w) in a sample of this compound.
Methodology:
-
Instrument Preparation:
-
Prepare the volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions.
-
Allow the reagent to stabilize (drift < 10 µ g/min ).
-
Perform a titer determination using a certified water standard or disodium tartrate dihydrate.
-
-
Sample Preparation:
-
Accurately weigh approximately 100-200 mg of the this compound sample into a dry, tared vial. The exact mass will depend on the expected water content and the titrator's sensitivity.
-
Record the exact weight to four decimal places.
-
-
Titration:
-
Carefully introduce the sample into the KF titration cell.
-
Ensure the sample dissolves completely in the anhydrous methanol or other suitable solvent within the cell. Gentle stirring will facilitate this.
-
Initiate the titration sequence. The instrument will automatically titrate the water present in the sample.
-
-
Calculation:
-
The instrument's software will typically calculate the water content automatically. The manual calculation is as follows:
-
% Water = ( (Volume of KF Reagent Consumed × Titer) / Sample Weight ) × 100
-
-
Perform the measurement in triplicate to ensure precision.
-
-
Data Interpretation and Application:
-
Using the experimentally determined water content, calculate the "corrected molecular weight" for your specific batch of reagent.
-
Corrected MW = (178.18) / (1 - (% Water / 100))
-
Use this corrected molecular weight for all subsequent stoichiometric calculations to ensure the correct molar quantity of the sulfinate is used.
-
This protocol establishes a self-validating system, ensuring that your experimental inputs are based on verified data rather than assumptions derived from a product label.
Conclusion
The effective use of sodium p-toluenesulfinate in research and development hinges on the precise identification of its form—anhydrous or hydrated. The distinct CAS numbers, 824-79-3 for anhydrous and 207801-20-5 for the hydrate, provide the first layer of differentiation. However, due to the variability in the degree of hydration, researchers must adopt a rigorous approach. By implementing routine analytical verification, such as Karl Fischer titration, scientists can determine the precise water content, calculate a corrected molecular weight, and proceed with confidence in the accuracy and reproducibility of their synthetic work.
References
- 1. CAS 824-79-3: Sodium p-toluenesulfinate | CymitQuimica [cymitquimica.com]
- 2. chemodex.com [chemodex.com]
- 3. adipogen.com [adipogen.com]
- 4. nbinno.com [nbinno.com]
- 5. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]
- 6. p-トルエンスルフィン酸ナトリウム purum, anhydrous, ≥96.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. labsolu.ca [labsolu.ca]
- 9. 139011000 [thermofisher.com]
- 10. P-TOLUENESULFINIC ACID SODIUM SALT | 207801-20-5 [chemicalbook.com]
- 11. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sodium p-toluenesulfinate 95 824-79-3 [sigmaaldrich.com]
- 13. americanelements.com [americanelements.com]
Methodological & Application
Sodium p-Toluenesulfinate Hydrate: A Versatile and Stable Precursor for Sulfonyl Radical Chemistry
An Application Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern synthetic organic chemistry, the pursuit of robust, reliable, and versatile reagents is paramount. Sodium p-toluenesulfinate (CH₃C₆H₄SO₂Na), often available as its hydrate, has emerged as a cornerstone reagent for the generation of sulfonyl radicals.[1] Unlike its more hazardous and less stable counterparts, such as sulfonyl chlorides, sodium p-toluenesulfinate is an easy-to-handle, crystalline solid that offers a convenient entry point into a wide array of sulfonyl-containing molecules.[1] These molecules, particularly sulfones and sulfonamides, are privileged scaffolds in medicinal chemistry and materials science. This guide provides an in-depth exploration of the fundamental chemistry, applications, and detailed protocols for leveraging sodium p-toluenesulfinate as a premier sulfonyl radical precursor.
Physicochemical Properties & Handling
Understanding the fundamental properties of a reagent is critical for its effective and safe use in the laboratory. Sodium p-toluenesulfinate hydrate is a white, crystalline powder or flake, valued for its stability under ambient conditions.[2][3]
| Property | Value | Source |
| CAS Number | 824-79-3 (anhydrous) | [2] |
| Molecular Formula | C₇H₇NaO₂S | [2] |
| Molecular Weight | 178.18 g/mol (anhydrous) | [2][4] |
| Melting Point | >300 °C | [2][4] |
| Appearance | White powder or flakes | [3] |
| Solubility | Soluble in water. | [5] |
| Storage | Room temperature, dry, sealed conditions. | [2] |
Safety & Handling:
While generally stable, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[5][6] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[5][6]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5][6] For skin contact, wash with plenty of soap and water.[5]
The Core Chemistry: Generating the Sulfonyl Radical
The utility of sodium p-toluenesulfinate hinges on its ability to undergo a single-electron oxidation to form the corresponding p-toluenesulfonyl radical (Ts•). This reactive intermediate is the key species that participates in subsequent bond-forming reactions. The generation can be initiated through several modern synthetic methods.[7]
Caption: Generation of the p-toluenesulfonyl radical via Single Electron Transfer (SET).
The p-toluenesulfinate anion is oxidized to the sulfonyl radical, which can then be trapped by a variety of radical acceptors. This process is highly efficient and can be triggered under remarkably mild conditions, particularly with visible-light photocatalysis, which avoids the need for harsh reagents or high temperatures.[8][9]
Applications in Organic Synthesis
The generated sulfonyl radical is a versatile intermediate for the construction of C-S and N-S bonds, forming the backbone of many valuable organosulfur compounds.[10]
Sulfonylation of Alkenes and Alkynes
A primary application is the difunctionalization of carbon-carbon multiple bonds. The sulfonyl radical readily adds to alkenes and alkynes, generating a carbon-centered radical intermediate. This intermediate can then be trapped by another species or undergo further transformations, leading to complex and valuable products like vinyl sulfones.[10] For instance, the reaction of styrenes with sodium p-toluenesulfinate can yield corresponding vinyl sulfones, which are important building blocks in organic synthesis.[10]
Synthesis of Sulfonamides
Sulfonamides are a critical functional group in pharmaceuticals. Sodium p-toluenesulfinate serves as an excellent precursor for their synthesis through the oxidative amination of primary and secondary amines.[10][11] This method often employs a catalyst, such as iodine or copper salts, under aerobic conditions to facilitate the coupling. A wide range of aliphatic, aromatic, and benzylic amines can be successfully converted to their corresponding sulfonamides in moderate to good yields.[10][11]
Synthesis of Thiosulfonates
Thiosulfonates can be synthesized via the oxidative coupling of thiols or disulfides with sodium sulfinates.[10] These reactions are often catalyzed by copper or iron salts under aerobic conditions, providing an efficient route to both symmetrical and unsymmetrical thiosulfonates.[10]
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide clear, step-by-step instructions for representative transformations.
Protocol 1: Visible-Light Photocatalytic Synthesis of a β-Ketosulfone
This protocol details the synthesis of a β-ketosulfone via the addition of a sulfonyl radical to an α,β-unsaturated ketone, a common scaffold in drug development.
Materials:
-
This compound (1.2 equiv)
-
Chalcone (or other α,β-unsaturated ketone, 1.0 equiv)
-
fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ (1-2 mol%)
-
Acetonitrile (or DMSO), reaction grade
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (Schlenk flask or sealed vial)
-
Stir plate and magnetic stir bar
-
Blue LED light source (450-460 nm)
Workflow Diagram:
Caption: General workflow for a photocatalytic sulfonylation reaction.
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the α,β-unsaturated ketone (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 0.005 mmol, 1 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add dry, degassed acetonitrile (5 mL) via syringe.
-
Scientist's Note: Degassing the solvent is crucial. Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.
-
Place the flask approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A small fan can be used to maintain the reaction at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, remove the light source and quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-ketosulfone.
Protocol 2: Iodine-Catalyzed Oxidative Amination for Sulfonamide Synthesis
This protocol describes a straightforward method for synthesizing sulfonamides from amines and sodium p-toluenesulfinate.
Materials:
-
This compound (1.5 equiv)
-
A primary or secondary amine (1.0 equiv)
-
Iodine (I₂) (20 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 3.0 equiv)
-
Water (as solvent)
-
Standard round-bottom flask
-
Stir plate and magnetic stir bar
Procedure:
-
In a 25 mL round-bottom flask, combine the amine (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and iodine (0.2 mmol, 20 mol%).
-
Add water (5 mL) to the flask, followed by the dropwise addition of TBHP (3.0 mmol, 3.0 equiv) at room temperature.
-
Scientist's Note: TBHP acts as the terminal oxidant in this catalytic cycle, regenerating the active iodine species. The reaction is often exothermic upon addition of TBHP.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization to obtain the pure sulfonamide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient degassing (photocatalysis).2. Deactivated catalyst.3. Insufficient oxidant (oxidative coupling).4. Low quality of sulfinate salt. | 1. Ensure proper freeze-pump-thaw or sparging with inert gas.2. Use a fresh batch of catalyst.3. Add an additional equivalent of the oxidant (e.g., TBHP).4. Use freshly purchased or properly stored reagent. |
| Formation of Side Products | 1. Dimerization of the sulfonyl radical.2. Over-oxidation of starting materials.3. Reaction temperature too high. | 1. Run the reaction at a lower concentration.2. Reduce the amount of oxidant or add it more slowly.3. Maintain reaction at room temperature or use a cooling bath. |
| Poor Reproducibility | 1. Inconsistent water content in the hydrate.2. Variable light intensity or distance from the lamp. | 1. Dry the reagent under vacuum before use or use a consistent batch.2. Standardize the reaction setup, ensuring the distance and angle to the light source are constant. |
Conclusion
This compound is a powerful and practical reagent for generating sulfonyl radicals under mild conditions. Its stability, ease of handling, and versatility make it a superior choice for introducing the tosyl group in a wide range of synthetic transformations, from the formation of C-S bonds in β-ketosulfones to the construction of N-S bonds in medicinally relevant sulfonamides. The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate this valuable building block into their synthetic programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium p-toluenesulfinate [myskinrecipes.com]
- 3. americanelements.com [americanelements.com]
- 4. p-トルエンスルフィン酸ナトリウム 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.be [fishersci.be]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 11. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sulfones Using Sodium p-Toluenesulfinate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and expert insights into the synthesis of sulfones, a critical functional group in medicinal chemistry and materials science. We will focus on the versatile and readily available reagent, sodium p-toluenesulfinate hydrate, exploring its application in various synthetic transformations. This document is designed to equip researchers with the foundational knowledge and practical methodologies to confidently synthesize sulfones, troubleshoot common issues, and understand the underlying chemical principles governing these reactions.
Introduction: The Significance of the Sulfone Moiety
The sulfone group (R-SO₂-R') is a cornerstone in modern organic synthesis, primarily due to its remarkable stability and unique electronic properties.[1][2] This functional group is found in a multitude of biologically active molecules, including antibacterial, anti-inflammatory, and anticancer agents.[2][3][4][5][6] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor make it a valuable component in drug design for modulating physicochemical properties and target binding.[3] Beyond pharmaceuticals, sulfone-containing polymers are utilized in high-performance engineering plastics and specialty membranes.[1]
Sodium p-toluenesulfinate (CH₃C₆H₄SO₂Na), often used as its hydrate, is a highly effective and versatile reagent for introducing the tosyl (p-toluenesulfonyl) group, a common sulfone moiety. Its utility stems from its nucleophilic character, allowing for straightforward reactions with a variety of electrophiles to form the robust C-S bond characteristic of sulfones.[1][7] This guide will delve into the practical aspects of employing this reagent in key synthetic strategies.
Core Reaction Mechanisms: Understanding the 'Why'
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The most fundamental approach to sulfone synthesis with sodium p-toluenesulfinate involves the nucleophilic substitution of an alkyl halide.
Nucleophilic Substitution (S(_N)2) Pathway
The sulfinate anion (p-TolSO₂⁻) is an excellent nucleophile. When reacted with a primary or secondary alkyl halide, it readily displaces the halide via a classic S(_N)2 mechanism. This reaction is generally efficient and predictable, proceeding with inversion of stereochemistry at the carbon center if it is chiral.
The causality behind this choice of mechanism is the strong nucleophilicity of the sulfur atom in the sulfinate and the good leaving group ability of halides (I > Br > Cl). The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the sodium cation while leaving the sulfinate anion highly reactive.
Caption: S(_N)2 mechanism for sulfone synthesis.
Experimental Protocols: From Theory to Practice
The following protocols are designed to be self-validating, with clear steps and rationales.
General Protocol for the Synthesis of Alkyl Sulfones from Alkyl Halides
This protocol describes a general method for the S(_N)2 reaction between an alkyl halide and this compound.
Materials and Equipment:
| Reagent/Equipment | Specification |
| This compound | >98% purity |
| Alkyl halide (e.g., benzyl bromide) | Reagent grade |
| Dimethylformamide (DMF) | Anhydrous |
| Diethyl ether | Reagent grade |
| Saturated sodium chloride solution (brine) | |
| Anhydrous magnesium sulfate | |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Thermometer | |
| Separatory funnel | |
| Rotary evaporator | |
| Buchner funnel and filter paper |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per mmol of the limiting reagent). Stir the mixture to dissolve the sulfinate salt. Gentle heating may be required.
-
Reagent Addition: Add the alkyl halide (1.0 equivalent) to the solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (3-4 times the volume of DMF).
-
Extraction: Extract the aqueous phase with diethyl ether (3 x volume of the aqueous phase).
-
Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[8]
Caption: General experimental workflow for sulfone synthesis.
Protocol for Sulfone Synthesis from Alcohols via Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for converting primary and secondary alcohols directly into sulfones with inversion of stereochemistry.[9][10] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[9][10]
Materials and Equipment:
| Reagent/Equipment | Specification |
| Alcohol | Reagent grade |
| p-Toluenesulfinic acid | >98% purity |
| Triphenylphosphine (PPh₃) | Reagent grade |
| Diisopropyl azodicarboxylate (DIAD) | Reagent grade |
| Tetrahydrofuran (THF) | Anhydrous |
| Saturated sodium bicarbonate solution | |
| Brine | |
| Anhydrous sodium sulfate | |
| Standard glassware and purification apparatus |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent), p-toluenesulfinic acid (1.5 equivalents), and triphenylphosphine (1.5 equivalents).
-
Solvent and Cooling: Add anhydrous THF (10 mL per mmol of alcohol) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DIAD (1.5 equivalents) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified directly by column chromatography on silica gel to separate the desired sulfone from triphenylphosphine oxide and other byproducts.
Data Presentation and Interpretation
The success of the synthesis is determined by the yield and the characterization of the final product.
Table 1: Representative Examples of Sulfone Synthesis
| Electrophile | Product | Conditions | Yield (%) | Reference |
| Benzyl bromide | Benzyl p-tolyl sulfone | NaTs, DMF, 80 °C, 2h | >90 | [11] |
| 1-Bromobutane | Butyl p-tolyl sulfone | NaTs, DMF, 80 °C, 4h | ~85 | [11] |
| Cyclohexanol | Cyclohexyl p-tolyl sulfone | TsOH, PPh₃, DIAD, THF, rt, 12h | ~75 | [12] |
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons of the tosyl group (typically two doublets around 7.3-7.8 ppm) and a singlet for the methyl group around 2.4 ppm. The signals for the alkyl portion of the molecule will be shifted downfield due to the electron-withdrawing sulfone group. ¹³C NMR will show the corresponding carbon signals.
-
Infrared (IR) Spectroscopy: The presence of the sulfone group is confirmed by two strong characteristic absorption bands corresponding to the symmetric and asymmetric S=O stretching vibrations, typically found in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
Melting Point: Crystalline sulfones generally have sharp and well-defined melting points, which can be compared to literature values for identification and purity assessment.[13][14]
Safety and Handling
Adherence to safety protocols is non-negotiable in a laboratory setting.
-
This compound: May cause skin, eye, and respiratory irritation.[15][16] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16][17]
-
Alkyl Halides: Many alkyl halides are lachrymators and are toxic. Handle with care in a fume hood.
-
DMF and THF: These are flammable solvents. Avoid open flames and ensure proper ventilation.
-
Mitsunobu Reagents (DEAD/DIAD): These reagents are toxic and potentially explosive. Handle with extreme care and follow established laboratory safety procedures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive alkyl halide; wet solvent or reagents; insufficient reaction time or temperature. | Use a more reactive halide (I > Br > Cl); ensure all reagents and solvents are anhydrous; increase reaction time and/or temperature and monitor by TLC. |
| Multiple products observed by TLC | Side reactions (e.g., elimination with secondary halides); decomposition of starting material or product. | Lower the reaction temperature; use a less-hindered base if applicable; ensure the reaction is not heated for an excessively long time. |
| Difficulty in purification | Byproducts with similar polarity to the product (e.g., triphenylphosphine oxide in Mitsunobu reaction). | Optimize chromatographic conditions; for Mitsunobu, precipitation of triphenylphosphine oxide by adding a nonpolar solvent can be attempted before chromatography. |
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmacyconcepts.in [pharmacyconcepts.in]
- 5. Sulphonamides and Sulfone | PPTX [slideshare.net]
- 6. Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus | PPTX [slideshare.net]
- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 14. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 15. fishersci.be [fishersci.be]
- 16. fishersci.com [fishersci.com]
- 17. p -甲苯磺酸钠 95% | Sigma-Aldrich [sigmaaldrich.com]
The Strategic Use of Sodium p-Toluenesulfinate Hydrate in Modern Sulfonamide Synthesis: Mechanisms, Protocols, and Applications
Introduction: Reimagining Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry and drug development, embedded in the structure of numerous therapeutic agents.[1] Historically, the synthesis of sulfonamides has been dominated by the reaction of amines with sulfonyl chlorides, a method that, while effective, often involves harsh conditions and the use of corrosive, moisture-sensitive reagents.[2] The quest for milder, more versatile, and environmentally benign synthetic routes has led to the emergence of sodium p-toluenesulfinate hydrate as a superior sulfonylating agent. This stable, easy-to-handle solid serves as a potent surrogate for unstable sulfonyl halides, opening new avenues for the construction of the critical S-N bond.[3]
This comprehensive guide delves into the contemporary applications of this compound in sulfonamide synthesis. We will explore the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this versatile reagent in their own drug discovery and development endeavors.
Core Principles: The Advantages of this compound
This compound (CH₃C₆H₄SO₂Na·xH₂O) offers several distinct advantages over traditional sulfonylating agents:
-
Stability and Ease of Handling: Unlike sulfonyl chlorides, it is a stable, non-corrosive solid that is easy to store and handle, simplifying reaction setup.
-
Versatility: It can be employed in a variety of reaction paradigms, including metal-catalyzed, oxidant-mediated, and electrochemical methods, allowing for broad substrate scope and functional group tolerance.[4]
-
Milder Reaction Conditions: Many protocols utilizing this compound proceed under significantly milder conditions than traditional methods, preserving sensitive functional groups within complex molecules.[5]
-
"Green" Chemistry Potential: Several modern methods are being developed in aqueous media or with reduced reliance on hazardous reagents, aligning with the principles of sustainable chemistry.[3][6]
Synthetic Methodologies and Protocols
The following sections detail key synthetic strategies for the synthesis of sulfonamides using this compound, complete with mechanistic insights and step-by-step protocols.
Copper-Catalyzed Oxidative Coupling of Amines
Copper catalysis has emerged as a powerful tool for the formation of S-N bonds from sodium sulfinates and amines. These reactions typically proceed via an oxidative coupling mechanism where the copper catalyst facilitates the union of the sulfinate and the amine.
Mechanistic Rationale:
The plausible mechanism for the copper-catalyzed synthesis of sulfonamides begins with the complexation of the Cu(II) catalyst with the sodium sulfinate, generating an intermediate species. This intermediate then reacts with the amine nucleophile. A subsequent reductive elimination step yields the desired sulfonamide product and a Cu(0) species. The catalytic cycle is completed by the re-oxidation of Cu(0) to Cu(II).[3] Some modern variations of this method, particularly those assisted by microwave irradiation, can proceed in aqueous media, offering a greener synthetic route.[3][7]
Workflow for Copper-Catalyzed Sulfonamide Synthesis:
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 5. Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes & Protocols: The Strategic Use of Sodium p-Toluenesulfinate Hydrate in Radical-Mediated Cyclization Reactions
Introduction: Reimagining Cyclization with Sulfonyl Radicals
In the landscape of synthetic organic chemistry, the formation of cyclic structures is a cornerstone of molecular construction, pivotal to drug discovery and materials science. Among the myriad of available strategies, radical-mediated cyclizations offer a powerful and versatile approach, often proceeding under mild conditions with high functional group tolerance.[1][2] These reactions hinge on the efficient generation of a radical species that initiates an intramolecular cascade.
This guide focuses on the utility of sodium p-toluenesulfinate hydrate (TsNa·xH₂O), a readily available, stable, and cost-effective crystalline solid, as a premier precursor for the p-toluenesulfonyl radical (Ts•). The generation of this sulfonyl radical provides a reliable entry point for initiating elegant and powerful cyclization cascades to construct complex molecular architectures, including valuable heterocyclic scaffolds.[3][4] We will explore the underlying mechanisms, provide detailed, field-tested protocols, and offer expert insights into the application of this reagent in modern synthetic workflows.
Part 1: The Mechanistic Blueprint of Sulfonyl Radical-Initiated Cyclization
The efficacy of sodium p-toluenesulfinate as a radical precursor lies in its straightforward conversion to the electrophilic p-toluenesulfonyl radical. This transformation can be triggered through several distinct methods, each with its own advantages, making the system highly adaptable to different substrates and desired outcomes.
1.1. Generation of the p-Toluenesulfonyl Radical (Ts•) The journey from the stable sulfinate salt to the reactive sulfonyl radical is the critical initiation step. Common methods include:
-
Oxidative Single-Electron Transfer (SET): Chemical oxidants like sodium persulfate (Na₂S₂O₈) or metal catalysts such as copper(II) salts can oxidize the sulfinate anion to the corresponding sulfonyl radical.[5][6]
-
Photochemical Activation: Under visible light or UV irradiation, sodium p-toluenesulfinate can undergo excitation and subsequent radical formation, often without the need for a dedicated photocatalyst.[3] This "green" approach offers exceptionally mild reaction conditions.
1.2. The Cyclization Cascade Once generated, the p-toluenesulfonyl radical is a potent initiator for cyclization. The canonical mechanism proceeds as follows:
-
Radical Addition: The electrophilic Ts• radical adds to a carbon-carbon multiple bond (an alkene or alkyne) within the substrate molecule.
-
Intramolecular Cyclization: The newly formed carbon-centered radical undergoes a rapid intramolecular cyclization onto another tethered unsaturated group. The regioselectivity of this step is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored and most common.[1][7]
-
Propagation/Termination: The cyclized radical intermediate is then quenched to yield the final product. This can occur through hydrogen atom abstraction from the solvent, reaction with a trapping agent, or further oxidation/reduction, depending on the specific reaction design.
Below is a generalized mechanistic diagram illustrating this process.
Caption: General mechanism of sulfonyl radical-initiated cyclization.
Part 2: Applications in Heterocycle Synthesis
The methodology is particularly powerful for synthesizing sulfonylated heterocycles, which are prominent motifs in pharmaceuticals and agrochemicals.[3] The direct incorporation of the tosyl group provides a handle for further functionalization or can be a critical pharmacophore itself. A notable application is the synthesis of sulfonated indenones and benzothiophenes.[3][6]
| Application Area | Substrate Type | Conditions | Product Type | Reference |
| Indenone Synthesis | 2-Alkynylbenzonitriles | Na₂S₂O₈, H₂O/DCE, 80 °C | Sulfonated Indenones | [6] |
| Benzothiophene Synthesis | Diarylacetylenes | Visible Light, DMSO, 30 °C | Sulfonylated Benzothiophenes | [3] |
| Naphthalene Synthesis | 5-Aryl substituted alkenes | Cu(OAc)₂, aq. HCOOH | Tosylmethyl Naphthalenes | [5] |
| Fused N-Heterocycles | Enamide-Olefins | Ag(I) catalyst, HFIP, 60 °C | Sulfonylated Cyclic Enamines | [4] |
Table 1: Selected applications of sodium p-toluenesulfinate in radical cyclization.
Part 3: Detailed Experimental Protocol
This section provides a representative protocol for the synthesis of 2-phenyl-3-tosylbenzo[b]thiophene, adapted from a photocatalyst-free, visible-light-induced method.[3] This approach highlights the operational simplicity and mild conditions achievable with sodium p-toluenesulfinate.
3.1. Materials and Reagents
-
1,2-Diphenylacetylene (Substrate)
-
This compound (Radical Precursor)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc) for extraction
-
Petroleum ether (PE) for extraction and chromatography
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Blue LED lamp (460–470 nm, 34W)
-
Standard glassware for workup and purification
3.2. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for radical cyclization.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 1,2-diphenylacetylene (35.6 mg, 0.2 mmol, 1.0 equiv.) and this compound (71.2 mg, 0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add 2.0 mL of anhydrous DMSO to the tube via syringe.
-
Initiation: Seal the tube and place the reaction mixture approximately 5 cm from a 34W blue LED lamp. Begin vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed at 30 °C for 24 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., 30:1 to 15:1) to afford the desired product.[3]
Expected Outcome: The procedure typically yields 2-phenyl-3-tosylbenzo[b]thiophene as a white solid (e.g., ~63 mg, 84% yield).[3] Characterization should be performed using ¹H NMR, ¹³C NMR, and HRMS to confirm the structure.
Part 4: Application Notes & Field Insights
-
Causality of Reagent Stoichiometry: An excess of the sodium sulfinate salt is commonly used to ensure efficient generation of the initiating radical throughout the reaction, compensating for potential side reactions or radical recombination.
-
Solvent Choice is Critical: While DMSO is effective for photochemical reactions, other systems may require different solvents. For instance, reactions initiated by Cu(II) acetate proceed much faster in aqueous formic acid than in acetic acid, suggesting that the acidity and coordination properties of the solvent play a key role in the catalytic cycle.[5]
-
Atmosphere Control: Although some photochemical reactions are robust, it is good practice to run radical reactions under an inert atmosphere (N₂ or Ar). Dioxygen (O₂) is a ground-state triplet diradical that can intercept and quench carbon-centered radical intermediates, leading to undesired side products and lower yields.[1]
-
Troubleshooting Low Yields: If yields are low, consider the following:
-
Initiation Failure: Ensure the initiator is active. For photochemical reactions, check lamp intensity and wavelength. For oxidative methods, verify the quality of the oxidant.
-
Substrate Decomposition: The substrate may be unstable under the reaction conditions. Consider lowering the temperature or using a milder initiation method.
-
Inefficient Cyclization: The tether connecting the radical acceptor may be too rigid or too flexible, disfavoring the intramolecular cyclization step. Substrate modification may be necessary.
-
References
- 1. Radical cyclization - Wikipedia [en.wikipedia.org]
- 2. Advances in Selected Heterocyclization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoinduced Photocatalyst-Free Cascade Cyclization of Alkynes with Sodium Sulfinates for the Synthesis of Benzothiophenes and Thioflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl Radical-Induced Regioselective Cyclization of Enamide-Olefin To Form Sulfonylated 6-7-Membered Cyclic Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. A radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Palladium-Catalyzed Reactions Involving Sodium p-Toluenesulfinate Hydrate
Foreword: The Strategic Importance of the Sulfonyl Moiety
For the discerning researcher in medicinal and materials chemistry, the sulfonyl group (—SO₂—) is a cornerstone functional group. Its presence in a molecule imparts a unique combination of properties: high polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor. These attributes are leveraged in a vast array of applications, from blockbuster pharmaceuticals to high-performance polymers. The synthesis of aryl sulfones, in particular, has been a subject of intense research, with palladium-catalyzed cross-coupling reactions emerging as a powerful and versatile tool.
This guide provides an in-depth exploration of palladium-catalyzed reactions utilizing sodium p-toluenesulfinate hydrate, a readily available, stable, and efficient sulfonylating agent. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and offer insights into overcoming common synthetic challenges. Our aim is to equip you, the modern scientist, with the knowledge and practical guidance to confidently and successfully implement these powerful reactions in your own research endeavors.
The Underpinning Science: Mechanism of Palladium-Catalyzed Sulfination
The palladium-catalyzed cross-coupling of aryl halides with sodium p-toluenesulfinate proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. A generalized mechanism for this desulfinative cross-coupling is a critical foundation for understanding and optimizing the reaction.[1]
The catalytic cycle can be broken down into three key steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.
-
Transmetalation: The newly formed Pd(II) complex then reacts with the sodium p-toluenesulfinate. The sulfinate group displaces the halide on the palladium center, forming an arylpalladium(II) sulfinate complex.
-
Reductive Elimination: The final step is the reductive elimination from the arylpalladium(II) sulfinate intermediate. This step forms the desired aryl sulfone (Ar-SO₂-Tol) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
It is important to note that for some sulfinate reagents, particularly heterocyclic ones, the loss of SO₂ from a chelated Pd(II) sulfinate complex formed after transmetalation can be the turnover-limiting step.[1][2]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for palladium-catalyzed sulfination.
Applications and Scope
The palladium-catalyzed coupling of sodium p-toluenesulfinate with aryl and heteroaryl halides is a robust and versatile method for the synthesis of a wide range of sulfones.[3][4] This reaction tolerates a diverse array of functional groups on both the aryl halide and the sulfinate partner, making it a valuable tool in drug discovery and materials science.
| Aryl Halide | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Iodo-4-methoxybenzene | PPh₃ | DMF | 70 | 38 | --INVALID-LINK-- |
| 1-Bromo-4-methoxybenzene | PPh₃/phen | DMSO | 70 | 85 | --INVALID-LINK-- |
| 4-Bromobenzonitrile | PPh₃/phen | DMSO | 70 | 92 | --INVALID-LINK-- |
| 3-Bromopyridine | PPh₃/phen | DMSO | 70 | 75 | --INVALID-LINK-- |
| 2-Bromo-5-fluoropyridine | PPh₃/phen | DMSO | 70 | 68 | --INVALID-LINK-- |
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for the palladium-catalyzed synthesis of an aryl sulfone from an aryl bromide and this compound.
Materials and Equipment
-
Reactants: Aryl bromide, this compound, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), 1,10-Phenanthroline (phen), Tetrabutylammonium bromide (TBAB), Sodium formate (NaO₂CH), Iodomethane (MeI).
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO).
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and stir bar, heating mantle or oil bath with temperature control, inert gas supply (argon or nitrogen), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography setup.
Reaction Setup and Procedure
Caption: A typical experimental workflow for the one-pot synthesis of aryl sulfones.
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.15 mmol, 15 mol%), 1,10-phenanthroline (0.15 mmol, 15 mol%), tetrabutylammonium bromide (1.1 mmol), and sodium formate (2.2 mmol).
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add anhydrous DMSO (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture vigorously for 3-5 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Once the initial reaction is complete, cool the flask to room temperature.
-
To the reaction mixture, add iodomethane (1.5 mmol) and stir at room temperature overnight.
-
After the alkylation is complete, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aryl sulfone.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precatalyst is of high quality. Consider using a more active catalyst system, such as a preformed Pd(0) source or employing more electron-rich and bulky phosphine ligands. |
| Poor quality reagents or solvent | Use anhydrous solvents and ensure reagents are dry. Sodium p-toluenesulfinate can be hygroscopic; dry if necessary. | |
| Insufficient temperature | Ensure the reaction is heated to the optimal temperature. | |
| Formation of Side Products | Homocoupling of the aryl halide | Lower the reaction temperature. Use a higher catalyst loading or a different ligand. |
| Dehalogenation of the aryl halide | Use a weaker base or a non-protic solvent. Ensure a strictly inert atmosphere. | |
| Decomposition of the sulfinate | Avoid prolonged heating at high temperatures. | |
| Difficulty in Purification | Co-elution of byproducts | Optimize the column chromatography conditions (e.g., different solvent system, gradient elution). |
| Residual palladium | Treat the crude product with a palladium scavenger before chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves are recommended).[5]
-
Handling of Reagents:
-
Palladium Catalysts: Palladium compounds can be irritants.[5] Finely divided palladium dust is flammable and may ignite in the presence of flammable liquids or vapors.[6] Handle in a well-ventilated fume hood and avoid creating dust.
-
Sodium p-toluenesulfinate: While not classified as hazardous, it is good practice to avoid inhalation of dust and contact with skin and eyes.[7]
-
Solvents: Use anhydrous and degassed solvents. Many organic solvents are flammable and have associated health risks. Handle them in a fume hood.
-
-
Reaction Setup: Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and potential side reactions.
-
Waste Disposal: Dispose of all chemical waste, including residual palladium, according to your institution's hazardous waste disposal guidelines.
References
- 1. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. | Semantic Scholar [semanticscholar.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
Application Notes and Protocols for Copper-Catalyzed Sulfonylation with Sodium p-Toluenesulfinate Hydrate
Introduction: The Enduring Importance of the Sulfonyl Group in Modern Chemistry
The sulfonyl functional group (R-SO₂-R') is a cornerstone in contemporary chemical sciences, particularly within drug discovery and materials science. Its unique stereoelectronic properties—strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability—make it a privileged motif in medicinal chemistry.[1] Aryl sulfones are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[2] The development of efficient and versatile methods for the construction of C-S bonds is, therefore, a paramount objective in synthetic organic chemistry.
Traditionally, the synthesis of aryl sulfones has relied on methods such as the oxidation of sulfides or the Friedel-Crafts sulfonylation, which often require harsh conditions and exhibit limited functional group tolerance.[3] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, with copper-catalyzed methodologies emerging as a cost-effective and powerful alternative to palladium-based systems.[4] The Ullmann-type coupling, a classic copper-mediated reaction, has seen a renaissance with the development of modern protocols that utilize catalytic amounts of copper, often in conjunction with ligands, to achieve high efficiency under milder conditions.[5][6]
This guide provides a comprehensive overview and detailed protocols for the copper-catalyzed sulfonylation of aryl halides with sodium p-toluenesulfinate hydrate, a readily available and stable sulfonylating agent. We will delve into the mechanistic underpinnings of this transformation, explore its scope through a variety of examples, and provide a meticulously detailed experimental procedure. Furthermore, a troubleshooting guide is included to assist researchers in overcoming common challenges, ensuring the successful implementation of this valuable synthetic tool.
Mechanistic Insights: Navigating the Pathways of C-S Bond Formation
The copper-catalyzed sulfonylation of aryl halides with sodium sulfinates can proceed through multiple mechanistic pathways, primarily dependent on the reaction conditions and the nature of the substrates and catalyst system. The two most prominent mechanisms are the classical Ullmann-type C-S cross-coupling and a radical-mediated pathway.
The Ullmann-Type Mechanism
The Ullmann condensation is a cornerstone of copper-catalyzed cross-coupling chemistry.[6] In the context of sulfonylation, the currently accepted mechanism generally involves a Cu(I)/Cu(III) catalytic cycle.
-
Formation of the Active Catalyst: The reaction is typically initiated by a Cu(I) species, which can be introduced directly (e.g., as CuI) or generated in situ from a Cu(II) precursor.
-
Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a high-valent Cu(III)-aryl intermediate. The presence of a ligand (L) can facilitate this step and stabilize the resulting complex.
-
Metathesis: The Cu(III)-aryl intermediate then reacts with the sodium p-toluenesulfinate (Ar'SO₂Na) in a metathesis step, where the halide is exchanged for the sulfinate group.
-
Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex to form the desired aryl sulfone (Ar-SO₂-Ar') and regenerate the active Cu(I) catalyst.[7][8]
Caption: Generalized Ullmann-Type Catalytic Cycle for Sulfonylation.
The Radical Pathway
Under certain conditions, particularly with visible light photocatalysis or in the presence of specific oxidants, a radical mechanism can become operative.[9][10]
-
Generation of a Sulfonyl Radical: The copper catalyst can facilitate the single-electron transfer (SET) oxidation of the sodium p-toluenesulfinate to generate a p-toluenesulfonyl radical (Ar'SO₂•).
-
Radical Addition: This sulfonyl radical can then add to a suitable substrate, such as an alkene or alkyne.
-
Further Transformation: The resulting radical intermediate can then undergo further reactions, such as oxidation and coupling with another species, to form the final product.
While the Ullmann-type mechanism is more commonly invoked for the sulfonylation of aryl halides, the possibility of a radical pathway should not be discounted, especially when unexpected side products are observed.
Reaction Scope and Optimization
The copper-catalyzed sulfonylation with sodium p-toluenesulfinate is a versatile reaction applicable to a wide range of substrates. The choice of catalyst, ligand, base, and solvent is crucial for achieving optimal results.
| Aryl Halide | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Iodobenzene | CuI (5) | None | Cs₂CO₃ (2) | DMF | 130 | 91 | [11] |
| 4-Iodoanisole | CuI (10) | L-Proline (20) | K₂CO₃ (2) | DMSO | 110 | 85 | [12] |
| 4-Bromotoluene | CuI (5) | 1,10-Phenanthroline (10) | K₃PO₄ (2) | Dioxane | 110 | 78 | [13] |
| 2-Bromopyridine | CuI (10) | N-Methylglycine (20) | K₃PO₄ (2) | Dioxane | 100 | 72 | [14] |
| 4-Chlorobenzonitrile | Cu₂O (10) | None | Cs₂CO₃ (2) | DMF | 140 | 65 | [15] |
| 1-Iodonaphthalene | CuI (5) | None | K₂CO₃ (2) | NMP | 120 | 88 | [1] |
| 3-Bromothiophene | CuI (10) | DMAP (20) | K₂CO₃ (2) | Toluene | 110 | 75 | N/A |
Key Considerations for Optimization:
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl >> F. Aryl iodides are typically the most reactive substrates, often allowing for ligand-free conditions.[1] Aryl bromides may require a ligand to achieve good yields, while aryl chlorides generally necessitate higher temperatures and more specialized catalytic systems.[16]
-
Copper Source: Copper(I) salts such as CuI, CuBr, and CuCN are most commonly used.[17] Cu(II) salts like Cu(OAc)₂ can also be effective, as they are often reduced in situ to the active Cu(I) species.[18]
-
The Role of Ligands: While some reactions proceed without a ligand, the addition of a chelating ligand can significantly improve reaction rates, yields, and substrate scope, particularly for less reactive aryl halides.[5] Common ligands include amino acids (e.g., L-proline, N-methylglycine), diamines (e.g., 1,10-phenanthroline), and N,N-dimethyl-4-aminopyridine (DMAP).
-
Base Selection: An appropriate base is critical for the reaction. Common choices include inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can influence the solubility of the reactants and the overall reaction kinetics.[14][19]
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, NMP, and dioxane are generally the most effective for this transformation, as they can help to solubilize the ionic reagents.[15]
Detailed Experimental Protocol: Synthesis of 4-Methyl-4'-nitrodiphenyl Sulfone
This protocol provides a detailed, step-by-step procedure for a representative copper-catalyzed sulfonylation of an aryl iodide with this compound.
Materials:
-
1-Iodo-4-nitrobenzene (1.0 mmol, 249 mg)
-
This compound (1.2 mmol, 211 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
L-Proline (0.2 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Septum
-
Schlenk line or inert gas (argon or nitrogen) manifold
-
Oil bath with a magnetic stirrer and thermocouple
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To the oven-dried 25 mL Schlenk flask, add 1-iodo-4-nitrobenzene (249 mg), this compound (211 mg), copper(I) iodide (19 mg), L-proline (23 mg), and potassium carbonate (276 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMSO (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 hexanes/ethyl acetate). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-methyl-4'-nitrodiphenyl sulfone.
Caption: Step-by-step experimental workflow for copper-catalyzed sulfonylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (oxidized Cu(I) source). | Use a fresh, high-purity copper(I) salt. Consider adding a small amount of a reducing agent like sodium ascorbate. |
| Low reactivity of aryl halide. | For aryl bromides or chlorides, increase the reaction temperature and/or add a suitable ligand (e.g., 1,10-phenanthroline, L-proline).[14] | |
| Inefficient base. | Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous and finely powdered. | |
| Presence of water or protic impurities. | Use anhydrous solvents and reagents. Thoroughly dry all glassware. | |
| Formation of Side Products | Hydrodehalogenation of the aryl halide. | This is often caused by trace water. Ensure rigorously anhydrous conditions.[14] |
| Homocoupling of the aryl halide (biaryl formation). | Lower the reaction temperature. Use a slight excess of the sodium p-toluenesulfinate. Consider changing the ligand.[20] | |
| Decomposition of the product or starting materials. | Lower the reaction temperature. Ensure the reaction is run under an inert atmosphere to prevent oxidation. | |
| Reaction Stalls or is Sluggish | Poor solubility of reagents. | Ensure vigorous stirring. Consider a more polar solvent like NMP if solubility is an issue. |
| Catalyst deactivation. | Increase the catalyst and/or ligand loading. For challenging substrates, a higher catalyst loading may be necessary. | |
| Difficulty in Product Purification | Copper catalyst residues in the product. | After the workup, wash the organic layer with a dilute aqueous solution of ammonium hydroxide or EDTA to chelate and remove copper salts. |
| Co-elution of starting materials and product. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[21]
-
Copper Salts: Copper salts can be toxic if ingested and may cause irritation upon skin or eye contact. Avoid inhalation of dust.
-
This compound: This compound is an irritant to the skin, eyes, and respiratory system. Handle with care and avoid creating dust.[22]
-
Solvents: The solvents used in this reaction (DMF, DMSO, etc.) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Reaction Conditions: The reaction is typically run at elevated temperatures. Use caution when working with hot oil baths and ensure the reaction is properly secured.
Conclusion
The copper-catalyzed sulfonylation of aryl halides with this compound is a robust and versatile method for the synthesis of valuable aryl sulfones. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can efficiently construct C-S bonds in a variety of molecular contexts. The detailed protocol and troubleshooting guide provided herein are intended to serve as a practical resource for scientists in both academic and industrial settings, facilitating the application of this powerful transformation in their synthetic endeavors.
References
- 1. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols [organic-chemistry.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]
- 4. Sulfonylation/cyclization of alkynes with sulfonyl chlorides by copper catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed three-component 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes with sodium sulfinates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. repository.nie.edu.sg [repository.nie.edu.sg]
- 16. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper catalyzed Shono-type oxidation of proline residues in peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. repository.nie.edu.sg [repository.nie.edu.sg]
- 22. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Photocatalytic Activation of Sodium p-Toluenesulfinate Hydrate
For: Researchers, scientists, and drug development professionals.
Introduction: Harnessing the Power of Sulfonyl Radicals via Photoredox Catalysis
The sulfonyl moiety is a cornerstone in medicinal chemistry and materials science, imparting unique physicochemical properties to organic molecules.[1] Traditionally, the generation of sulfonyl radicals for carbon-sulfur bond formation has relied on harsh conditions, stoichiometric oxidants, or pre-functionalized substrates. The advent of visible-light photoredox catalysis has revolutionized this field, offering a mild, efficient, and highly tunable platform for radical generation.[2][3]
Sodium p-toluenesulfinate hydrate has emerged as a premier precursor for the tosyl radical (p-TolSO₂•) under photocatalytic conditions. This simple, stable, and commercially available salt provides a convenient entry point to a wide array of sulfonylated compounds, including sulfones and sulfonamides, which are prevalent in numerous pharmaceuticals.[1][4] These application notes provide a comprehensive guide to the principles, protocols, and applications of the photocatalytic activation of this compound, designed to empower researchers in their synthetic endeavors.
Mechanism of Activation: A Photocatalytic Cycle
The generation of a sulfonyl radical from sodium p-toluenesulfinate is typically achieved through an oxidative quenching cycle of a photocatalyst. The process is initiated by the excitation of a photocatalyst (PC) with visible light to a high-energy excited state (PC*). This excited state is a potent single-electron transfer (SET) agent.
The core of the mechanism involves the following key steps:
-
Excitation: The photocatalyst absorbs a photon of light, promoting it to an excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) oxidizes the p-toluenesulfinate anion by accepting a single electron. This regenerates the ground state of the photocatalyst and produces the desired p-toluenesulfonyl radical (p-TolSO₂•).
-
Radical Addition: The electrophilic sulfonyl radical rapidly adds to a suitable coupling partner, such as an alkene or alkyne, to form a carbon-centered radical intermediate.
-
Propagation/Termination: The resulting radical intermediate can then be trapped or undergo further reactions to yield the final product, often involving a reductive quenching of another molecule of the photocatalyst to complete the catalytic cycle.
Caption: General photocatalytic cycle for sulfonyl radical generation.
Experimental Protocols
This section details a representative protocol for the photocatalytic sulfonylation of an alkene. The specific conditions may require optimization depending on the substrate.
Materials and Reagents
-
This compound
-
Alkene substrate
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)
-
Solvent (e.g., Acetonitrile, DMF, or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Visible light source (e.g., Blue LED lamp)
Reaction Setup Workflow
Caption: Step-by-step experimental workflow for photocatalytic sulfonylation.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the alkene (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the desired volume of degassed solvent (e.g., 5 mL of acetonitrile) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Reaction Initiation: Place the sealed flask in front of a visible light source (e.g., a blue LED lamp) and begin vigorous stirring. Ensure the reaction is maintained at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Substrate Concentration | 0.1 - 0.5 M | Affects reaction rate and solubility. |
| Sulfinate Equiv. | 1.2 - 2.0 | Ensures complete consumption of the limiting reagent. |
| Photocatalyst Loading | 1 - 5 mol% | Balances reaction efficiency with cost. |
| Solvent | Acetonitrile, DMF, DMSO | Should dissolve all components and be stable to the reaction conditions. |
| Light Source | Blue or White LEDs | Wavelength should match the absorption maximum of the photocatalyst. |
| Temperature | Room Temperature | Mild conditions are a key advantage of this methodology. |
Applications in Drug Development
The mild and functional group tolerant nature of photocatalytic sulfonylation makes it a valuable tool in drug discovery and development. This methodology allows for the late-stage functionalization of complex molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The resulting sulfones and sulfonamides are key pharmacophores in a variety of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Troubleshooting and Safety Considerations
Troubleshooting:
-
Low Conversion:
-
Ensure thorough degassing of the reaction mixture.
-
Verify the activity of the photocatalyst.
-
Increase the equivalents of the sulfinate salt.
-
Consider a different solvent to improve solubility.
-
-
Side Product Formation:
-
Lower the reaction temperature.
-
Decrease the photocatalyst loading.
-
Optimize the reaction time to prevent product degradation.
-
Safety Precautions:
-
This compound: May cause skin and serious eye irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6] In case of contact, rinse thoroughly with water.[7]
-
Solvents: Use flammable and volatile organic solvents in a well-ventilated fume hood.
-
Light Source: Avoid direct eye exposure to high-intensity light sources.
References
- 1. Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 5. fishersci.be [fishersci.be]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Reactions with Sodium p-Toluenesulfinate Hydrate
Introduction: The Versatility of Sodium p-Toluenesulfinate in Modern Organic Synthesis
Sodium p-toluenesulfinate (CH₃C₆H₄SO₂Na), often available as its hydrate, is a remarkably versatile and cost-effective reagent in organic chemistry. While historically recognized as a precursor for the synthesis of sulfones, its application has expanded significantly, finding utility as a source of sulfonyl radicals, a nucleophile in substitution reactions, and a partner in metal-catalyzed cross-coupling reactions.[1][2] Its stability, ease of handling compared to more reactive sulfur reagents, and multifaceted reactivity make it an invaluable tool for medicinal chemists and researchers in drug development for the construction of complex molecules.[3][4] This guide provides a comprehensive overview of the essential properties, handling procedures, and detailed experimental protocols for key transformations involving sodium p-toluenesulfinate hydrate.
Reagent Profile: Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for its effective and safe use in the laboratory.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[5] It is generally stable under ambient conditions but is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] The hydrate form is common, and its water content should be considered for reactions sensitive to moisture.[7] For anhydrous conditions, the reagent must be dried, for instance, in a vacuum oven.[8]
| Property | Value | Source(s) |
| Chemical Formula | C₇H₇NaO₂S · xH₂O | [7] |
| Molecular Weight | 178.18 g/mol (anhydrous basis) | [7][9] |
| Appearance | White to off-white crystalline powder or flakes | [4][5] |
| Melting Point | >300 °C (decomposes) | [7][9] |
| Solubility | Soluble in water and DMSO. | [4] |
| CAS Number | 207801-20-5 (hydrate) | [5][7] |
Safety, Handling, and Storage
While not classified as an extremely hazardous substance, proper laboratory practices are essential when handling this compound.[10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[11] In situations where dust may be generated, a dust mask (e.g., N95) is recommended.[7]
-
Handling: Avoid breathing dust.[11] Handle in a well-ventilated area, preferably in a fume hood.[11] Avoid contact with skin and eyes.[10] In case of contact, wash the affected area thoroughly with soap and water.[11] If eyes are affected, rinse cautiously with water for several minutes.[11][12]
-
Storage: Store in a tightly sealed container to protect from moisture.[4][13] The reagent should be kept in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10][14] Due to its hygroscopic nature, storage in a desiccator may be beneficial for maintaining its anhydrous form.[6][15]
-
Spills: For minor spills, clean up immediately to avoid dust generation.[10] For major spills, clear the area and wear appropriate PPE before cleanup.[10]
Experimental Setups and Protocols
The following sections detail protocols for common and impactful reactions utilizing this compound. The causality behind key steps is explained to provide a deeper understanding of the experimental design.
Synthesis of Alkyl Aryl Sulfones via Nucleophilic Substitution
The alkylation of sulfinate salts is a classic and reliable method for the synthesis of sulfones.[1][2] The sulfinate anion acts as a soft nucleophile, readily displacing leaving groups from alkyl halides.
Causality: This reaction leverages the nucleophilicity of the sulfinate anion. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the sodium cation, leaving the sulfinate anion more "naked" and therefore more reactive, without solvating the nucleophile itself to the point of deactivation. Heating is often required to overcome the activation energy of the Sₙ2 reaction.
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.14 g, 10.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add 30 mL of N,N-dimethylformamide (DMF). Stir the mixture to dissolve the solid.
-
Substrate Addition: Add benzyl bromide (1.71 g, 1.19 mL, 10.0 mmol, 1.0 equiv.) to the solution dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude product from ethanol to afford pure benzyl p-tolyl sulfone as a white solid.
Radical Addition to Alkenes: Synthesis of Selenosulfones
Sodium p-toluenesulfinate can serve as a precursor to the p-toluenesulfonyl radical (Ts•), which can participate in various radical reactions.[16][17] This protocol describes the selenosulfonation of an olefin, a transformation that introduces both a sulfonyl and a selenyl group across a double bond.[18]
Causality: The generation of the p-toluenesulfonyl radical is the key initiation step. In the presence of an acid, such as acetic acid, sodium p-toluenesulfinate can be converted to p-toluenesulfinic acid, which can then undergo further reactions to generate the sulfonyl radical.[16][19] This radical then adds to the alkene, and the resulting carbon-centered radical is trapped by diphenyl diselenide.
-
Reaction Setup: In a 50 mL Schlenk flask under a nitrogen atmosphere, dissolve this compound (428 mg, 2.0 mmol, 2.0 equiv.) and diphenyl diselenide (312 mg, 1.0 mmol, 1.0 equiv.) in 10 mL of glacial acetic acid.
-
Substrate Addition: Add 1-octene (112 mg, 0.16 mL, 1.0 mmol, 1.0 equiv.) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Workup: Cool the reaction to room temperature and dilute with 30 mL of diethyl ether.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize the acetic acid, followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired selenosulfone product.
Palladium-Catalyzed Sulfonylation of Vinyl Tosylates
Modern synthetic methods often employ transition metal catalysis to form C-S bonds under mild conditions.[20] Palladium-catalyzed cross-coupling reactions provide a powerful means to synthesize vinyl sulfones from vinyl electrophiles and sulfinate salts.[21]
Causality: This reaction proceeds via a catalytic cycle involving a palladium(0) species.[22][23] Oxidative addition of the vinyl tosylate to the Pd(0) complex forms a vinyl-Pd(II) intermediate. Transmetalation with the sodium p-toluenesulfinate, where the sulfinate displaces the tosylate on the palladium center, is a key step. Finally, reductive elimination from the resulting palladium complex yields the vinyl sulfone product and regenerates the active Pd(0) catalyst. The choice of ligand (e.g., XantPhos) is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[21]
-
Catalyst and Reagent Preparation: In an oven-dried Schlenk tube, add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), XantPhos (29 mg, 0.05 mmol, 5.0 mol%), and this compound (257 mg, 1.2 mmol, 1.2 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent and Substrate Addition: Add the vinyl tosylate (1.0 mmol, 1.0 equiv.) followed by 5 mL of anhydrous toluene via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir for 18 hours.
-
Workup: Cool the reaction mixture to room temperature and dilute with 20 mL of ethyl acetate.
-
Filtration and Concentration: Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure vinyl sulfone.
Visualization of Workflows and Mechanisms
Visual diagrams are indispensable for conceptualizing experimental procedures and understanding reaction pathways.
General Experimental Workflow
The following diagram outlines a typical workflow for a reaction involving sodium p-toluenesulfinate.
Caption: General experimental workflow diagram.
Plausible Mechanism: Radical Addition to an Alkene
The mechanism for the radical addition of a sulfonyl group to an alkene is a chain reaction involving initiation, propagation, and termination steps.
Caption: Plausible radical reaction mechanism.
References
- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. americanelements.com [americanelements.com]
- 4. adipogen.com [adipogen.com]
- 5. P-TOLUENESULFINIC ACID SODIUM SALT | 207801-20-5 [amp.chemicalbook.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. Sodium p-toluenesulfinate 97 207801-20-5 [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sodium p-toluenesulfinate 95 824-79-3 [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.be [fishersci.be]
- 12. chemicalbook.com [chemicalbook.com]
- 13. How to Store Lab Reagents: Dos and Don’ts for Safe Handling [labdisposable.com]
- 14. Storage instructions for chemical reagents [en.hnybio.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 20. Palladium-Catalyzed Reactions [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Palladium-catalyzed coupling of allenylphosphonates, phenylallenes, and allenyl esters: remarkable salt effect and routes to novel benzofurans and isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
One-Pot Synthesis of Vinyl Sulfones: A Practical Protocol Using Sodium p-Toluenesulfinate Hydrate
An Application Guide for Drug Development Professionals
Abstract: Vinyl sulfones represent a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic candidates due to their unique reactivity as Michael acceptors.[1][2][3] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of vinyl sulfones utilizing commercially available sodium p-toluenesulfinate hydrate and vicinal dibromides. We delve into the underlying reaction mechanism, offering a causal explanation for experimental choices to ensure reproducibility and scalability. This guide is tailored for researchers, medicinal chemists, and process development scientists seeking a robust and economical route to this critical pharmacophore.
Scientific Introduction: The Strategic Importance of the Vinyl Sulfone Moiety
The vinyl sulfone functional group (C=C-SO₂) is a cornerstone in modern drug design. Its electrophilic character allows it to act as a covalent inhibitor, forming stable bonds with nucleophilic residues like cysteine in target proteins.[3][4] This targeted covalent inhibition strategy has led to the development of potent and selective agents across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][5] Prominent drug candidates such as Rigosertib, a polo-like kinase 1 inhibitor, feature the vinyl sulfone warhead, highlighting its clinical relevance.[4][5]
Despite their utility, the synthesis of vinyl sulfones can present challenges, often requiring multi-step procedures, harsh conditions, or expensive metal catalysts.[6] The protocol detailed herein circumvents these issues by employing a catalyst-free, one-pot approach that leverages inexpensive and stable starting materials: sodium p-toluenesulfinate and substituted 1,2-dibromoethanes.[6] This method offers a practical, efficient, and scalable alternative to traditional synthetic routes.
Reaction Overview and Mechanistic Rationale
The described synthesis is a one-pot procedure that transforms a vicinal dibromide into a vinyl sulfone through a sequence of in-situ reactions. The overall transformation is robust and tolerates a wide array of functional groups.
The Reaction Pathway
The core transformation can be summarized as follows:
Figure 1: High-level overview of the one-pot vinyl sulfone synthesis.
Mechanistic Deep Dive: A Self-Validating System
Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through a logical, three-step sequence within a single pot, making the protocol inherently self-validating.[6]
-
Step 1: Base-Induced Dehydrobromination. The reaction is initiated by the dehydrobromination of the 1,2-dibromoethane starting material to form a vinyl bromide intermediate. In this step, the sodium p-toluenesulfinate itself, being a salt of a strong acid and a weak base, or trace impurities in the DMF solvent can act as a mild base to facilitate the elimination of HBr.
-
Step 2: Nucleophilic Conjugate Addition. The highly nucleophilic sulfinate anion then attacks the electron-deficient double bond of the vinyl bromide intermediate. This Michael-type conjugate addition forms a carbanionic intermediate stabilized by the adjacent sulfonyl group.
-
Step 3: Elimination to Form the Vinyl Sulfone. The final step is the elimination of the remaining bromide ion from the carbanionic intermediate. This step is irreversible and drives the reaction to completion, yielding the thermodynamically stable vinyl sulfone product.
The entire cascade occurs seamlessly in DMF at a moderately elevated temperature, requiring no external catalyst.[6]
Figure 2: Simplified mechanistic pathway for the one-pot synthesis.
Experimental Protocol
This protocol is adapted from the robust, catalyst-free method developed by Guan, Z.-H., et al. and published in Synthesis (2007).[6]
Materials and Reagents
-
Substituted 1,2-dibromoethane
-
Sodium p-toluenesulfinate dihydrate (TsNa·2H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 1,2-dibromoethane (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add sodium p-toluenesulfinate dihydrate (2.5 mmol, 2.5 equiv) and anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Scientist's Note: An excess of the sulfinate salt is used to ensure it effectively serves as both a base for the initial elimination and a nucleophile for the addition step.
-
-
Reaction Execution: Place the flask in a preheated oil bath or heating mantle set to 80 °C. Stir the mixture vigorously.
-
Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) until the starting dibromide is consumed (typically 4-8 hours).
-
Workup - Quenching and Extraction: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into a separatory funnel containing 50 mL of water. c. Extract the aqueous phase with diethyl ether (3 x 30 mL). d. Combine the organic layers and wash them with water (2 x 20 mL) followed by saturated brine (20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vinyl sulfone.
Data and Expected Results
The protocol is effective for a range of substituted dibromides, providing good to excellent yields. The functional group tolerance is a key advantage of this catalyst-free method.
Table 1: Representative Substrate Scope and Yields
| Entry | Dibromide Starting Material | Product | Yield (%)[6] |
| 1 | 1,2-Dibromo-1-phenylethane | (E)-(2-tosylethenyl)benzene | 85 |
| 2 | 1-(1,2-Dibromoethyl)-4-chlorobenzene | 1-Chloro-4-((E)-2-tosylethenyl)benzene | 82 |
| 3 | 1-(1,2-Dibromoethyl)-4-methylbenzene | 1-Methyl-4-((E)-2-tosylethenyl)benzene | 88 |
| 4 | 1,2-Dibromo-1-(naphthalen-2-yl)ethane | 2-((E)-2-tosylethenyl)naphthalene | 80 |
| 5 | 1,2-Dibromo-1-(4-nitrophenyl)ethane | 1-Nitro-4-((E)-2-tosylethenyl)benzene | 75 |
| 6 | 1,2-Dibromo-1-(thiophen-2-yl)ethane | 2-((E)-2-tosylethenyl)thiophene | 78 |
Yields are for the isolated, purified product.
Troubleshooting and Expert Insights
-
Low Yields: If yields are lower than expected, ensure the DMF is anhydrous. Water can interfere with the reaction. Additionally, confirm the purity of the sodium p-toluenesulfinate; an older reagent may have oxidized. A procedure for preparing high-quality sodium p-toluenesulfinate is available.[7]
-
Incomplete Reaction: If the reaction stalls, increasing the temperature to 90-100 °C or extending the reaction time may be beneficial. However, higher temperatures can lead to side product formation.
-
Stereoselectivity: This reaction predominantly yields the E-isomer, which is generally the more thermodynamically stable product. The stereochemistry should be confirmed by ¹H NMR analysis, observing the coupling constant of the vinylic protons.
Conclusion
The one-pot synthesis of vinyl sulfones from vicinal dibromides and sodium p-toluenesulfinate is a highly efficient, economical, and scalable method suitable for drug discovery and development settings. Its operational simplicity, broad functional group tolerance, and avoidance of metal catalysts make it an attractive strategy for accessing this vital class of compounds. By understanding the sequential mechanistic steps, researchers can confidently apply and adapt this protocol to their specific synthetic targets.
References
- 1. Hydroxysulfonylation of alkenes: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical-mediated sulfonylation relay of alkyl alkynes/alkenes and electron-deficient alkenes to access vinyl and alkyl sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Sodium p-Toluenesulfinate Hydrate
Welcome to the technical support center for the purification of sodium p-toluenesulfinate hydrate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity material from synthesis reactions. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Introduction: The Critical Role of Purity
Sodium p-toluenesulfinate (SPTS) is a versatile intermediate in organic synthesis, notably in the preparation of pharmaceuticals, dyes, and specialty polymers.[1][2][3] The presence of impurities, even in small amounts, can have significant downstream consequences, including reduced yields in subsequent reactions, formation of toxic byproducts, and compromised final product specifications. Common synthetic routes, such as the reduction of p-toluenesulfonyl chloride, often introduce a variety of impurities that must be systematically removed.[4][5] This guide provides a structured approach to identifying and eliminating these contaminants.
Troubleshooting Guide & FAQs
This section addresses common and complex issues encountered during the purification of crude this compound in a practical question-and-answer format.
Common Issues & First-Line Solutions
Question 1: My isolated product is off-white, yellow, or brown. What is the cause and how can I obtain a pure white solid?
Answer: Discoloration is typically due to the presence of minor, highly colored organic impurities or residual reaction byproducts. The most effective method to address this is recrystallization with the aid of activated carbon.
-
Causality: Activated carbon possesses a high surface area with a network of fine pores, allowing it to adsorb large, colored impurity molecules from the solution while leaving the smaller sodium p-toluenesulfinate molecules unaffected.
-
Solution: During the recrystallization procedure (see Protocol 1), after the crude product is fully dissolved in the hot solvent, add a small amount (typically 1-2% w/w relative to the crude product) of decolorizing charcoal. Keep the solution hot for 5-10 minutes with gentle swirling to allow for complete adsorption. The charcoal, along with the adsorbed impurities, is then removed by hot gravity filtration before allowing the solution to cool and crystallize.[1]
Question 2: My yield after recrystallization is significantly lower than expected. What are the primary causes of product loss?
Answer: Low recovery is a frequent challenge in recrystallization. The key is to balance purity with yield by carefully controlling the solvent volume and cooling process.
-
Causality & Solutions:
-
Excess Solvent: The most common error is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Using excess solvent means that a significant amount of your product will remain dissolved even after cooling. To fix this, use the minimum amount of hot solvent necessary to fully dissolve the solid.[6] If you've added too much, you can carefully evaporate some of the solvent to re-establish saturation.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product will crystallize on the filter paper or in the funnel, leading to physical loss. To prevent this, use a pre-heated funnel (stemless or short-stemmed) and keep the receiving flask warm.
-
Inappropriate Cooling: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) leads to rapid precipitation, not crystallization. This traps impurities and forms very small crystals that are difficult to filter. The solution is to allow the flask to cool slowly to room temperature on a benchtop, followed by cooling in an ice bath to maximize recovery.[6]
-
Question 3: My product "oils out" during recrystallization instead of forming crystals. What is happening and how can I resolve it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the solution is cooled below the melting point of the solute, which is depressed by the solvent, or when the solution is supersaturated.
-
Causality: The dissolved solute is initially at a temperature above its melting point in that specific solvent environment. Upon cooling, it separates as a supercooled liquid (an oil) before it has a chance to organize into a crystal lattice.
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent (just enough to prevent immediate oiling upon cooling).
-
Cool the solution much more slowly, perhaps insulating the flask, and vigorously scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If this fails, consider a different solvent or a two-solvent system.[7]
-
Advanced Troubleshooting: Persistent Impurities
Question 4: After recrystallization, my product's analytical data (e.g., HPLC, NMR) still shows persistent impurities. What are they likely to be and how do I remove them?
Answer: The identity of an impurity dictates its removal strategy. The most common impurities originate from the starting materials or side reactions.
-
Common Impurities & Removal Strategies:
-
p-Toluenesulfonic Acid (TsOH): This is a common byproduct from the hydrolysis of the starting material, p-toluenesulfonyl chloride, or from the disproportionation of the sulfinic acid itself.[8][9]
-
Identification: It is a strong acid. A solution of your crude product will be acidic (pH < 7).
-
Removal: Being a strong acid, it is readily removed. Before recrystallization, dissolve the crude product in water and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). The TsOH will remain in the aqueous layer as its sodium salt. Alternatively, during the synthesis workup, a wash with a mild aqueous base like sodium bicarbonate will effectively remove it.[8]
-
-
S-(p-tolyl) p-toluenethiosulfonate: This neutral byproduct is formed from the disproportionation of p-toluenesulfinic acid.
-
Identification: It is a neutral, organic-soluble compound.
-
Removal: As a neutral species, it will not be removed by acid-base washes. Its removal relies on solubility differences. Recrystallization is often effective. If it co-crystallizes with your product, you may need to switch to a different solvent system where its solubility profile differs more significantly from your desired product.[8]
-
-
Inorganic Salts (e.g., NaCl, ZnCl₂, Na₂SO₃): These are remnants from the reagents used in the synthesis (e.g., reduction with zinc or sodium sulfite).[4]
-
Identification: They are typically highly water-soluble and insoluble in most organic solvents.
-
Removal: These are generally easy to remove. Sodium p-toluenesulfinate has moderate solubility in cold water, while many inorganic salts are very soluble. A careful recrystallization from a minimal amount of hot water will leave most of the inorganic salts in the cold mother liquor. Washing the filtered crystals with a small amount of ice-cold water is also effective.
-
-
The following workflow provides a logical approach to purification.
Caption: Standard recrystallization workflow for sodium p-toluenesulfinate.
Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization from Water
This protocol is a self-validating system designed to systematically remove common impurities.
-
Solvent Preparation: For every 10 g of crude this compound, prepare approximately 50 mL of deionized water in a separate flask with a boiling chip and bring it to a gentle boil.
-
Dissolution: Place the 10 g of crude product in an appropriately sized Erlenmeyer flask (e.g., 125 mL or 250 mL) with a boiling chip. Add a small portion (e.g., 15-20 mL) of the hot water to the crude product and bring the mixture to a boil on a hot plate.
-
Achieve Saturation: Continue adding small portions of the boiling water dropwise until the solid has just completely dissolved. Avoid adding a large excess of water. The goal is to use the absolute minimum volume required.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source and add 0.1-0.2 g of decolorizing activated charcoal. Swirl and return to the heat for 5-10 minutes.
-
Hot Gravity Filtration: Pre-heat a stemless or short-stemmed glass funnel by placing it over the boiling water flask. Place a piece of fluted filter paper in the hot funnel and position it over a clean, warm receiving Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the receiving flask with a watch glass and allow it to cool undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a minimal amount of ice-cold deionized water (typically 5-10 mL) to rinse away the impurity-laden mother liquor.
-
Drying: Allow the crystals to air-dry on the filter by drawing air through them for 15-20 minutes. For final drying, transfer the crystals to a watch glass and let them air-dry until they just begin to show signs of efflorescence (a slight whitening as they lose surface water), then immediately transfer to a sealed container.[4] Alternatively, dry in a vacuum oven at low temperature (< 40°C).
Data & Reference Tables
Table 1: Physical & Solubility Properties
| Property | Value | Source(s) |
| Chemical Formula | C₇H₇NaO₂S·xH₂O | [4] |
| Common Hydrate | Dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O) | [4] |
| Molecular Weight (Anhydrous) | 178.18 g/mol | [2] |
| Molecular Weight (Dihydrate) | 214.21 g/mol | N/A |
| Melting Point | >300 °C (decomposes) | [1] |
| Water Solubility | Slightly soluble | [1][2] |
| Storage Conditions | Hygroscopic; store in a cool, dark place under inert gas. | [1] |
Note: Solubility data in the literature is qualitative. Empirical testing is recommended for precise recrystallization solvent volumes.
Table 2: Impurity Troubleshooting Matrix
| Impurity | Common Source | Identification Method | Recommended Removal Protocol |
| p-Toluenesulfonic Acid | Hydrolysis of TsCl; Disproportionation | Acidic pH of aqueous solution; HPLC | Aqueous wash with mild base (e.g., NaHCO₃) |
| S-(p-tolyl) p-toluenethiosulfonate | Disproportionation of sulfinic acid | HPLC; NMR (neutral species) | Recrystallization (may require solvent screening) |
| Unreacted p-Toluenesulfonyl Chloride | Incomplete reaction | HPLC; Characteristic sharp odor | Basic aqueous wash (hydrolyzes it to TsOH) |
| Inorganic Salts (NaCl, Na₂SO₃, etc.) | Reaction reagents and workup | Insoluble in many organic solvents; ICP-MS | Aqueous recrystallization; Washing crystals with minimal cold water |
Logical Relationships in Purification
The choice of purification strategy is a logical process based on the nature of the impurities present.
Caption: Decision tree for selecting a purification strategy.
References
- 1. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]
- 2. Sodium p-toluenesulfinate CAS#: 824-79-3 [m.chemicalbook.com]
- 3. adipogen.com [adipogen.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sodium p-toluenesulfinate synthesis - chemicalbook [chemicalbook.com]
- 6. Home Page [chem.ualberta.ca]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Byproducts in the Reaction of Sodium p-Toluenesulfinate Hydrate with Alkyl Halides
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of sulfones from sodium p-toluenesulfinate hydrate and alkyl halides. The focus is on understanding and mitigating the formation of common byproducts to improve reaction efficiency and product purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My reaction yield is low, and TLC analysis shows multiple spots, including one less polar than my expected sulfone. What is the likely byproduct and how can I prevent it?
Answer:
The most common issue in this reaction is the formation of a sulfinate ester via O-alkylation alongside the desired S-alkylation product (the sulfone). The sulfinate anion (p-Tol-SO₂⁻) is an ambident nucleophile, meaning it has two reactive sites: the sulfur atom and the oxygen atoms.
-
S-alkylation (Desired Path): Nucleophilic attack from the sulfur atom on the alkyl halide yields the thermodynamically stable sulfone.
-
O-alkylation (Byproduct Path): Nucleophilic attack from an oxygen atom yields the kinetically favored but less stable sulfinate ester. This ester is typically less polar than the corresponding sulfone.
The balance between these two pathways is heavily influenced by the reaction conditions, as dictated by Hard and Soft Acid and Base (HSAB) theory. The sulfur atom is a "soft" nucleophile, while the oxygen atom is a "hard" nucleophile.
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are highly recommended.[1] These solvents solvate the sodium cation effectively but leave the sulfinate anion relatively "bare" and highly nucleophilic, promoting the desired S-alkylation. In contrast, polar protic solvents (e.g., ethanol, water) will hydrogen-bond with the oxygen atoms of the sulfinate, shielding them and making the sulfur atom the more accessible nucleophilic site. However, they can also promote SN1-type reactions, which can be problematic.
-
Alkyl Halide Structure: "Soft" alkylating agents favor S-alkylation. Primary and benzylic halides are ideal substrates for SN2 reactions.[2] Tertiary halides are more "hard" and strongly favor SN1 pathways, which can lead to a mixture of products and significant elimination byproducts.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., 50-80 °C) is often sufficient.[3] Excessively high temperatures can provide enough energy to overcome the activation barrier for the less favorable pathway or promote side reactions like elimination.
-
Phase-Transfer Catalysis: For reactions in biphasic systems or with poorly soluble salts, a phase-transfer catalyst (PTC) like tetrabutylammonium iodide can be highly effective. The PTC transports the sulfinate anion into the organic phase, enhancing its reactivity and often favoring S-alkylation.[4]
| Parameter | Condition Favoring S-Alkylation (Sulfone) | Condition Favoring O-Alkylation (Ester) | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Polar Protic (Ethanol, Methanol) | Protic solvents solvate the oxygen atoms, hindering O-attack. |
| Alkyl Halide | Primary (R-CH₂-X), Benzylic, Allylic | Tertiary (R₃C-X) | Follows SN2 vs. SN1 reactivity trends. |
| Leaving Group | Iodide > Bromide > Chloride | Chloride > Bromide > Iodide | Softer leaving groups (Iodide) pair with the soft sulfur nucleophile. |
| Temperature | Moderate (50-80 °C) | Higher temperatures may increase O-alkylation | Provides sufficient energy for SN2 without promoting side reactions. |
| Additives | Phase-Transfer Catalysts (e.g., TBAB) | None | Increases nucleophilicity of the sulfinate in the organic phase. |
Question 2: My reaction with a secondary alkyl halide is clean by TLC, but the yield is very low and I notice a significant amount of a non-polar byproduct. What's happening?
Answer:
With secondary (and to a greater extent, tertiary) alkyl halides, the bimolecular elimination (E2) reaction becomes a significant competitive pathway to the desired bimolecular nucleophilic substitution (SN2).[2][5] The sulfinate anion, while a good nucleophile, also possesses sufficient basicity to abstract a proton from a carbon atom beta to the leaving group, leading to the formation of an alkene.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions and are favored by heat.[2] Running your reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly favor the SN2 pathway.
-
Use a Less Hindered Base/Nucleophile System: While you cannot change the sulfinate, ensure your solvent is not contributing to the basicity. Using a strictly non-basic, polar aprotic solvent like acetone or acetonitrile might be beneficial over DMF or DMSO in some cases.
-
Change the Leaving Group: For a given alkyl structure, iodides are better leaving groups than bromides or chlorides and can sometimes favor substitution over elimination because the C-X bond is broken more easily in the SN2 transition state.
Question 3: After workup and acidification, I isolated my sulfone, but also a significant amount of p-toluenesulfonic acid. Where did this come from?
Answer:
This byproduct can arise from two main sources:
-
Disproportionation: Sulfinic acids are known to be unstable and can undergo self-disproportionation, especially under acidic conditions or upon heating, to yield the corresponding sulfonic acid and a thiosulfonate.[6] If your workup involves prolonged exposure to strong acid, some unreacted sodium p-toluenesulfinate could be converted to p-toluenesulfinic acid, which then disproportionates.
-
Oxidation: The sulfinate salt or the corresponding sulfinic acid can be oxidized to the sulfonic acid. This is less common during the alkylation itself unless oxidizing agents are present, but can occur during workup or if the starting material has degraded upon storage.
Troubleshooting Steps:
-
Neutral Workup: Avoid strongly acidic conditions during your workup if possible. Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then brine to remove any unreacted sulfinate salt and other water-soluble impurities.
-
Check Starting Material: Ensure your this compound is of high quality. It should be a white, crystalline solid. Discoloration may indicate degradation.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential air oxidation, especially if the reaction is run for an extended period at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the role of the water of hydration in this compound? Does it need to be removed?
The hydrate form, often a tetrahydrate, is common for this salt.[7][8] The water molecules are part of the crystal lattice and contribute to the salt's stability. For most applications in polar aprotic solvents like DMF or DMSO, using the hydrate directly is perfectly acceptable and often practiced. The small amount of water introduced generally does not interfere with the reaction. However, if you are working in a scrupulously anhydrous system or with highly water-sensitive reagents, you may consider drying the salt under vacuum at a moderate temperature (e.g., 60-80 °C) before use.
Q2: Can I use sodium p-toluenesulfinate for reactions with aryl halides?
Direct nucleophilic aromatic substitution (SNAr) of an unactivated aryl halide by sodium p-toluenesulfinate is generally not feasible. However, transition-metal-catalyzed cross-coupling reactions, typically using palladium or copper catalysts, can effectively form aryl sulfones from aryl halides or triflates and sulfinate salts.[9] These methods operate under different mechanistic pathways than the direct alkylation discussed here.
Q3: How can I best purify my final sulfone product?
Sulfones are typically stable, crystalline solids, making them amenable to purification by recrystallization.
-
Protocol for Recrystallization:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If recrystallization is ineffective, or if byproducts have similar solubility, column chromatography on silica gel is the method of choice.[10] A solvent system of intermediate polarity, such as a gradient of ethyl acetate in hexanes, is usually effective for separating the sulfone from less polar byproducts (like sulfinate esters or alkenes) and more polar impurities.
Q4: Is it possible to generate the sulfinate salt in situ?
Yes, there are several methods to generate sulfinate salts in situ for subsequent alkylation. A common laboratory method involves the reduction of the corresponding sulfonyl chloride with a reducing agent like sodium sulfite or zinc dust.[11][12][13] This can be advantageous if the desired sulfinate salt is not commercially available or is unstable.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 7. researchgate.net [researchgate.net]
- 8. Sodium p-toluenesulfinate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Removal of unreacted sodium p-toluenesulfinate from reaction mixture
Introduction for the Modern Researcher
In contemporary organic synthesis, particularly in drug development and materials science, the use of sulfinate salts as precursors is widespread. Sodium p-toluenesulfinate (SPTS), a versatile reagent, is instrumental in forming sulfones and participating in various coupling reactions. However, its presence as an unreacted starting material in a final reaction mixture presents a common and sometimes challenging purification hurdle. This technical guide provides a structured, in-depth approach to tackling this specific issue. Moving beyond simple protocols, we will explore the chemical principles behind each separation technique, offering troubleshooting advice and detailed methodologies to empower researchers to make informed decisions for achieving high product purity.
Part 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common initial queries encountered during the workup of reactions involving sodium p-toluenesulfinate.
Q1: What are the key properties of sodium p-toluenesulfinate that I must consider for its removal?
A1: Understanding the physicochemical properties of sodium p-toluenesulfinate is the foundation of an effective purification strategy.
-
High Polarity and Ionic Nature: As a sodium salt, it is a highly polar, ionic compound. This is the most critical property to exploit for separation from less polar organic products.
-
Solubility Profile: It is described as being slightly soluble in water and hygroscopic (absorbs moisture from the air)[1][2][3]. While its solubility in water isn't exceptionally high, it is far more soluble in aqueous solutions than in most common non-polar organic solvents. It is also soluble in highly polar organic solvents like DMSO[4].
-
High Thermal Stability: It has a very high melting point (>300 °C), meaning it will not be removed by evaporation or distillation under normal conditions[1][2][3].
-
Non-Volatility: It is a salt and thus has negligible vapor pressure, precluding its removal by simple evaporation.
Q2: My desired product is non-polar and soluble in a typical organic solvent (e.g., Ethyl Acetate, DCM). What is the most straightforward removal method?
A2: For non-polar products, a simple aqueous wash (liquid-liquid extraction) is the most efficient and direct method. The high polarity of the sodium p-toluenesulfinate salt gives it a strong preference for the aqueous phase, while your non-polar product will remain in the organic phase. See the detailed protocol in Part 2.
Q3: I performed a water wash, but I suspect residual salt is still present. What can I do?
A3: Several factors can lead to incomplete removal.
-
Insufficient Volume or Number of Washes: A single wash may not be enough. Perform multiple, successive washes with deionized water or brine. Three washes are typically a good starting point.
-
Use of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can enhance the separation. The high salt concentration in the aqueous phase decreases the solubility of organic compounds in the water layer and helps to draw out residual water from the organic layer[5].
-
Check for Emulsions: If an emulsion (a stable mixture of the organic and aqueous layers) has formed, the separation will be poor. See the troubleshooting guide in Part 2 for methods to break emulsions.
Q4: My product is also polar and has some water solubility. An aqueous wash leads to significant product loss. What are my alternatives?
A4: This is a common challenge. When the polarity difference between your product and the sulfinate salt is not large enough for a clean extraction, you must consider alternative methods:
-
Recrystallization/Precipitation: This is a powerful technique if your product is a solid. The goal is to find a solvent or solvent system in which your product's solubility is high at an elevated temperature but low at a cool temperature, while the sulfinate salt remains soluble or is completely insoluble[6].
-
Column Chromatography: Flash column chromatography over silica gel is highly effective. Due to its extreme polarity, sodium p-toluenesulfinate will have a very strong affinity for the silica (the stationary phase) and will typically remain at the baseline (Rf = 0) with common solvent systems (e.g., ethyl acetate/hexanes), allowing your more mobile product to elute[7].
-
Reverse-Phase Chromatography: If your product is very polar, reverse-phase chromatography (using a C18 stationary phase) can be an excellent option. In this technique, the polar sulfinate salt will elute very quickly with the polar mobile phase (e.g., water/acetonitrile), while your less polar (but still polar) product will be retained longer[6][8].
Q5: How can I analytically determine if sodium p-toluenesulfinate has been successfully removed?
A5: Several methods can confirm its absence:
-
Thin-Layer Chromatography (TLC): Spot your crude mixture and the purified product on a silica gel TLC plate. The sulfinate salt will not move from the baseline in most organic solvent systems. The disappearance of the baseline spot in your purified sample is a strong indicator of its removal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum (typically in D₂O or DMSO-d₆), sodium p-toluenesulfinate shows a characteristic singlet for the methyl protons (~2.3 ppm) and two doublets for the aromatic protons (~7.1-7.5 ppm). The absence of these signals in your final product spectrum confirms its removal.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting trace impurities[8][9]. A specific patent describes a UV-Vis detection method where sodium p-toluenesulfinate has a significant absorbance at 282 nm, a wavelength where the common byproduct, sodium p-toluenesulfonate, does not absorb, allowing for specific quantitative determination[10][11].
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides a logical workflow for selecting a purification strategy, followed by detailed experimental protocols.
Decision-Making Workflow for Purification
The choice of method depends critically on the properties of your desired product. Use the following decision tree to guide your strategy.
Caption: Decision workflow for selecting a purification method.
Solubility Data Summary
For successful separation, it is crucial to select solvents where the solubility of your product and the sulfinate salt differ significantly.
| Compound | Water | Common Organic Solvents (EtOAc, DCM, Hexanes) | Polar Aprotic Solvents (DMF, DMSO) | Alcohols (MeOH, EtOH) |
| Sodium p-Toluenesulfinate | Slightly Soluble[1][2] | Generally Insoluble | Soluble[4] | Slightly Soluble |
| Typical Non-Polar Product | Insoluble | Soluble | Soluble | Soluble |
| Typical Polar Product | Varies (Slightly to Very Soluble) | Varies (Slightly to Very Soluble) | Soluble | Soluble |
Experimental Protocol 1: Liquid-Liquid Extraction (for Non-Polar Products)
This method physically separates compounds between two immiscible liquid phases based on their relative solubilities.
Causality: The ionic sulfinate salt has a strong affinity for the polar aqueous phase, while the non-polar organic product prefers the non-polar organic solvent. This differential partitioning allows for a clean separation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the entire crude reaction mixture in an organic solvent in which your product is highly soluble but immiscible with water (e.g., ethyl acetate, dichloromethane). Transfer this solution to a separatory funnel.
-
First Wash: Add an equal volume of deionized water to the separatory funnel.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds. Vigorous shaking can promote emulsion formation.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (often DCM or the aqueous layer if using ethyl acetate) will be on the bottom.
-
Draining: Drain the lower layer. Then, drain the upper layer through the top of the funnel to avoid re-contaminating it with any droplets from the lower layer remaining in the funnel stem.
-
Repeat: Return the organic layer to the funnel and repeat the wash process (steps 2-5) two more times.
-
Brine Wash: For the final wash, use a saturated aqueous solution of NaCl (brine). This helps remove dissolved water from the organic layer[5].
-
Drying and Concentration: Drain the final organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield your purified product.
References
- 1. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]
- 2. Sodium p-toluenesulfinate CAS#: 824-79-3 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. adipogen.com [adipogen.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. jackwestin.com [jackwestin.com]
- 8. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. CN101650304A - Method for determining content of sodium p-toluenesulfinate in reduction process of p-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 11. WIPO - Online-Suche in nationalen und internationalen Patentsammlungen [patentscope.wipo.int]
Technical Support Center: Optimizing Sulfonylation Reactions with Sodium p-Toluenesulfinate
Welcome to the technical support center for sulfonylation reactions utilizing sodium p-toluenesulfinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these reactions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and minimize side products.
Introduction to Sulfonylation with Sodium p-Toluenesulfinate
Sodium p-toluenesulfinate (NaOTs) is a versatile and widely used reagent for the introduction of the tosyl group (p-toluenesulfonyl group) into organic molecules. It is favored for its stability, ease of handling compared to sulfonyl chlorides, and its ability to participate in a variety of reaction mechanisms, including nucleophilic substitution and radical pathways.[1] This versatility, however, can also lead to challenges in controlling selectivity and achieving high yields. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses common questions about the practical aspects of working with sodium p-toluenesulfinate and setting up sulfonylation reactions.
Q1: What are the key quality parameters to consider for sodium p-toluenesulfinate, and how can they affect my reaction?
A1: The purity and hydration state of sodium p-toluenesulfinate are critical. Common impurities include sodium p-toluenesulfonate and residual starting materials from its synthesis.[2] The presence of water can also be a factor.
-
Purity: Impurities can lead to lower yields and the formation of side products. It is advisable to use a high-purity grade (≥98%) for best results.[3]
-
Hydration: Sodium p-toluenesulfinate is often sold as a hydrate. The presence of water can be detrimental in reactions that are sensitive to moisture, potentially hydrolyzing catalysts or promoting side reactions.[4][5] If anhydrous conditions are required, the reagent should be dried in a vacuum oven before use.
Q2: How should I store and handle sodium p-toluenesulfinate?
A2: Sodium p-toluenesulfinate is a relatively stable solid.[6] However, it is good practice to store it in a tightly sealed container in a cool, dry place to protect it from moisture.[7]
Q3: What is the difference between using sodium p-toluenesulfinate and p-toluenesulfonyl chloride for sulfonylation?
A3: The key difference lies in their reactivity and the reaction conditions typically employed.
-
p-Toluenesulfonyl chloride (TsCl): This is a highly reactive electrophile and is often used for the sulfonylation of nucleophiles like amines and alcohols in the presence of a base.[8][9] Reactions with TsCl can be rapid but may lack selectivity with multifunctional substrates.
-
Sodium p-toluenesulfinate (NaOTs): This reagent is a nucleophile at the sulfur atom and is typically used in reactions with electrophilic substrates. It can also act as a precursor to the tosyl radical under oxidative conditions.[7] This allows for a broader range of reaction types, including the sulfonylation of substrates that are not amenable to reaction with TsCl.
Q4: How do I choose the right solvent for my sulfonylation reaction?
A4: Solvent choice is critical and depends on the reaction mechanism.
-
For nucleophilic substitution reactions: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices as they can dissolve the sodium salt and promote the reaction without interfering with the nucleophile.[10]
-
For radical reactions: The choice of solvent is more nuanced and can influence the stability and reactivity of the radical intermediates.[7] Less polar solvents may be preferred in some cases.
-
Protic solvents: Protic solvents like water or alcohols can sometimes be used, particularly in greener chemistry protocols.[11][12] However, they can also act as competing nucleophiles or interfere with certain catalysts.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during sulfonylation reactions with sodium p-toluenesulfinate.
Problem 1: Low or No Conversion of Starting Material
A low conversion rate is a common issue that can often be resolved by systematically evaluating the reaction parameters.
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Reagent Quality | Ensure the sodium p-toluenesulfinate is of high purity and appropriately dried if the reaction is moisture-sensitive. Consider purchasing from a reputable supplier or purifying the reagent if necessary.[4] |
| Inappropriate Solvent | The solvent may not be suitable for the specific reaction mechanism. If a nucleophilic substitution is intended, ensure the solvent is polar aprotic to facilitate the dissolution of the salt and the reaction. If a radical reaction is desired, the solvent should not quench the radical intermediates.[13] |
| Low Reaction Temperature | Many sulfonylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature and monitoring the progress by TLC or another analytical technique.[5] |
| Catalyst Inactivity | If a catalyst is being used, ensure it is active and has not been deactivated by impurities in the starting materials or solvent. For example, some metal catalysts are sensitive to water or air. |
| Incorrect Stoichiometry | Double-check the molar ratios of the reactants. It may be necessary to use an excess of one of the reactants to drive the reaction to completion.[4] |
Problem 2: Formation of Multiple Products or Side Reactions
The formation of side products can significantly reduce the yield of the desired product and complicate purification.
| Potential Cause | Troubleshooting Steps & Explanation |
| Over-sulfonylation | In cases where the substrate has multiple reactive sites, di- or poly-sulfonylation can occur. To minimize this, use a stoichiometric amount of the sulfonating agent and add it slowly to the reaction mixture at a low temperature.[14] |
| Formation of Sulfones | In some cases, the desired sulfonylation product can react further to form a sulfone. This is more common at higher temperatures. Running the reaction at a lower temperature and for a shorter duration can help to minimize this side reaction.[15] |
| Disproportionation of Sulfinate | Sodium p-toluenesulfinate can disproportionate, especially at elevated temperatures, to form sodium p-toluenesulfonate and a disulfide. This reduces the concentration of the active sulfonating agent. Avoid excessively high reaction temperatures.[16] |
| Oxidation of the Substrate | If the reaction is performed under oxidative conditions to generate a tosyl radical, the substrate itself may be susceptible to oxidation. Careful selection of the oxidant and reaction conditions is crucial. |
Problem 3: Difficult Product Isolation and Purification
Even with a successful reaction, challenges can arise during the work-up and purification stages.
| Potential Cause | Troubleshooting Steps & Explanation |
| Product is Water-Soluble | If the product is highly polar, it may remain in the aqueous layer during extraction.[15] Before discarding the aqueous layer, it should be checked for the presence of the product by TLC or another analytical method. If the product is in the aqueous layer, it may be necessary to use a different extraction solvent or employ techniques like salting out to reduce its aqueous solubility.[17] |
| Emulsion Formation | Emulsions can form during aqueous work-up, making phase separation difficult. Adding brine (saturated NaCl solution) can often help to break up emulsions.[17] |
| Product Degradation During Work-up | The product may be unstable to the acidic or basic conditions used during the work-up.[15] Test the stability of the product to the planned work-up conditions on a small scale before processing the entire reaction mixture. |
| Co-elution with Impurities | If the product is difficult to purify by column chromatography, it may be co-eluting with a side product or unreacted starting material. Try using a different solvent system for chromatography or consider an alternative purification method like recrystallization. |
Experimental Protocols and Methodologies
To provide a practical context for the troubleshooting advice, here are two representative protocols for sulfonylation reactions using sodium p-toluenesulfinate.
Protocol 1: Sulfonylation of an Amine
This protocol describes a general procedure for the synthesis of a sulfonamide from an amine and sodium p-toluenesulfinate under oxidative conditions.[1]
Materials:
-
Primary or secondary amine
-
Sodium p-toluenesulfinate
-
Iodine (I₂)
-
Solvent (e.g., acetonitrile)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of the amine (1.0 mmol) and sodium p-toluenesulfinate (1.2 mmol) in acetonitrile (5 mL) in a round-bottom flask, add iodine (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated sodium thiosulfate solution to remove excess iodine.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sulfonylation of a Phenol
This protocol outlines an electrochemical method for the sulfonylation of phenols.[18][19]
Materials:
-
Phenol
-
Sodium p-toluenesulfinate
-
Solvent system (e.g., acetonitrile/water)
-
Electrochemical cell with appropriate electrodes (e.g., graphite)
-
Supporting electrolyte (if necessary)
Procedure:
-
Set up an undivided electrochemical cell with two graphite electrodes.
-
Dissolve the phenol (1.0 mmol) and sodium p-toluenesulfinate (1.5 mmol) in the chosen solvent system.
-
Pass a constant current through the solution at room temperature.
-
Monitor the reaction by TLC or HPLC.
-
After completion, evaporate the solvent.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing Reaction Workflows and Troubleshooting
The following diagrams, generated using DOT language, illustrate a typical experimental workflow and a decision-making process for troubleshooting low yields.
Caption: A generalized experimental workflow for sulfonylation reactions.
Caption: A decision tree for troubleshooting low reaction yields.
Conclusion
Optimizing sulfonylation reactions with sodium p-toluenesulfinate requires a systematic and informed approach. By understanding the underlying chemical principles and being methodical in troubleshooting, researchers can overcome common challenges and achieve their desired synthetic outcomes. This guide provides a foundation for this process, and we encourage you to consult the cited literature for more detailed information on specific reaction types.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION - Google Patents [patents.google.com]
- 9. Sodium p-toluenesulfinate synthesis - chemicalbook [chemicalbook.com]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 12. Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters [organic-chemistry.org]
- 19. Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling O- vs. S-Alkylation of Sodium p-Toluenesulfinate
Welcome to the technical support center for navigating the complexities of sulfinate alkylation. The p-toluenesulfinate anion is a classic example of an ambident nucleophile, possessing two reactive sites: the "soft" sulfur atom and the "hard" oxygen atom.[1][2][3] This duality allows for the selective synthesis of either sulfones (S-alkylation) or sulfinate esters (O-alkylation), both of which are valuable functional groups in organic synthesis, drug development, and materials science.[4][5][6][7][8]
However, controlling this selectivity can be a significant experimental challenge. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve your desired product with high fidelity.
Troubleshooting Guide & FAQs
Here, we address common issues encountered during the alkylation of sodium p-toluenesulfinate in a practical question-and-answer format.
Q1: My reaction is yielding a mixture of both the sulfone (S-alkylation) and the sulfinate ester (O-alkylation). How can I favor the formation of the sulfone?
Answer: To selectively promote S-alkylation and synthesize the sulfone, you need to create reaction conditions that favor the "soft" sulfur atom of the sulfinate anion attacking the alkylating agent. This can be achieved by considering the following factors, guided by the principles of Hard and Soft Acids and Bases (HSAB) theory.[1][2][3][9][10]
-
Choice of Alkylating Agent: Employ an alkylating agent with a "soft" electrophilic center. Alkyl halides are excellent choices, with reactivity increasing down the group: R-I > R-Br > R-Cl.[11] The larger, more polarizable halides make the carbon to which they are attached a softer electrophile, thus favoring reaction with the soft sulfur atom of the sulfinate.
-
Solvent Selection: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[12][13][14] These solvents are effective at solvating the sodium cation, leaving the sulfinate anion more "naked" and reactive. In these environments, the more nucleophilic sulfur atom is favored to react. Protic solvents, like alcohols or water, can hydrogen bond with the oxygen atoms of the sulfinate, hindering their reactivity and thus also promoting S-alkylation, but can also lead to lower overall reactivity.
-
Leaving Group: A good leaving group that is also a soft base, like iodide, will favor an SN2-type mechanism, which promotes S-alkylation.
A summary of conditions favoring S-alkylation is presented below:
| Factor | Condition to Favor S-Alkylation | Rationale (HSAB Principle) |
| Alkylating Agent | Alkyl Iodide (R-I) or Bromide (R-Br) | Soft electrophile prefers the soft sulfur nucleophile.[2][3] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Minimizes solvation of the nucleophilic sites, allowing the inherently more nucleophilic sulfur to react.[12][13] |
| Leaving Group | Good, soft leaving group (e.g., I⁻, Br⁻) | Promotes an SN2 pathway, favoring attack at the less hindered and more nucleophilic sulfur.[11] |
Q2: I am trying to synthesize a sulfinate ester, but the sulfone is the major product. What changes should I make to favor O-alkylation?
Answer: To favor the formation of the sulfinate ester (O-alkylation), you need to create conditions where the "hard" oxygen atom of the sulfinate anion is the primary nucleophile.
-
Choice of Alkylating Agent: Utilize an alkylating agent with a "hard" electrophilic center. Alkylating agents with less polarizable leaving groups, such as tosylates (R-OTs) or mesylates (R-OMs), are preferred.[11][15] These create a harder electrophilic carbon, which, according to HSAB theory, will preferentially react with the hard oxygen atom.
-
Reaction Mechanism: Conditions that promote an SN1-type mechanism will favor O-alkylation. This is because the intermediate carbocation is a hard acid and will preferentially react with the hard oxygen base.[2][13][16] Using secondary or tertiary alkylating agents can encourage the formation of a carbocation.
-
Counter-ion Effects: The nature of the counter-ion can influence the reaction outcome. While you are using sodium p-toluenesulfinate, it's worth noting that using a silver salt (Ag+) of the sulfinate can promote the formation of a carbocation by coordinating with the leaving group of the alkylating agent, thus favoring O-alkylation.[12][13][16]
Here is a summary of conditions that favor O-alkylation:
| Factor | Condition to Favor O-Alkylation | Rationale (HSAB Principle) |
| Alkylating Agent | Alkyl Tosylate (R-OTs) or Mesylate (R-OMs) | Hard electrophile prefers the hard oxygen nucleophile.[2][3] |
| Reaction Mechanism | Conditions favoring SN1 (e.g., secondary/tertiary halides) | The resulting carbocation is a hard acid, favoring reaction with the hard oxygen.[13][16] |
| Solvent | Protic solvents (e.g., alcohols) can sometimes favor O-alkylation by solvating the sulfur atom more effectively, but this can also decrease overall reactivity. |
Q3: My reaction is very slow or not proceeding at all. What are the common causes and how can I troubleshoot this?
Answer: A sluggish or stalled reaction can be due to several factors. Here's a checklist of potential issues and their solutions:
-
Purity of Sodium p-Toluenesulfinate: Sodium p-toluenesulfinate is often sold as a hydrate and can be hygroscopic.[17][18] The presence of water can interfere with the reaction, especially in aprotic solvents. Ensure your starting material is dry. You can dry it under vacuum at an elevated temperature before use.
-
Solvent Purity: Ensure your solvents are anhydrous, particularly when using polar aprotic solvents like DMF or THF. Traces of water can react with the alkylating agent or affect the nucleophilicity of the sulfinate.
-
Temperature: Many alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. Monitor the reaction for potential side product formation at higher temperatures.
-
Inadequate Mixing: Sodium p-toluenesulfinate has limited solubility in some organic solvents.[14] Ensure vigorous stirring to maximize the concentration of the dissolved salt.
-
Phase-Transfer Catalysis: If solubility is a persistent issue, consider using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium iodide - TBAI).[19] The catalyst can help transport the sulfinate anion from the solid phase or an aqueous phase into the organic phase where the reaction occurs.
Visualizing the Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the key steps in both O- and S-alkylation.
Caption: Competing pathways for the alkylation of sodium p-toluenesulfinate.
Experimental Protocols
Protocol 1: Synthesis of an Alkyl Sulfone (S-Alkylation)
This protocol is optimized for the S-alkylation of sodium p-toluenesulfinate with an alkyl bromide.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium p-toluenesulfinate (1.0 eq) and anhydrous dimethylformamide (DMF, 5 mL per mmol of sulfinate).
-
Addition of Alkylating Agent: Add the alkyl bromide (1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Sulfinate Ester (O-Alkylation)
This protocol is designed to favor the O-alkylation of sodium p-toluenesulfinate.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium p-toluenesulfinate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Alkylating Agent: Add a solution of the alkyl tosylate (1.0 eq) in anhydrous DCM to the suspension.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. These reactions are often faster than S-alkylation.
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove any insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude sulfinate ester can be purified by column chromatography on silica gel. Note that sulfinate esters can be sensitive to hydrolysis, so minimize exposure to water and acidic conditions during work-up and purification.
Decision-Making Flowchart for Troubleshooting
This flowchart provides a logical sequence for diagnosing and resolving common issues in sulfinate alkylation reactions.
Caption: Troubleshooting flowchart for sulfinate alkylation reactions.
References
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. HSAB theory - Wikipedia [en.wikipedia.org]
- 3. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of sulfinate esters from aryl iodides via direct oxidation of thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of chiral sulfinate esters by asymmetric condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. miragenews.com [miragenews.com]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. prats-qchem.medium.com [prats-qchem.medium.com]
- 11. Alkylation with Functionalised Alkanes - Wordpress [reagents.acsgcipr.org]
- 12. Ambident Nucleophiles - Examples, Reactions and Conditions | Organic Chemistry Tutorial [curlyarrows.com]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ambident nucleophile [pw.live]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Sodium p-toluenesulfinate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
Technical Support Center: Prevention of Disulfone Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating challenge in synthetic chemistry: the formation of disulfone byproducts. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding that empowers you to proactively design experiments that minimize or eliminate these unwanted side reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding disulfone byproducts.
Q1: What is a disulfone byproduct, and why is it a problem?
A disulfone, structurally R-SO₂-SO₂-R', is a compound containing a sulfur-sulfur bond between two sulfonyl groups. In the context of many synthetic reactions, particularly sulfonamide synthesis, it represents an undesired byproduct.
Key Problems Associated with Disulfone Byproducts:
-
Reduced Yield: Formation of the disulfone consumes the starting sulfonyl species, directly lowering the yield of the desired product (e.g., a sulfonamide).
-
Purification Challenges: Disulfones are often non-polar, stable compounds. Their chromatographic behavior can be similar to other non-polar intermediates or byproducts, complicating purification by column chromatography.[1]
-
Reaction Stalling: The pathways leading to disulfones can consume reagents and alter the stoichiometry of the reaction, leading to incomplete conversion of starting materials.[2]
Q2: In which reactions is disulfone formation most common?
Disulfone formation is most frequently encountered during reactions involving sulfonyl chlorides (R-SO₂Cl) , especially under basic conditions. The classic example is the synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine.[2][3] Any reaction where a sulfonyl chloride is subjected to a base, particularly in the presence of an amine with alpha-protons, is at risk.
Q3: How can I quickly identify if I have a disulfone byproduct?
Initial identification can often be done using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Disulfones are typically less polar than the corresponding sulfonic acids or sulfonamides. Look for a new, often strong, spot with a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method.[4] Calculate the expected mass of the disulfone dimer (2 * [Mass of R-SO₂] - 2 * [Mass of O]) and look for the corresponding m/z peak in your mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of N-H protons (in the case of sulfonamide synthesis) and the presence of characteristic shifts for the "R" group of the sulfonyl moiety, often with simplified symmetry compared to the desired product, can be indicative.
Part 2: The Mechanism of Disulfone Formation
Understanding the "how" is critical to effective prevention. Disulfone byproducts do not typically form from a simple dimerization of sulfonyl chlorides. The key culprit is the formation of a highly reactive and unstable intermediate called a sulfene (R-CH=SO₂).
The reaction proceeds via two competing pathways:
-
Desired Pathway (SN2 Reaction): The nucleophilic amine directly attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the desired sulfonamide.
-
Undesired Pathway (E2 Elimination → Dimerization): A base removes a proton from the carbon alpha to the sulfonyl group, leading to an E2 elimination of HCl and the formation of the sulfene intermediate. This sulfene is highly electrophilic and can be trapped by a nucleophile, including another sulfene molecule or other species, leading to the disulfone.[5]
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base -> start [style=invis]; start -> sulfene [color="#EA4335", penwidth=2.5, headlabel="Pathway B:\nSide Reaction (E2)"]; start -> proton_abstraction [style=invis]; proton_abstraction -> sulfene [style=invis];
sulfene -> disulfone [color="#EA4335", style=dashed, penwidth=2.0]; sulfene -> dimerization [style=invis]; dimerization -> disulfone [style=invis]; } caption [label="Fig 1. Competing reaction pathways.", shape=plaintext, fontcolor="#5F6368"];
Part 3: Troubleshooting Guide & Prevention Protocols
This section is structured around common problems and provides actionable, step-by-step protocols to mitigate them.
Problem 1: Low yield of desired sulfonamide and a major, less-polar byproduct observed by TLC/LCMS.
This is the classic signature of disulfone formation. The root cause is that the conditions favor the E2 elimination pathway over the desired SN2 reaction.
Core Strategy: Tip the balance in favor of the SN2 pathway.
Your primary levers for control are Base Selection , Temperature , and Order of Addition .
The choice of base is arguably the most important factor. An ideal base should be a strong enough proton scavenger to facilitate the reaction but a poor enough nucleophile that it doesn't participate in side reactions.
| Base Type | Examples | Impact on Disulfone Formation | Rationale |
| Nucleophilic Amines | Pyridine, Triethylamine (TEA) | HIGH RISK | These bases can act as both a base and a nucleophile. They can directly attack the sulfonyl chloride or more readily abstract the alpha-proton, promoting sulfene formation. |
| Sterically Hindered (Non-Nucleophilic) Amines | Diisopropylethylamine (DIPEA), 2,6-Lutidine | LOW RISK | The bulky alkyl groups prevent the nitrogen lone pair from attacking the sulfur atom. Their primary function is to act as a proton scavenger (Brønsted base), which is exactly what is needed. |
| Inorganic Bases | K₂CO₃, Cs₂CO₃ | MEDIUM RISK | While non-nucleophilic, their heterogeneity and high basicity can sometimes promote elimination if reaction conditions are not carefully controlled (e.g., high temperature). |
► Protocol 1: Optimizing Base Selection
-
Initial Screen: If you are using pyridine or TEA and observing byproducts, immediately switch to DIPEA or 2,6-lutidine .
-
Stoichiometry: Use 1.5 to 2.0 equivalents of the hindered base. One equivalent neutralizes the HCl generated, and the excess ensures the reaction medium remains basic enough to deprotonate the amine nucleophile upon reaction.
-
Solvent: Ensure the base is soluble in your chosen reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile).
Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature can dramatically favor the desired SN2 pathway.[2][6]
► Protocol 2: Implementing Temperature Control
-
Setup: Place your reaction flask in an ice/water bath (0 °C) or a dry ice/acetone bath (-78 °C).
-
Initial Cooling: Dissolve your amine and the base in the chosen anhydrous solvent and cool the solution to the target temperature (e.g., 0 °C) for 10-15 minutes before proceeding.
-
Slow Addition: Dissolve the sulfonyl chloride in a separate portion of anhydrous solvent. Add this solution dropwise to the cold, stirred amine solution over a period of 15-30 minutes. This slow addition helps dissipate the exothermic heat of reaction and prevents localized temperature spikes that can favor byproduct formation.[2]
-
Reaction Progression: Maintain the cold temperature for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
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// Edges start -> analyze; analyze -> is_disulfone; is_disulfone -> check_base [label="Yes"]; is_disulfone -> other_issue [label="No"];
check_base -> change_base [label="Yes"]; check_base -> check_temp [label="No"];
change_base -> check_temp;
check_temp -> lower_temp [label="Yes"]; check_temp -> success [label="No, conditions already optimal.\nRe-evaluate other factors."];
lower_temp -> success; } caption [label="Fig 2. Troubleshooting workflow.", shape=plaintext, fontcolor="#5F6368"];
Problem 2: My sulfonyl chloride starting material has an α-proton, but I cannot change the structure. How can I adapt the reaction?
When the substrate is inherently prone to sulfene formation, alternative synthetic strategies that avoid the use of a sulfonyl chloride may be necessary.
► Protocol 3: Alternative Sulfonylation Methods
-
From Sulfonic Acids: One approach involves the direct coupling of a sulfonic acid with an amine, often activated by a coupling reagent like cyanuric chloride. This avoids the highly reactive sulfonyl chloride intermediate altogether.[7]
-
From Thiols/Disulfides: Thiols or disulfides can be converted in situ to an active sulfonating species. This is typically achieved through oxidative chlorination using reagents like N-Chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (DCH).[8] These methods can sometimes offer milder conditions than starting with an isolated sulfonyl chloride.
Part 4: Purification Strategies
Even under optimized conditions, small amounts of disulfone byproduct may form. If it must be removed, the following strategies can be employed.
-
Column Chromatography: This is the most common method.[1]
-
Solvent System: Since disulfones are non-polar, a low-polarity solvent system (e.g., Hexanes/Ethyl Acetate, DCM/Hexanes) will be required. A shallow gradient is often necessary to achieve good separation from other non-polar impurities.
-
Alternative Phases: If separation on silica gel is poor, consider using reversed-phase chromatography (C18), where the non-polar disulfone will be retained more strongly than the more polar sulfonamide product.[1]
-
-
Crystallization: If your desired sulfonamide is a solid, crystallization can be a highly effective method for purification. The disulfone, being structurally different, will likely have different solubility properties and may remain in the mother liquor.
-
Solvent Extraction/Washing: In some cases, if there is a significant polarity difference, a liquid-liquid extraction or washing with a non-polar solvent like hexane might selectively remove the disulfone byproduct from a solution of the desired product in a more polar solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving Sodium p-Toluenesulfinate
Introduction
Sodium p-toluenesulfinate (NaTs) is a versatile and widely used reagent in organic synthesis, serving as a precursor for the introduction of the tosyl group in the formation of sulfones, sulfonamides, and thiosulfonates.[1][2] While its reactivity is well-documented, researchers, particularly in drug development, often encounter challenges during the post-reaction work-up and purification stages. The presence of water-soluble starting materials, acidic byproducts like p-toluenesulfinic acid, and its oxidation product, p-toluenesulfonic acid, can complicate product isolation.
This technical guide provides a structured, in-depth resource for troubleshooting common issues encountered during the work-up of reactions containing sodium p-toluenesulfinate. It is designed to provide not just procedural steps, but the underlying chemical principles to empower scientists to make informed decisions in their experimental design.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing both solutions and the rationale behind them.
Q1: My reaction is complete, but my organic product is contaminated with unreacted sodium p-toluenesulfinate. What is the most effective way to remove it?
A1: The most direct method is to perform a series of aqueous washes. Sodium p-toluenesulfinate is an ionic salt and exhibits high solubility in water but is only slightly soluble in many common organic solvents.[2][3]
-
Underlying Principle: The principle of "like dissolves like" governs this separation. The polar, ionic nature of sodium p-toluenesulfinate makes it highly amenable to partitioning into an aqueous phase, while a non-polar or moderately polar organic product will remain in the organic phase.
-
Recommended Procedure:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer 2-3 times with deionized water.
-
If emulsions form, a subsequent wash with saturated aqueous sodium chloride (brine) can help break the emulsion and further reduce the water content in the organic layer.[4]
-
Q2: After an initial water wash, I suspect p-toluenesulfonic acid is present as a byproduct in my organic layer. How can I remove it?
A2: The presence of p-toluenesulfonic acid (TsOH) is a common issue, often arising from the oxidation of the sulfinate starting material. As a strong acid, it can often be effectively removed by a basic aqueous wash.[5][6]
-
Underlying Principle: A wash with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the p-toluenesulfonic acid. This acid-base reaction converts the organic-soluble acid into its sodium salt (sodium p-toluenesulfonate), which is highly water-soluble and will partition into the aqueous layer.[4]
-
Recommended Procedure:
-
Following the initial water washes, wash the organic layer with a saturated aqueous solution of NaHCO₃.
-
Observe for gas evolution (CO₂), which indicates the neutralization of an acid. Continue to wash until no further gas is evolved.
-
Check the pH of the aqueous layer with litmus paper or a pH strip to ensure it is neutral or slightly basic.[4]
-
Follow with a brine wash to remove residual water and any dissolved salts from the organic layer.
-
Visual Guide: Logic for Aqueous Work-up
The following diagram illustrates the decision-making process for designing an appropriate aqueous work-up sequence.
Caption: Decision tree for a standard aqueous work-up procedure.
Q3: I am struggling with persistent emulsions during my extractions. What can I do?
A3: Emulsions are common when working with complex mixtures. They can be broken by reducing the interfacial tension between the aqueous and organic layers.
-
Recommended Solutions:
-
Add Brine: As mentioned, washing with a saturated NaCl solution increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to coalesce the dispersed droplets.[4]
-
Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for 10-20 minutes can allow the layers to separate.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.
-
Q4: How can I confirm that all sulfinate and sulfonate impurities have been removed from my product?
A4: Analytical techniques are essential for validation.
-
Thin-Layer Chromatography (TLC): A simple and quick method. Spot the crude mixture and the washed organic layer on a TLC plate. The highly polar sulfinate and sulfonate salts will remain at the baseline in most common solvent systems, while your desired product should move up the plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive method for quantifying these impurities. Aromatic sulfinates and sulfonates have strong UV absorbance.[7][8] You can monitor the disappearance of the impurity peaks relative to your product peak. A specific method for differentiating sodium p-toluenesulfinate from sodium p-toluenesulfonate involves monitoring at a wavelength of 282 nm, where the sulfonate has minimal absorbance.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the aromatic protons of the tosyl group typically appear as two distinct doublets around 7.3-7.8 ppm, and the methyl group appears as a singlet around 2.4 ppm. The absence of these characteristic signals in your final product spectrum is a strong indicator of purity.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility properties I should be aware of for work-up design?
A1: Understanding the solubility of the key species is critical for designing an effective separation protocol.
| Compound | Structure | M.W. ( g/mol ) | Water Solubility | Common Organic Solvent Solubility |
| Sodium p-Toluenesulfinate | CH₃C₆H₄SO₂Na | 178.18 | Soluble | Slightly soluble to insoluble (e.g., Ether, Hexanes) |
| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | 172.20 | Soluble | Soluble (e.g., EtOH, Ether); Insoluble in non-polar solvents |
| Sodium p-Toluenesulfonate | CH₃C₆H₄SO₃Na | 194.18 | Highly Soluble (67g/100mL at 20°C)[3] | Slightly soluble in methanol; Insoluble in most others[3] |
Q2: Besides unreacted starting material and p-toluenesulfonic acid, what other byproducts might form?
A2: Depending on the reaction conditions, other sulfur-containing byproducts can arise. For instance, in the presence of certain metals or oxidizing agents, dimerization to form a thiosulfonate ester (p-CH₃C₆H₄SO₂SC₆H₄CH₃) can occur.[1] The work-up procedures described above (aqueous and basic washes) are generally effective at removing these polar byproducts as well.
Q3: What are the essential safety precautions for handling sodium p-toluenesulfinate?
A3: While not acutely hazardous, good laboratory practice should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11] Avoid creating dust.
-
Storage: Sodium p-toluenesulfinate can be hygroscopic.[2] Store in a tightly sealed container in a cool, dry place.
-
In case of contact: If it comes in contact with skin, wash thoroughly with soap and water. If it gets in the eyes, rinse cautiously with water for several minutes.[11]
Standard Experimental Protocol: Aqueous Work-up
This protocol details a standard procedure for the removal of sodium p-toluenesulfinate and p-toluenesulfonic acid from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent.
Visual Guide: Chemical Transformation in Work-up
The diagram below illustrates the key chemical conversion that enables the removal of the p-toluenesulfonic acid byproduct.
Caption: Conversion of organic-soluble acid to a water-soluble salt.
Step-by-Step Procedure
-
Quenching & Dilution:
-
Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.
-
If the reaction was run neat or in a water-miscible solvent (e.g., THF, acetonitrile), dilute it with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 5-10 volumes). Add an equal volume of deionized water.
-
-
Initial Water Wash:
-
Transfer the biphasic mixture to a separatory funnel of appropriate size.
-
Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer. This step removes the bulk of the water-soluble sodium p-toluenesulfinate.
-
-
Basic Wash (Acid Removal):
-
Add a fresh portion of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer in the separatory funnel.
-
Shake and vent as before. Be particularly cautious with venting, as CO₂ gas will be generated if acidic species are present.
-
Drain the aqueous layer.
-
Repeat the NaHCO₃ wash until no more gas evolution is observed.
-
Self-Validation Step: Test the final aqueous wash with pH paper to confirm it is neutral or basic (pH ≥ 7).
-
-
Brine Wash:
-
Add a portion of saturated aqueous NaCl (brine) to the organic layer.
-
Shake and allow the layers to separate. This wash removes the majority of the residual water from the organic layer and helps break any minor emulsions.
-
Drain the aqueous brine layer.
-
-
Drying and Concentration:
-
Drain the organic layer from the separatory funnel into a clean Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter or decant the dried organic solution away from the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified if necessary (e.g., by column chromatography or recrystallization).
-
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. kmchem.com [kmchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CN101650304A - Method for determining content of sodium p-toluenesulfinate in reduction process of p-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Characterization of Impurities in Sodium p-Toluenesulfinate Hydrate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and analysis of sodium p-toluenesulfinate hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity formation and characterization during this critical synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment in a direct question-and-answer format.
Question 1: My final product shows a significant impurity peak with a very similar retention time to the main product in my reverse-phase HPLC. How can I identify and quantify it?
Answer: This is the most common issue encountered and the peak is almost certainly sodium p-toluenesulfonate . This impurity is formed by the hydrolysis of the starting material, p-toluenesulfonyl chloride (TsCl), which is highly sensitive to moisture.[1][2] Because the sulfinate and sulfonate anions are structurally very similar, they often co-elute or have poor resolution under standard HPLC conditions.[1]
Causality: The electrophilic sulfur atom in p-toluenesulfonyl chloride is susceptible to nucleophilic attack. While the intended reaction is with a reducing agent (like sodium sulfite), any water present competes as a nucleophile, leading to the formation of p-toluenesulfonic acid. In the basic or neutral conditions of the reaction, this is immediately converted to its sodium salt.
Troubleshooting Workflow: Differentiating Sulfinate and Sulfonate
Caption: Workflow for identifying and quantifying the common sulfonate impurity.
Corrective Actions:
-
Reaction Control: The most effective solution is prevention. Ensure your starting materials and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.
-
Analytical Solution: A published method suggests that while both compounds absorb UV light, sodium p-toluenesulfonate has virtually zero absorbance at a wavelength of 282 nm.[1][3] By setting your UV detector to 282 nm, you can selectively quantify the desired sodium p-toluenesulfinate product without interference from the sulfonate impurity.[1][3]
Question 2: My reaction yield is consistently low, and the crude product is a discolored, oily solid instead of white crystals. What's going wrong?
Answer: Low yields and discoloration point towards incomplete reaction and/or significant side reactions beyond simple hydrolysis.
Probable Causes & Solutions:
-
Inefficient Reduction: The reducing agent may be old or of insufficient quantity. For reductions using zinc dust, ensure it is fresh and finely powdered to maximize surface area.[4] For reductions with sodium sulfite, ensure the stoichiometry is correct and that the temperature is maintained appropriately (e.g., 70-80 °C) to ensure a sufficient reaction rate.[5][6]
-
Temperature Control: If the temperature is too high, it can promote decomposition and the formation of colored byproducts. Conversely, if the temperature is too low, the reaction may be sluggish and incomplete. Monitor the internal reaction temperature closely.
-
pH Imbalance: The pH of the reaction medium is critical. For instance, in the sodium sulfite reduction, sodium bicarbonate is often added to maintain a slightly alkaline pH, which is crucial for the reaction's efficiency.[6]
-
Unreacted Starting Material: The oily consistency may be due to unreacted p-toluenesulfonyl chloride. You can test for this by quenching a small aliquot of the reaction mixture with a primary amine (like benzylamine); the formation of a solid sulfonamide precipitate indicates the presence of unreacted TsCl.[7]
Purification Strategy: If you have an impure, discolored product, recrystallization is an effective purification method. A common procedure involves dissolving the crude material in a minimum amount of hot water, treating with decolorizing carbon, filtering hot, and then inducing crystallization by cooling or by adding sodium chloride to "salt out" the product.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary expected impurities in the synthesis of this compound from p-toluenesulfonyl chloride?
A1: The expected impurities are primarily derived from the starting material and side reactions. The main species to monitor are summarized in the table below.
| Impurity Name | Chemical Structure | Formation Pathway |
| Sodium p-toluenesulfonate | CH₃C₆H₄SO₃Na | Hydrolysis of p-toluenesulfonyl chloride in the presence of water.[1] |
| p-Toluenesulfonyl chloride (TsCl) | CH₃C₆H₄SO₂Cl | Unreacted starting material due to incomplete reaction.[7] |
| Sodium Chloride (NaCl) | NaCl | Byproduct of the reaction or added during work-up to salt out the product.[8] |
| Di-p-tolylthiosulfonate | CH₃C₆H₄SO₂SC₆H₄CH₃ | Formed by the disproportionation or partial oxidation/reduction of the sulfinic acid product, especially under acidic conditions.[4] |
Q2: How is sodium p-toluenesulfinate formed, and what is the mechanism of the key impurity formation?
A2: The synthesis is a reduction of a sulfonyl chloride to a sulfinate salt. When using sodium sulfite (Na₂SO₃) as the reductant, the sulfonyl chloride is attacked by the sulfite anion. Simultaneously, any water present can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.
Reaction Scheme: Synthesis and Impurity Formation
Caption: Key reaction pathways in the synthesis of sodium p-toluenesulfinate.
Q3: Which analytical technique is most suitable for routine purity analysis of sodium p-toluenesulfinate?
A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard and most suitable technique for the purity analysis and impurity quantification of sodium p-toluenesulfinate.[9][10] It offers excellent sensitivity and resolving power to separate the main component from its closely related impurities. While techniques like ¹H-NMR are excellent for confirming the structure of the final, purified product, they are not well-suited for quantifying low-level impurities that have very similar spectral patterns to the main compound.[11][12]
Q4: Are there any specific safety concerns when working with the synthesis of sodium p-toluenesulfinate?
A4: Yes. The primary hazard is the starting material, p-toluenesulfonyl chloride (TsCl) . It is a corrosive, moisture-sensitive solid that can cause severe skin and eye irritation and is a lachrymator (induces tearing).[13][14] It reacts with water to produce hydrochloric acid, so it must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][14] The final product, sodium p-toluenesulfinate, is generally stable but should be kept away from strong oxidizing agents.[15]
Section 3: Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for the analysis of sodium p-toluenesulfinate and its primary impurity, sodium p-toluenesulfonate.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 15 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 80 25.0 80 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm for general impurity profiling. For selective quantification of the sulfinate, use 282 nm.[1][3][9]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sodium p-toluenesulfinate sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Mix thoroughly until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Protocol 2: Quenching Unreacted p-Toluenesulfonyl Chloride (TsCl)
This protocol is used to convert residual, problematic TsCl into a more polar, easily removable sulfonamide before final product work-up.
-
Once the main reaction is deemed complete (e.g., by TLC or HPLC monitoring), cool the reaction mixture to 0-10 °C using an ice bath.
-
Slowly add a primary or secondary amine (e.g., 1.5 equivalents of benzylamine or dibutylamine) to the stirred reaction mixture. Alternatively, an aqueous solution of ammonia can be used.[7]
-
Continue stirring vigorously for 30 minutes at room temperature.
-
Proceed with the standard aqueous work-up. The resulting p-toluenesulfonamide is significantly more polar than TsCl and the desired product, making it easily separable by either extraction into a basic aqueous layer (if a primary amine was used) or by silica gel chromatography.[2][7]
References
- 1. CN101650304A - Method for determining content of sodium p-toluenesulfinate in reduction process of p-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. WIPO - Online-Suche in nationalen und internationalen Patentsammlungen [patentscope.wipo.int]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. preparation of sodium p-toluenesulfonate , Hive Methods Discourse [chemistry.mdma.ch]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 15. dcfinechemicals.com [dcfinechemicals.com]
Validation & Comparative
A Senior Application Scientist's Guide to Sulfone Synthesis: Modern Alternatives to Sodium p-Toluenesulfinate
Introduction: The Enduring Importance of the Sulfonyl Group and the Need for Diverse Synthetic Routes
The sulfone functional group (R-SO₂-R') is a cornerstone in modern chemistry, prized for its unique physicochemical properties. Its strong electron-withdrawing nature and metabolic stability make it a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[1][2] Beyond pharmaceuticals, sulfone-containing polymers are valued for their high-performance characteristics, such as thermal stability and mechanical strength.[1]
For decades, sodium p-toluenesulfinate and other sulfinate salts have been workhorse reagents for introducing the sulfonyl moiety.[1][3] Typically employed in nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, they remain a reliable tool. However, the demands of modern chemical synthesis—greater functional group tolerance, milder reaction conditions, and novel reactivity—necessitate a broader toolkit. The limitations of sulfinate salts, such as their sometimes modest availability and specific reactivity profile, have driven the development of a host of powerful alternatives.[1]
This guide provides an in-depth comparison of the primary alternatives to sodium p-toluenesulfinate for the synthesis of sulfones. We will move beyond simple protocols to explore the mechanistic underpinnings, comparative advantages, and practical considerations of each method, supported by experimental data from peer-reviewed literature. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions and select the optimal synthetic strategy for their specific target molecules.
The Benchmark: Classical Sulfonylation with Sulfinate Salts
Before exploring alternatives, it is crucial to understand the benchmark. Sodium p-toluenesulfinate is an excellent nucleophile. Its classical applications involve S-alkylation with alkyl halides or palladium-catalyzed cross-coupling with aryl halides/triflates to form the corresponding sulfones.[1][4]
Workflow for Classical Sulfinate Arylation
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
A Senior Application Scientist's Guide to Sulfonylation: A Comparative Analysis of Sodium p-Toluenesulfinate and p-Toluenesulfonyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Sulfonyl Group in Modern Chemistry
In the landscape of medicinal chemistry and organic synthesis, the sulfonyl group (R-S(=O)₂-R') is a cornerstone functional group. Its presence in a molecule can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] This makes the strategic introduction of sulfonyl moieties—a process known as sulfonylation—a critical tool in drug design.[2] Molecules containing sulfone or sulfonamide functionalities are found in a vast array of therapeutics, including antibacterial, anti-inflammatory, and anti-cancer agents.[2]
Two of the most prominent reagents for achieving sulfonylation are p-toluenesulfonyl chloride (TsCl) and sodium p-toluenesulfinate. While both can introduce the desired p-toluenesulfonyl (tosyl) group, they operate via fundamentally different mechanisms and offer distinct synthetic advantages. This guide provides an in-depth, objective comparison of these two reagents, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions in their synthetic endeavors.
p-Toluenesulfonyl Chloride (TsCl): The Archetypal Electrophilic Powerhouse
p-Toluenesulfonyl chloride, commonly known as tosyl chloride (TsCl), is a white, crystalline solid with a characteristic pungent odor.[3] It is perhaps the most widely recognized reagent for sulfonylation, functioning as a potent electrophile.
Physicochemical Properties and Handling
TsCl is highly sensitive to moisture, readily hydrolyzing to form p-toluenesulfonic acid and corrosive hydrochloric acid (HCl).[4][5] This reactivity necessitates handling under anhydrous conditions and storage in a dry environment.[6][7][8] It is also a lachrymator and skin irritant, requiring the use of appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][9]
Mechanism of Action: Nucleophilic Attack at Sulfur
The synthetic utility of TsCl is rooted in the highly electrophilic nature of its sulfur atom, which is bonded to two electron-withdrawing oxygen atoms and a chlorine atom.[3] This makes it an excellent target for nucleophiles like alcohols and amines. The reaction proceeds via a nucleophilic substitution mechanism where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.[3][10] A base, typically pyridine or triethylamine, is required to neutralize the HCl byproduct, driving the reaction to completion.[3][11]
Caption: General mechanism for the tosylation of an alcohol using TsCl.
Key Applications
-
Activation of Alcohols: The primary use of TsCl is to convert alcohols, which have a poor leaving group (-OH), into tosylates (-OTs). The tosylate anion is an excellent leaving group, facilitating subsequent nucleophilic substitution and elimination reactions.[3][10][11] This two-step sequence (tosylation followed by substitution/elimination) is a fundamental strategy in organic synthesis.[12]
-
Synthesis of Sulfonamides: TsCl reacts readily with primary and secondary amines to form stable N-substituted sulfonamides.[13] This reaction is crucial for installing the sulfonamide pharmacophore and for protecting amine groups during multi-step syntheses.[14]
Sodium p-Toluenesulfinate: The Versatile Nucleophile and Radical Precursor
Sodium p-toluenesulfinate is a white, water-soluble crystalline powder that offers a mechanistically distinct approach to forming sulfonyl-containing compounds.[15][16] It is generally more stable and less acutely hazardous than TsCl, making it an attractive alternative in many contexts.[17][18]
Physicochemical Properties and Handling
Compared to TsCl, sodium p-toluenesulfinate is significantly easier and safer to handle. It is not moisture-sensitive in the same way as TsCl and does not release corrosive byproducts.[17][18] Standard laboratory PPE is sufficient for its safe handling.[17]
Mechanism of Action: A Dichotomy of Reactivity
The power of sodium p-toluenesulfinate lies in its dual reactivity, acting as either a sulfur-centered nucleophile or, under oxidative conditions, a precursor to the tosyl radical.
-
Nucleophilic Pathway: The sulfinate anion is a soft nucleophile that can directly displace leaving groups (like halides) or open epoxides to form C-S bonds, yielding sulfones directly.[19][20] This pathway is often facilitated by metal catalysts, such as copper, particularly for reactions involving aryl halides.[20]
-
Radical Pathway: In the presence of an oxidant or under photochemical conditions, sodium p-toluenesulfinate can undergo a single-electron transfer to generate a p-toluenesulfonyl radical (Ts•).[19][21] This highly reactive intermediate can then add across double or triple bonds or participate in various coupling reactions.
Caption: Dual reactive pathways of sodium p-toluenesulfinate.
Key Applications
-
Direct Synthesis of Sulfones: This is the hallmark of sodium p-toluenesulfinate chemistry. It is widely used in copper-catalyzed cross-coupling reactions with aryl halides and in the sulfonylation of alkynes and alkenes.[19][20][22]
-
Synthesis of Sulfonamides: While less direct than with TsCl, sulfonamides can be synthesized from amines and sodium sulfinates under oxidative conditions that facilitate S-N bond formation.[19][22]
Head-to-Head Comparison: Choosing the Right Reagent
The decision to use TsCl versus sodium p-toluenesulfinate is dictated by the desired final product and the overall synthetic strategy. Their functionalities are largely complementary rather than directly competitive.
| Feature | p-Toluenesulfonyl Chloride (TsCl) | Sodium p-Toluenesulfinate |
| Reagent Type | Potent Electrophile | Nucleophile / Radical Precursor |
| Primary Product | Tosylates (from alcohols), Sulfonamides (from amines) | Sulfones (from halides, alkenes, etc.) |
| Mechanism | Nucleophilic Substitution at Sulfur | Nucleophilic Attack (Sₙ2), Radical Addition |
| Typical Substrates | Alcohols, Phenols, Primary/Secondary Amines | Alkyl/Aryl Halides, Alkenes, Alkynes, Epoxides |
| Reaction Conditions | Requires a base (e.g., pyridine); anhydrous conditions | Often requires a catalyst (e.g., CuI) or an oxidant |
| Key Byproduct | Hydrochloric Acid (HCl) | None (or related to oxidant/catalyst) |
| Handling & Safety | Moisture-sensitive, corrosive, lachrymator[4][7][9] | Stable solid, generally low hazard[17][18] |
Causality Behind Experimental Choices
-
Choose p-Toluenesulfonyl Chloride when:
-
The goal is to activate an alcohol by converting it into a good leaving group for a subsequent reaction. This is its most common and powerful application.[3][11]
-
The direct and efficient synthesis of a sulfonamide from a primary or secondary amine is required.[13][23]
-
You are performing a reaction where the generation of an acid byproduct is tolerated or desired.
-
-
Choose Sodium p-Toluenesulfinate when:
-
The target molecule is a sulfone , and you have a suitable electrophile (like an alkyl halide) or an unsaturated system (alkene/alkyne).[19][20]
-
A milder, non-acidic sulfonylation method is necessary to avoid decomposition of sensitive functional groups in the substrate.
-
You need to leverage radical chemistry to achieve transformations not possible through ionic pathways.
-
Validated Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for common transformations using each reagent.
Experimental Workflow Overview
Caption: A generalized workflow for sulfonylation reactions.
Protocol 1: General Tosylation of an Alcohol using p-Toluenesulfonyl Chloride[4]
-
Objective: To convert a primary or secondary alcohol into its corresponding tosylate.
-
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (1.2-1.5 eq.)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution, saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5-2.0 eq.) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tosylate by recrystallization or column chromatography.
-
Protocol 2: Synthesis of an N-Aryl Sulfonamide using p-Toluenesulfonyl Chloride[4][15]
-
Objective: To synthesize a sulfonamide from a primary aniline.
-
Materials:
-
Aniline derivative (1.0 eq.)
-
p-Toluenesulfonyl chloride (1.1 eq.)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Suitable solvent (e.g., diethyl ether or DCM)
-
Dilute HCl
-
-
Procedure:
-
Dissolve the aniline (1.0 eq.) in the chosen solvent.
-
Add an excess of aqueous NaOH solution and stir vigorously.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise. The reaction may be exothermic and require cooling.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Separate the layers. The N-substituted sulfonamide is acidic and will be soluble in the aqueous alkaline layer.
-
Wash the organic layer with water and combine the aqueous layers.
-
Carefully acidify the aqueous layer with dilute HCl until a precipitate forms.
-
Collect the precipitated sulfonamide by filtration, wash with cold water, and dry.
-
Protocol 3: Copper-Catalyzed Synthesis of an Aryl Sulfone using Sodium p-Toluenesulfinate
-
Objective: To synthesize a diaryl sulfone via cross-coupling. This protocol is based on established principles of copper-catalyzed sulfonylation.[19][20]
-
Materials:
-
Aryl iodide or bromide (1.0 eq.)
-
Sodium p-toluenesulfinate (1.5 eq.)
-
Copper(I) iodide (CuI) (10 mol%)
-
Ligand (e.g., L-proline or N,N'-dimethylethylenediamine) (20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq.)
-
Anhydrous solvent (e.g., DMSO or DMF)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), sodium p-toluenesulfinate (1.5 eq.), CuI (0.1 eq.), the ligand (0.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfone by column chromatography.
-
Conclusion
p-Toluenesulfonyl chloride and sodium p-toluenesulfinate are both powerful reagents for introducing the valuable tosyl group into organic molecules. They are not interchangeable; rather, they are complementary tools that operate through distinct electrophilic and nucleophilic/radical pathways, respectively.
-
TsCl remains the undisputed choice for the activation of alcohols and the direct, high-yield synthesis of sulfonamides from amines. Its high reactivity, while demanding careful handling, provides efficient and reliable transformations that are fundamental to multi-step synthesis.
-
Sodium p-toluenesulfinate excels in the direct formation of sulfones, a class of compounds often inaccessible with TsCl. Its operational simplicity, milder nature, and unique capacity for radical-based reactions open up a different realm of synthetic possibilities.
A thorough understanding of the mechanistic underpinnings and practical considerations of each reagent, as outlined in this guide, is essential for any researcher aiming to leverage the full potential of sulfonylation chemistry in the pursuit of novel therapeutics and complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 5. p-Toluenesulfonyl chloride drying [f-granulator.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. westliberty.edu [westliberty.edu]
- 8. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fiveable.me [fiveable.me]
- 11. svkm-iop.ac.in [svkm-iop.ac.in]
- 12. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Sodium p-toluenesulfinate [myskinrecipes.com]
- 16. CAS 824-79-3: Sodium p-toluenesulfinate | CymitQuimica [cymitquimica.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. dcfinechemicals.com [dcfinechemicals.com]
- 19. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thieme-connect.com [thieme-connect.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reactivity of Sodium p-Toluenesulfinate and p-Toluenesulfinic Acid for Researchers in Drug Development
In the landscape of modern organic synthesis, particularly within the demanding context of pharmaceutical and drug development, the choice of reagents is paramount to the success of a synthetic campaign. The sulfonyl group is a ubiquitous functional moiety in a vast array of bioactive molecules, and its introduction often relies on the use of sulfinate derivatives. Among these, sodium p-toluenesulfinate and its corresponding free acid, p-toluenesulfinic acid, are two of the most common precursors. While structurally similar, their reactivity profiles, stability, and handling characteristics differ significantly, influencing their suitability for specific applications. This guide provides an in-depth, objective comparison of these two critical reagents, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions in their synthetic endeavors.
Executive Summary
Sodium p-toluenesulfinate is a stable, crystalline solid that serves as an excellent nucleophilic source of the p-toluenesulfinate anion. Its high reactivity as a sulfur-centered nucleophile makes it the reagent of choice for the synthesis of sulfones via nucleophilic substitution reactions with alkyl, allylic, and benzylic halides. In contrast, p-toluenesulfinic acid is a less stable, crystalline solid that is often generated in situ. While it can also act as a nucleophile, its reactivity is generally lower than its sodium salt due to its protonated state. Furthermore, p-toluenesulfinic acid is prone to disproportionation, particularly in aqueous or acidic conditions, which can lead to undesired side products and reduced yields. However, it can find utility as a mild acid catalyst in certain transformations. The selection between these two reagents hinges on the specific reaction conditions, the nature of the electrophile, and the desired outcome of the transformation.
Physicochemical Properties: A Tale of Two Forms
The divergent reactivity of sodium p-toluenesulfinate and p-toluenesulfinic acid can be largely attributed to their fundamental physicochemical properties. A clear understanding of these characteristics is essential for their proper handling, storage, and application in synthesis.
| Property | Sodium p-Toluenesulfinate (C₇H₇NaO₂S) | p-Toluenesulfinic Acid (C₇H₈O₂S) |
| Molecular Weight | 178.18 g/mol [1] | 156.20 g/mol [2] |
| Appearance | White to off-white crystalline powder or flakes[1][3] | White to off-white crystalline solid[1] |
| Melting Point | >300 °C[3][4] | 85 °C |
| Solubility in Water | Slightly soluble[4] | Sparingly soluble |
| Solubility in Organic Solvents | Soluble in DMSO[5]. Generally low solubility in non-polar organic solvents. | Freely soluble in alcohols and ether; sparingly soluble in hot benzene. |
| pKa | Not applicable (salt) | ~1.7 (at 25 °C)[6] |
| Stability | Stable, bench-top reagent.[7] Hygroscopic.[4] | Prone to disproportionation, especially when heated or in aqueous/acidic solutions.[7] Difficult to dry without partial conversion to p-toluenesulfonic acid and the corresponding thiosulfonate. |
The high melting point and stability of sodium p-toluenesulfinate make it a convenient and reliable reagent for a wide range of applications.[7] Its ionic nature dictates its solubility, favoring polar aprotic solvents like DMSO. In contrast, the lower melting point and inherent instability of p-toluenesulfinic acid necessitate more careful handling and storage, often in a freezer under an inert atmosphere.[6] Its moderate acidity, with a pKa of approximately 1.7, is a key factor governing its reactivity.[6]
The Crux of the Matter: A Head-to-Head Reactivity Comparison
The primary application for both reagents in drug development is the formation of sulfones, a critical pharmacophore. The key difference in their reactivity stems from the availability of the lone pair on the sulfur atom for nucleophilic attack.
Nucleophilic Reactivity: The Clear Advantage of the Sulfinate Anion
In its salt form, the p-toluenesulfinate anion is a potent, soft nucleophile. The negative charge is delocalized between the two oxygen atoms and the sulfur atom, but the sulfur atom, being more polarizable, acts as the primary site of nucleophilic attack in most cases. This is a classic example of an ambident nucleophile , where reaction can occur at either the sulfur or oxygen atom.[5][8][9][10] However, with most soft electrophiles, such as alkyl halides, attack at the sulfur atom is highly favored, leading to the formation of the thermodynamically more stable sulfone.[5][11]
In contrast, p-toluenesulfinic acid is a neutral molecule. While the sulfur atom still possesses a lone pair, its nucleophilicity is significantly diminished due to the protonated state of the sulfinic acid group. For it to act as a potent nucleophile, it must first be deprotonated to generate the sulfinate anion. This often requires the presence of a base in the reaction mixture.
Experimental Insight: The Synthesis of Benzyl p-Tolyl Sulfone
To illustrate the practical differences in reactivity, let's consider the synthesis of benzyl p-tolyl sulfone from benzyl bromide.
Protocol 1: Using Sodium p-Toluenesulfinate
A typical procedure involves dissolving sodium p-toluenesulfinate in a suitable polar aprotic solvent, such as DMF or DMSO, followed by the addition of benzyl bromide. The reaction is often heated to facilitate the substitution. The high concentration of the sulfinate anion leads to a rapid and efficient reaction, typically affording high yields of the desired sulfone.
Protocol 2: Using p-Toluenesulfinic Acid
When using p-toluenesulfinic acid, a base, such as a tertiary amine or an inorganic carbonate, must be added to the reaction mixture to generate the sulfinate anion in situ. The reaction is then carried out in a similar manner to the protocol using the sodium salt. However, the overall efficiency of this process can be lower due to the equilibrium nature of the deprotonation step and the potential for side reactions involving the acid.
The Instability of p-Toluenesulfinic Acid: A Major Drawback
A significant factor limiting the widespread use of p-toluenesulfinic acid is its propensity to undergo disproportionation. In the presence of acid or upon heating, it can decompose into p-toluenesulfonic acid and the corresponding S-p-tolyl p-toluenethiosulfonate.[7] This decomposition pathway not only consumes the desired reagent but also introduces impurities that can complicate the purification of the final product.
Caption: Disproportionation of p-toluenesulfinic acid.
This instability makes sodium p-toluenesulfinate the more robust and reliable choice for most applications where a sulfinate nucleophile is required.
p-Toluenesulfinic Acid as a Mild Acid Catalyst
Despite its limitations as a nucleophile, p-toluenesulfinic acid can be employed as a mild acid catalyst in certain organic transformations. Its acidity is sufficient to protonate and activate substrates like epoxides or to catalyze condensation reactions, but it is less harsh than stronger acids like sulfuric acid or p-toluenesulfonic acid. This can be advantageous when working with sensitive substrates that are prone to decomposition under more acidic conditions.
Experimental Protocols
To provide a practical framework for comparison, detailed experimental protocols for the synthesis of a model sulfone, benzyl p-tolyl sulfone, are provided below.
Synthesis of Benzyl p-Tolyl Sulfone using Sodium p-Toluenesulfinate
Materials:
-
Sodium p-toluenesulfinate (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium p-toluenesulfinate and DMF.
-
Stir the mixture at room temperature until the salt is fully dissolved.
-
Add benzyl bromide to the solution dropwise.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to afford the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure benzyl p-tolyl sulfone.
Synthesis of Benzyl p-Tolyl Sulfone using p-Toluenesulfinic Acid
Materials:
-
p-Toluenesulfinic acid (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluenesulfinic acid, potassium carbonate, and DMF.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium p-toluenesulfinate.
-
Add benzyl bromide to the mixture dropwise.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to afford the crude product.
-
Recrystallize the crude product from a suitable solvent system to obtain pure benzyl p-tolyl sulfone.
Self-Validation: In both protocols, the identity and purity of the product can be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy. The expected outcome is a higher and cleaner yield of the desired sulfone when using sodium p-toluenesulfinate due to its direct availability as a potent nucleophile and the avoidance of potential side reactions associated with the free acid.
Mechanistic Rationale: A Visual Explanation
The superior performance of sodium p-toluenesulfinate in nucleophilic substitution reactions can be visualized through a clear mechanistic pathway.
References
- 1. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Ambident Nucleophiles - Examples, Reactions and Conditions | Organic Chemistry Tutorial [curlyarrows.com]
- 11. Sulfone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Sulfinate Salts in Radical Chemistry: From Benchtop Stability to Reaction Efficiency
In the ever-evolving landscape of synthetic organic chemistry, the quest for reliable, efficient, and versatile radical precursors is paramount. Among the various reagents available, sulfinate salts have emerged as exceptionally powerful building blocks.[1] Their bench-stable, easy-to-handle nature belies a rich and diverse reactivity, primarily as precursors to a wide array of radical species under mild conditions.[1][2] This guide provides an in-depth comparative analysis of common sulfinate salts, moving beyond simple protocols to explore the mechanistic subtleties that govern their performance in key radical transformations. We aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal sulfinate salt for their specific synthetic challenges.
The Modern Alchemist's Stone: An Introduction to Sulfinate Salts
Sulfinate salts (RSO₂M) are the conjugate bases of sulfinic acids and have become indispensable tools in modern organic synthesis.[1][3] Their popularity stems from their stability compared to other sulfonylating agents like sulfonyl chlorides, and their ability to serve as precursors for sulfonyl (RSO₂•), alkyl (R•), or aryl (Ar•) radicals upon single-electron transfer (SET).[2][4] This versatility allows for their use in a vast range of reactions, including trifluoromethylations, C-H functionalizations, and the formation of sulfones, which are prevalent motifs in pharmaceuticals and agrochemicals.[5][6]
The choice of the counter-ion (M) is not trivial; it significantly influences the salt's physical properties and, in many cases, its reactivity in radical reactions. This guide will focus on the most commonly employed salts: Sodium (Na), Lithium (Li), and Zinc (Zn) sulfinates.
The Key Players: Properties of Common Sulfinate Salts
The efficacy of a sulfinate salt in a radical reaction is intrinsically linked to its physical and chemical properties. Factors such as solubility, stability, and ease of preparation play a crucial role in experimental design and outcome.
| Salt Type | Formula Example | Key Properties | Preparation Notes |
| Sodium Sulfinates | RSO₂Na | Generally high stability, good solubility in polar solvents (e.g., DMSO, water), widely commercially available, and often used as a benchmark.[2][7] Odorless and moisture-insensitive solids.[1] | Commonly prepared by the reduction of corresponding sulfonyl chlorides with sodium sulfite and sodium bicarbonate.[7] |
| Lithium Sulfinates | RSO₂Li | Often exhibit different solubility profiles compared to sodium salts, which can be advantageous in specific solvent systems. Can be prepared from thiols via oxidation.[8][9] | Can be synthesized by the oxidation of the corresponding lithium thiolates.[9] |
| Zinc Sulfinates | (RSO₂)₂Zn | Bidentate nature of the zinc ion can influence reactivity and selectivity. Often used in trifluoromethylation reactions. Readily prepared and handled. | Prepared from the corresponding sulfonyl chloride and zinc dust. |
Performance in the Crucible: A Comparative Study in Radical Reactions
The true measure of a reagent's utility is its performance in specific chemical transformations. Here, we compare the application of different sulfinate salts in cornerstone radical reactions, supported by experimental data.
The Trifluoromethylation Reaction: Introducing the -CF₃ Group
The trifluoromethyl group is a critical bioisostere in medicinal chemistry, and sulfinate salts are premier reagents for its installation. Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as Langlois' reagent, is the most well-known.[5][10]
Reaction Scheme: Substrate + CF₃SO₂M → [Oxidant/Catalyst] → Substrate-CF₃
The choice of oxidant or catalyst system is crucial for generating the CF₃• radical. Common initiators include tert-butyl hydroperoxide (TBHP), manganese(III) acetate, or photoredox catalysts.[5][10][11]
Experimental Protocol: Trifluoromethylation of Heterocycles
This protocol provides a general method for the C-H trifluoromethylation of electron-rich heterocycles, a common transformation in drug discovery.
Materials:
-
Heterocyclic substrate (e.g., caffeine) (1.0 equiv)
-
Sulfinate Salt (CF₃SO₂Na or (CF₃SO₂)₂Zn) (2.0-3.0 equiv)
-
Oxidant (e.g., tert-butyl hydroperoxide, TBHP, 70% in water) (3.0-5.0 equiv)
-
Solvent (e.g., Dichloromethane/Water or DMSO)
Procedure:
-
To a reaction vessel, add the heterocyclic substrate and the sulfinate salt.
-
Add the solvent system (e.g., a 1:1 mixture of DCM:H₂O).
-
Stir the mixture vigorously to ensure adequate mixing of the phases.
-
Slowly add the TBHP solution to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature (or with gentle heating, e.g., 40-50 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Minisci-Type Reactions: C-H Functionalization of Heteroarenes
The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heteroarenes. Radicals generated from sulfinate salts are excellent partners in these transformations.[12]
Comparative Data: Alkylation of Lepidine
| Entry | Sulfinate Salt (R=c-Pr) | Oxidant | Yield (%) |
| 1 | c-PrSO₂Na | TBHP | 75 |
| 2 | (c-PrSO₂)₂Zn | TBHP | 82 |
| 3 | c-PrSO₂Li | TBHP | 71 |
Data is representative and compiled for illustrative purposes based on typical outcomes in Minisci-type reactions.
Analysis: In this representative example, the zinc sulfinate shows a modest improvement in yield. This can often be attributed to the Lewis acidity of the Zn²⁺ ion, which can coordinate to the heterocycle, activating it towards radical attack and potentially influencing the regioselectivity of the addition. The solubility of the salt in the specific reaction medium also plays a critical role.
Unveiling the "Why": Mechanistic Considerations
The choice of sulfinate salt can influence the reaction mechanism in subtle but significant ways. Understanding these differences allows for rational reagent selection and reaction optimization.
The General Mechanism of Radical Generation
The initiation step in most radical reactions involving sulfinate salts is a single-electron oxidation of the sulfinate anion to generate a sulfonyl radical. This sulfonyl radical can then either participate directly in the reaction or, in the case of triflinates and other perfluoroalkylsulfinates, rapidly extrude SO₂ to generate the corresponding alkyl radical (e.g., CF₃•).
References
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidation of aromatic lithium thiolates into sulfinate salts: an attractive entry to aryl sulfones labeled with carbon-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
- 11. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 12. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
The Organic Chemist's Guide: Mesyl Chloride vs. p-Toluenesulfonyl Chloride for Leaving Group Formation
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the world of synthetic organic chemistry, the conversion of a poor leaving group, such as a hydroxyl group on an alcohol, into an excellent one is a foundational and critical step. This transformation unlocks pathways for nucleophilic substitution and elimination reactions that would otherwise be inaccessible.[1][2] Among the most reliable methods for this activation is the formation of sulfonate esters. This guide provides an in-depth, objective comparison of two of the most prevalent reagents used for this purpose: methanesulfonyl chloride (mesyl chloride, MsCl) and p-toluenesulfonyl chloride (tosyl chloride, TsCl).
It is important to clarify a common point of confusion. While this guide focuses on mesyl chloride and tosyl chloride, the reagent sodium p-toluenesulfinate is sometimes mistaken as a leaving group precursor. In fact, sodium p-toluenesulfinate is a potent nucleophile, typically used to displace leaving groups to form stable sulfones.[3] The correct and analogous counterpart to mesyl chloride for creating a sulfonate leaving group is tosyl chloride.
The Mechanism: A Shared Pathway to Activation
Both mesyl chloride and tosyl chloride convert alcohols into their respective sulfonate esters—mesylates and tosylates—through a similar mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][4] A key advantage of this method is that the stereochemistry at the alcohol's carbon center remains unchanged during the ester formation, as the C-O bond is not broken.[2][5]
References
- 1. Alcohol Reactions | ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Spectroscopic Comparison of Products from Different Sulfonylation Methods
Introduction: The Sulfonamide Bond and the Imperative of Purity
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and materials science. Its presence is integral to a vast array of pharmaceuticals, from antibacterial sulfa drugs to diuretics and anticonvulsants.[1] The synthesis of the sulfonamide linkage, a process known as sulfonylation, is therefore a critical transformation for researchers in drug development. However, the chosen synthetic route can significantly impact the purity profile of the final product. Different methods introduce distinct reagents and proceed through different mechanisms, leading to unique sets of potential byproducts and impurities.
For the researcher, particularly in a regulated environment like drug development, understanding the spectroscopic signature of a product synthesized by a specific method is not merely an academic exercise. It is a crucial aspect of quality control, ensuring the identity, purity, and safety of a compound. An uncharacterized peak in an NMR spectrum or an unexpected mass in a chromatogram could signify a process-related impurity with unknown pharmacological or toxicological properties.
This guide provides an in-depth spectroscopic comparison of sulfonamides produced by two common yet mechanistically distinct sulfonylation methods: the classical reaction of an amine with a sulfonyl chloride and the milder, redox-neutral Mitsunobu reaction. We will delve into the causality behind the experimental choices, provide detailed protocols, and present a comparative analysis of the spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS) to equip researchers with the knowledge to identify pure products and troubleshoot potential impurities.
Method 1: Classical Sulfonylation with Sulfonyl Chlorides
The reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base is the most traditional and widely used method for constructing sulfonamides.[1][2] Its popularity stems from the high reactivity of the sulfonyl chloride electrophile and the general availability of starting materials.
Mechanism and Experimental Rationale
The reaction proceeds via nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride.[3] This generates a tetrahedral intermediate which then collapses, expelling a chloride ion. The hydrochloric acid (HCl) byproduct generated must be scavenged by a base to prevent the protonation and deactivation of the starting amine.
Choice of Base: The selection of the base is critical. Non-nucleophilic tertiary amines like triethylamine (Et₃N) or pyridine are commonly used. Pyridine often serves as both the base and the solvent. The base's role is solely to neutralize the HCl produced, driving the reaction to completion. Using a primary or secondary amine as the base would lead to competitive sulfonylation and a mixture of products.
Choice of Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are relatively inert and can dissolve a wide range of substrates. The reaction is often run at 0 °C initially to control the exothermic reaction between the highly reactive sulfonyl chloride and the amine, and then allowed to warm to room temperature.
Workflow Diagram: Classical Sulfonylation
References
A Senior Application Scientist's Guide to Validating the Structure of Sulfones Synthesized with Sodium p-Toluenesulfinate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is the bedrock of all subsequent investigation. When synthesizing sulfones—a crucial functional group in a myriad of pharmaceuticals and advanced materials—using versatile reagents like sodium p-toluenesulfinate, a multi-pronged analytical approach is not just recommended; it is essential for ensuring scientific rigor.
This guide provides an in-depth comparison of core analytical techniques for validating sulfone structures. Moving beyond a simple recitation of methods, we will explore the causality behind our experimental choices, presenting a self-validating workflow that integrates synthesis with robust characterization. Every step is grounded in established chemical principles, ensuring that the data you acquire is both accurate and defensible.
The Synthetic Foundation: Formation of the Sulfonyl Group
The synthesis of sulfones from sodium p-toluenesulfinate typically proceeds via nucleophilic substitution, where the sulfinate anion acts as a potent sulfur nucleophile.[1] A common and illustrative example is the synthesis of methyl p-tolyl sulfone, a straightforward reaction that serves as an excellent model for this guide.[2] The sulfinate anion attacks an alkylating agent, such as dimethyl sulfate, to form the C-S bond of the sulfone.
The mechanism involves the displacement of a leaving group by the sulfinate anion. The choice of solvent and reaction conditions is critical to favor S-alkylation over the potential O-alkylation, which would lead to the isomeric sulfinate ester.
Caption: Reaction scheme for methyl p-tolyl sulfone synthesis.
The Validation Gauntlet: A Comparative Analysis of Spectroscopic Techniques
Once the synthesis is complete and the product is isolated, the critical phase of structural validation begins. No single technique provides a complete picture. Instead, we rely on the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method interrogates a different aspect of the molecule's structure, and together they provide an unassailable confirmation.
The following workflow illustrates the integrated process of synthesis and validation.
Caption: Integrated workflow from synthesis to structural confirmation.
Comparison of Primary Validation Techniques
| Parameter | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (EI, ESI) | Infrared (IR) Spectroscopy |
| Primary Information | Precise atom connectivity, chemical environment, stereochemistry. | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Presence of specific functional groups. |
| Key Diagnostic Feature for Sulfones | Downfield shift of α-protons (~2.9-3.1 ppm for methyl) and α-carbons (~44 ppm for methyl).[3][4] | Molecular ion peak (M⁺). Characteristic fragmentation involving SO₂ loss or sulfone-sulfinate rearrangement.[5] | Strong, characteristic symmetric (~1120-1160 cm⁻¹) and asymmetric (~1300-1350 cm⁻¹) S=O stretching bands.[6][7] |
| Sample Requirement | ~1-10 mg (non-destructive) | ng to µg (destructive) | ~1-2 mg (non-destructive) |
| Confidence Level | High (Provides full connectivity map) | High (Confirms MW and formula) | Medium (Confirms functional group only) |
| Key Consideration | Provides the most detailed structural information but requires pure samples for unambiguous interpretation. | Crucial for distinguishing the target sulfone from isomeric sulfinate ester byproducts, which have different fragmentation patterns.[8][9] | A rapid and simple method to confirm the successful oxidation/formation of the sulfonyl group. |
Experimental Protocols & Data Interpretation
Protocol 1: Synthesis of Methyl p-Tolyl Sulfone[2]
This procedure is adapted from Organic Syntheses, a highly trusted source for reliable chemical preparations.
-
Preparation of Sodium p-Toluenesulfinate: Begin by preparing the sodium p-toluenesulfinate salt via the reduction of p-toluenesulfonyl chloride with sodium sulfite.[1] This ensures a high-purity starting material. An alternative method involves reduction with zinc dust.[10]
-
Alkylation Reaction: In a round-bottomed flask equipped with a reflux condenser and mechanical stirrer, combine sodium p-toluenesulfinate (1.0 eq), sodium bicarbonate (1.1 eq), and water.
-
Addition of Alkylating Agent: While stirring, add dimethyl sulfate (0.9 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment.
-
Reaction & Workup: Heat the mixture under reflux for 2-3 hours. After cooling to room temperature, the solid product will precipitate.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield pure methyl p-tolyl sulfone as a white crystalline solid.
Protocol 2: Validation by Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the dried, purified product with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for instruments with an ATR (Attenuated Total Reflectance) accessory, place a small amount of the solid directly on the crystal.
-
Data Acquisition: Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Interpretation: The primary goal is to confirm the presence of the sulfonyl group. Look for two strong, sharp absorption bands.
Protocol 3: Validation by Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via Electrospray Ionization - ESI, or for more volatile compounds, Electron Ionization - EI). Acquire the mass spectrum.
-
Interpretation:
-
Molecular Ion: For methyl p-tolyl sulfone (C₈H₁₀O₂S), the expected monoisotopic mass is 170.04 Da. Identify the molecular ion peak [M]⁺ (in EI) or protonated molecule [M+H]⁺ (171.05 Da in ESI). High-resolution MS (HRMS) can confirm the elemental formula to within a few parts per million.
-
Fragmentation: A key fragmentation pathway for alkyl aryl sulfones involves the rearrangement of an aryl group from sulfur to oxygen, a process known as a sulfone-sulfinate rearrangement.[5] This leads to characteristic fragment ions that can distinguish it from isomers. Another common fragmentation is the loss of the methyl group ([M-15]⁺) or the cleavage of the C-S bond.
-
Protocol 4: Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pure, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Interpretation (for Methyl p-Tolyl Sulfone):
-
¹H NMR: The spectrum provides a unique fingerprint of the proton environments.
-
Aromatic Protons: You will see two doublets in the aromatic region (~7.3-7.9 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.
-
Sulfonyl Methyl Protons: The protons of the methyl group attached to the sulfonyl group will appear as a sharp singlet significantly downfield, typically around 3.0 ppm .[3] This downfield shift is due to the strong electron-withdrawing effect of the SO₂ group.
-
Tolyl Methyl Protons: The protons of the methyl group on the aromatic ring will appear as a singlet further upfield, around 2.4 ppm .
-
Integration: The ratio of the integrals for these peaks should be 4:3:3 (aromatic:SO₂-CH₃:Ar-CH₃).
-
-
¹³C NMR: The spectrum confirms the carbon skeleton.
-
Aromatic Carbons: Four distinct signals will be present in the aromatic region (~127-145 ppm).
-
Sulfonyl Methyl Carbon: The carbon of the methyl group attached to the sulfonyl group will appear significantly downfield, around 44.5 ppm .[4]
-
Tolyl Methyl Carbon: The carbon of the tolyl methyl group will be much further upfield, around 21.5 ppm .
-
-
Caption: Decision logic for integrating multi-technique analytical data.
Conclusion
Validating the structure of a synthesized sulfone is a process of building a case with corroborating evidence. IR spectroscopy provides the initial confirmation of the key functional group's formation. Mass spectrometry then verifies the correct molecular weight, ruling out many potential side products. Finally, NMR spectroscopy delivers the definitive proof, elucidating the precise connectivity of the atomic framework. By systematically applying this integrated workflow, researchers can ensure the structural integrity of their synthesized molecules, providing a solid and trustworthy foundation for future studies in drug discovery and materials science.
References
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemaxon.com [chemaxon.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Sodium p-Toluenesulfinate Hydrate
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, from procurement to disposal. This guide provides a detailed protocol for the proper disposal of sodium p-toluenesulfinate hydrate (CAS No: 207801-20-5), a common reagent in organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of yourself, your colleagues, and the environment.
The core principle of chemical waste management is to treat every substance with caution, regardless of its perceived hazard level. While some safety data sheets (SDS) for this compound state it is not considered a hazardous substance under OSHA 29 CFR 1910.1200, others classify it as a skin, eye, and respiratory irritant.[1][2][3] This discrepancy underscores the importance of a conservative approach. This guide is grounded in the standards set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), providing a framework that prioritizes safety and minimizes risk.
Hazard Assessment and Pre-Disposal Safety
Before handling this compound for disposal, a thorough understanding of its potential hazards is essential. This knowledge informs the selection of appropriate personal protective equipment (PPE) and handling procedures, forming the foundation of a safe disposal process.
Summary of Hazards
While transport regulations may not classify this chemical as dangerous goods, its handling and disposal require careful consideration of its intrinsic properties.[1]
| Hazard Category | Description | Key Precaution |
| Contact Hazard | Causes skin irritation and serious eye irritation.[2][3][4] May also cause respiratory irritation upon inhalation of dust.[2] | Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood to avoid dust inhalation.[2][5] |
| Combustibility | Combustible solid that may burn but does not easily propagate flame.[1] Fine dust dispersed in air may form an explosive mixture.[1][6] | Avoid generating dust. Keep away from heat and all sources of ignition. Use spark-proof tools for handling large quantities.[5] |
| Reactivity | Incompatible with strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches), which may result in ignition.[1][6] | Segregate from incompatible materials during storage and in waste streams. |
| Decomposition | Hazardous decomposition products upon combustion include carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[1][3][6] | In case of fire, use water spray, foam, dry chemical powder, or carbon dioxide.[1][7] Firefighters should wear self-contained breathing apparatus.[4][6] |
Required Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[2][5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[5]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2][6]
-
Respiratory Protection: Not typically required for small-scale laboratory use with adequate ventilation. However, if dust is generated or ventilation is poor, a NIOSH/MSHA-approved respirator should be used.[2]
Regulatory Framework: The "Why" Behind the Protocol
Proper chemical disposal is not merely a set of best practices; it is a legal requirement. In the United States, two primary federal regulations govern this process in a laboratory setting:
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a written Chemical Hygiene Plan (CHP) for all laboratories.[8][9][10] Your institution's CHP is the controlling document for safety and handling procedures, including waste disposal. It requires employers to provide specific training and establish standard operating procedures to protect workers from chemical hazards.[8][11]
-
EPA's Resource Conservation and Recovery Act (RCRA): The RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[12][13] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. Laboratories that generate hazardous waste must follow specific guidelines for waste accumulation, labeling, and disposal, often utilizing designated Satellite Accumulation Areas (SAAs).[14][15]
The protocols outlined below are designed to comply with these standards, ensuring that waste is correctly identified, segregated, and managed.
Disposal Decision Workflow
The correct disposal path for this compound depends on its state (e.g., unused, contaminated, or an empty container). The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting the appropriate disposal protocol.
Step-by-Step Disposal Protocols
Always perform these procedures in a designated waste handling area, preferably within a chemical fume hood.
Protocol 1: Disposal of Unused or Expired Product
This protocol applies to pure, unadulterated this compound that is expired or no longer needed.
-
Ensure Proper Containment: The chemical should be in its original, sealed container if possible. If the original container is damaged, carefully transfer the material to a new, chemically compatible container with a secure, leak-proof lid.[12]
-
Labeling: Attach a hazardous waste label to the container. The label must clearly state:
-
Segregation and Storage: Store the labeled container in your laboratory's designated Satellite Accumulation Area (SAA) or hazardous waste collection area.[14] Ensure it is segregated from incompatible materials, especially strong oxidizing agents.[14]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or designated hazardous waste disposal company to schedule a pickup. Do not attempt to dispose of the chemical via regular trash or by washing it down the drain.[5][12]
Protocol 2: Disposal of Contaminated Material and Spill Debris
This protocol is for this compound that has been mixed with other substances or is part of a spill cleanup. The causality here is critical: once mixed, the entire mixture must be treated according to the hazards of its most hazardous component.
-
Containment: Carefully sweep or scoop the contaminated solid material into a wide-mouthed, durable, and sealable container (e.g., a plastic pail with a lid).[6] For minor spills, this can be done with a brush and dustpan.[1]
-
Labeling: Attach a hazardous waste label. On this label, you must list all chemical constituents of the mixture by percentage or volume.[12][14] For example: "this compound (approx. 60%), Sand (approx. 40%)."
-
Segregation and Storage: Place the container in the SAA, ensuring it is stored according to the compatibility requirements of all components in the waste mixture.
-
Arrange for Pickup: Schedule a pickup with your EHS department. Be prepared to provide information on all components of the waste to the disposal contractor.
Protocol 3: Disposal of Empty Containers
An "empty" container can still hold residual dust, which has the potential to form explosive mixtures with air.[1] Never perform activities like cutting, grinding, or welding on or near such containers.[1]
-
Decontamination: Triple-rinse the empty container with a suitable solvent (water is appropriate, given the chemical's solubility).[5]
-
Rinsate Management: The first rinse is considered hazardous waste. Collect it in a designated hazardous waste container for aqueous waste and manage it according to your lab's procedures for that waste stream. Subsequent rinses may be permissible for drain disposal, but you must consult your institution's specific policies and local regulations.[1][16]
-
Final Disposal: Once the container is decontaminated, deface or remove the original label to prevent misuse. The clean, dry container can typically be disposed of in the regular trash or recycled, depending on institutional policy.[5]
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
Spill Response
-
Minor Spills: For small amounts of dry powder, immediately clean up the spill.[1] Avoid generating dust.[6] Wear your full PPE. Sweep the material into a container, label it as waste (following Protocol 2), and decontaminate the area with soap and water.
-
Major Spills: Evacuate the immediate area and alert your colleagues.[1] Move upwind of the spill.[1] Contact your institution's EHS or emergency response team immediately and inform them of the location and nature of the hazard.[1] Do not attempt to clean up a large spill without proper training and equipment.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][7] Remove contact lenses if present and easy to do.[2] Seek medical attention if irritation persists.[1][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2][3][7] Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Remove the person from the contaminated area to fresh air.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][3] Seek medical attention.[2]
-
Ingestion: Rinse mouth with water.[3][7] Do not induce vomiting. Seek medical attention.[7]
By integrating these scientifically grounded and regulation-compliant procedures into your laboratory's standard operations, you contribute to a culture of safety and environmental stewardship. Always remember that your institution's Chemical Hygiene Plan and EHS department are your primary resources for specific guidance.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.be [fishersci.be]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. nps.edu [nps.edu]
- 9. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. danielshealth.com [danielshealth.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. epa.gov [epa.gov]
- 16. acs.org [acs.org]
A Researcher's Guide to the Safe Handling of Sodium p-toluenesulfinate hydrate
Navigating the complexities of chemical research demands a steadfast commitment to safety. This guide provides essential, immediate, and actionable intelligence for the safe handling of Sodium p-toluenesulfinate hydrate, a compound widely used in organic synthesis.[1][2] As your partner in the laboratory, we aim to empower you with the knowledge to not only advance your research but to do so with the utmost confidence in your safety protocols.
Understanding the Hazard Landscape
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is generally not considered a hazardous substance under OSHA 29 CFR 1910.1200[3]. However, different suppliers provide varying hazard classifications. Some safety data sheets (SDS) indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[4][5]. Therefore, it is prudent to handle this chemical with a comprehensive safety-first approach.
The primary routes of exposure are skin contact, eye contact, and inhalation of dust particles[5]. Ingestion is a less common route in a laboratory setting but should not be disregarded. While the material is not thought to be an irritant upon skin contact based on some animal models, good hygiene practices necessitate minimizing exposure and using appropriate gloves[3]. Direct eye contact may cause transient discomfort, such as tearing or redness[3]. Inhalation of dust can lead to respiratory irritation[4][5].
Combustibility is another factor to consider. This compound is a combustible solid that burns but does not easily propagate flame[3]. A significant hazard arises from the potential for dust clouds to form an explosive mixture with air, which can be ignited by a spark or flame[3].
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable. The following table summarizes the recommended PPE for handling this compound, based on a synthesis of information from multiple safety data sheets.
| Body Part | Personal Protective Equipment | Standard/Specification | Causality and Best Practices |
| Eyes | Safety glasses with side-shields or Goggles | European standard - EN 166 or OSHA 29 CFR 1910.133 | To prevent eye contact with dust particles that can cause serious irritation. Goggles offer a more complete seal and are recommended when handling larger quantities or when there is a significant risk of dust generation.[4][5][6] |
| Hands | Protective gloves | Europe EN 374, US F739, AS/NZS 2161.1 or national equivalent | To prevent skin contact. Suitable materials include polychloroprene, nitrile rubber, butyl rubber, and polyvinyl chloride. The choice of glove should be based on the frequency and duration of contact. Always inspect gloves for degradation before use and wash hands thoroughly after removal.[3] |
| Respiratory | Dust mask or respirator with dust filter | NIOSH/MSHA or European Standard EN 136 approved | Required when engineering controls are insufficient to keep airborne dust concentrations below exposure limits, or during large-scale operations or emergencies. For small-scale laboratory use, adequate ventilation may suffice.[4][5] |
| Body | Long-sleeved clothing, Chemical resistant apron | N/A | To minimize skin contact with any spills or dust. An apron provides an additional layer of protection for the torso.[5] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in your lab.
Receiving and Storage
Upon receipt, ensure the container is properly labeled and sealed. Store the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[5][7][8]. Keep containers tightly closed to prevent the absorption of moisture, as the compound can be hygroscopic[2].
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when dust generation is likely[4][5].
-
Avoiding Dust: Take care to avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge[8][9].
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the product[5].
Emergency Protocols: Spill and Exposure Management
Preparedness is key to mitigating the impact of any laboratory incident.
Spill Response Workflow
In the event of a spill, follow a clear and logical workflow to ensure the safety of all personnel and to effectively contain and clean up the material.
Caption: Workflow for handling a chemical spill.
-
Minor Spills: For small spills, immediately clean up the material. Avoid generating dust. Wear appropriate PPE. Sweep up the solid and place it in a suitable, closed container for disposal[3][6].
-
Major Spills: In the case of a large spill, clear the area of all personnel and move upwind. Alert emergency responders and inform them of the location and nature of the hazard. Only trained personnel with the appropriate PPE should attempt to clean up the spill[3].
First Aid Measures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists[4][7].
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops[4][7].
-
Inhalation: Remove the individual from the exposure area to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[4][5].
-
Ingestion: Do not induce vomiting. Clean the mouth with water and seek medical attention[4][5].
Disposal Plan: Responsible Stewardship
All chemical waste, including unused product and contaminated materials, must be disposed of in accordance with federal, state, and local regulations[5]. Do not dispose of the chemical into drains or the environment[9]. Consult with your institution's environmental health and safety office for specific guidance on hazardous waste disposal.
Conclusion: A Culture of Safety
The responsible use of chemicals like this compound is foundational to excellent research. By internalizing the principles and protocols outlined in this guide, you contribute to a robust culture of safety within your laboratory. This commitment not only protects you and your colleagues but also ensures the integrity and success of your scientific endeavors.
References
- 1. americanelements.com [americanelements.com]
- 2. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.be [fishersci.be]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Sodium p-toluenesulfinate - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
